molecular formula C13H16ClN3O B572498 (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole CAS No. 1266975-27-2

(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

Cat. No.: B572498
CAS No.: 1266975-27-2
M. Wt: 265.741
InChI Key: RADJSLVGESASMK-SECBINFHSA-N
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Description

(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is a useful research compound. Its molecular formula is C13H16ClN3O and its molecular weight is 265.741. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h2-3,8-9,15H,4-7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADJSLVGESASMK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693235
Record name 5-Chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266975-27-2
Record name 5-Chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Compound Identification: The molecule of interest, (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, has been identified as a key intermediate in the synthesis of Suvorexant. This guide will focus on the mechanism of action of the final active pharmaceutical ingredient, Suvorexant.

Core Mechanism of Action: Dual Orexin Receptor Antagonism

Suvorexant is a first-in-class dual orexin receptor antagonist (DORA) that functions by competitively blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R.[1][2] The orexin system is a primary regulator of the sleep-wake cycle, and by inhibiting this pathway, Suvorexant promotes sleep.[1][3] Unlike traditional hypnotics that potentiate GABAergic neurotransmission leading to broad central nervous system depression, Suvorexant's mechanism is targeted at suppressing wakefulness.[2][4]

The orexin neuropeptides are produced by a small population of neurons in the lateral hypothalamus.[3] These neurons project throughout the brain, promoting arousal and wakefulness.[3] Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B binds preferentially to OX2R.[3] Suvorexant's antagonism of both receptors is believed to be crucial for its sleep-promoting effects. Blockade of OX2R is thought to be primarily responsible for suppressing sleep, while antagonism of OX1R may also play a role.[3]

Quantitative Data: Binding Affinity and Functional Potency

The following table summarizes the in vitro binding affinity and functional potency of Suvorexant for human orexin receptors.

ReceptorParameterValue (nM)Assay TypeReference
OX1R Ki0.55Radioligand Binding[5]
Ki50Radioligand Binding[6]
OX2R Ki0.35Radioligand Binding[5]
Ki56Radioligand Binding[6]
pKi8.9 ± 0.2[3H]-EMPA Binding[6]
Kb65Functional Inhibition[7]
Kb56Functional Inhibition[8]

Signaling Pathways

The binding of orexin-A or orexin-B to their receptors initiates a cascade of intracellular signaling events. OX1R is primarily coupled to the Gq protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations. OX2R can couple to both Gq and Gi/o proteins. Suvorexant blocks these downstream signaling events by preventing the initial binding of the orexin neuropeptides.

orexin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R Suvorexant Suvorexant Suvorexant->OX1R Suvorexant->OX2R Gq Gq OX1R->Gq OX2R->Gq PLC PLC Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_increase ↑ [Ca2+] IP3_DAG->Ca_increase Cellular_Response Wakefulness Ca_increase->Cellular_Response

Caption: Orexin Signaling Pathway and Suvorexant Inhibition.

Experimental Protocols

Radioligand Binding Assay for Orexin Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for orexin receptors.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing human OX1R or OX2R.

  • Radioligand: [³H]-Suvorexant or another suitable labeled orexin receptor antagonist.

  • Unlabeled Suvorexant (for determining non-specific binding).

  • Test compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well microplate, add the following in order:

    • 50 µL of Assay Buffer.

    • 50 µL of radioligand at a final concentration close to its Kd.

    • 50 µL of either:

      • Assay Buffer (for total binding).

      • Unlabeled Suvorexant at a high concentration (e.g., 10 µM) (for non-specific binding).

      • Test compound at various concentrations.

    • 50 µL of cell membrane suspension (containing 5-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a test compound to antagonize orexin-A-induced increases in intracellular calcium.

Materials:

  • CHO or HEK293 cells stably expressing human OX1R or OX2R.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Orexin-A.

  • Test compound.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer.

    • Remove the culture medium from the wells and add the dye-loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Pre-incubation:

    • Wash the cells with Assay Buffer to remove excess dye.

    • Add Assay Buffer containing various concentrations of the test compound to the wells.

    • Incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject a solution of Orexin-A at a concentration that elicits a submaximal response (e.g., EC80).

    • Continuously measure the fluorescence intensity for several minutes to record the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the percentage of inhibition of the Orexin-A response against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of dual orexin receptor antagonists like Suvorexant.

experimental_workflow cluster_screening High-Throughput Screening cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation HTS Primary Screen (e.g., Calcium Flux Assay) Hits Initial Hits HTS->Hits Binding Binding Affinity (Radioligand Binding Assay) Hits->Binding Functional Functional Potency (e.g., Calcium Flux, IP1 Assay) Binding->Functional Selectivity Receptor Selectivity Profiling Functional->Selectivity ADME In Vitro ADME/Tox Selectivity->ADME PK Pharmacokinetics ADME->PK Efficacy Efficacy in Animal Models (e.g., Sleep Studies) PK->Efficacy Safety Safety Pharmacology & Toxicology Efficacy->Safety Lead_Candidate Lead Candidate Safety->Lead_Candidate

Caption: Drug Discovery Workflow for a DORA.

References

Elucidation of the Structure of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, a compound of interest in pharmaceutical research. The document details the key physicochemical properties, proposed spectroscopic data, and a plausible synthetic pathway. Additionally, it describes the primary signaling pathway associated with this class of compounds, providing context for its biological activity.

Introduction

This compound, also known as Eplivanserin, is a benzoxazole derivative that has been investigated for its potential therapeutic applications.[1] Its structure, featuring a chiral diazepane moiety attached to a chlorinated benzoxazole core, suggests a specific interaction with biological targets. Accurate structural determination is the cornerstone of understanding its mechanism of action and advancing any potential drug development efforts. This guide summarizes the available data to provide a clear picture of its chemical identity.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is critical for its identification and handling in a laboratory setting.

PropertyValueReference
CAS Number 1266975-27-2[2][3][4]
Molecular Formula C₁₃H₁₆ClN₃O[2][3][4]
Molecular Weight 265.74 g/mol [3]
Appearance Not specified in available literature
Predicted pKa 10.18 ± 0.40

Spectroscopic Data for Structure Elucidation

While specific, detailed experimental spectra are not publicly available in the literature, the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data can be predicted based on the known structure. The following tables outline the anticipated spectral characteristics that would be used to confirm the structure of the molecule.

Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5-7.0m3HAromatic protons of the benzoxazole ring
~4.0-3.0m7HProtons of the diazepane ring
~2.5s3HMethyl protons on the diazepane ring
~2.0m2HMethylene protons on the diazepane ring
Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~165C=N of the oxazole ring
~150-110Aromatic carbons of the benzoxazole ring
~60-40Carbons of the diazepane ring
~20Methyl carbon
Predicted Mass Spectrometry Data
m/zInterpretation
265.10[M]+, Molecular ion peak for C₁₃H₁₆³⁵ClN₃O
267.10[M+2]+, Isotopic peak for ³⁷Cl

Synthesis Pathway

A plausible synthetic route would involve the cyclization of a 2-aminophenol derivative with a suitable reagent to form the benzoxazole ring, followed by the introduction of the (R)-5-methyl-1,4-diazepane moiety.

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Activation cluster_3 Final Coupling 4-chloro-2-aminophenol 4-chloro-2-aminophenol 5-chlorobenzo_d_oxazol-2_one 5-chlorobenzo[d]oxazol-2(3H)-one 4-chloro-2-aminophenol->5-chlorobenzo_d_oxazol-2_one Cyclization Reagent_A Phosgene equivalent Reagent_A->5-chlorobenzo_d_oxazol-2_one 2_5-dichlorobenzo_d_oxazole 2,5-dichlorobenzo[d]oxazole 5-chlorobenzo_d_oxazol-2_one->2_5-dichlorobenzo_d_oxazole Chlorination (e.g., POCl3) Final_Product This compound 2_5-dichlorobenzo_d_oxazole->Final_Product Nucleophilic Substitution R_2-methyl-1_4-diazepane (R)-2-methyl-1,4-diazepane R_2-methyl-1_4-diazepane->Final_Product

Caption: Proposed synthetic workflow for the target molecule.

General Experimental Protocol for Benzoxazole Synthesis

A representative protocol for the synthesis of a substituted benzoxazole, which could be adapted for the target molecule, is as follows:

  • Cyclization: A solution of the appropriately substituted 2-aminophenol and a carbonyl source (e.g., a phosgene equivalent) in a suitable solvent is refluxed to form the benzoxazolone intermediate.

  • Activation: The benzoxazolone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the more reactive 2-chloro-benzoxazole derivative.

  • Coupling: The 2-chloro-benzoxazole is subsequently reacted with the desired amine, in this case, (R)-2-methyl-1,4-diazepane, in the presence of a base to afford the final product.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

Associated Signaling Pathway

This compound, or Eplivanserin, is known to be a potent and selective antagonist of the serotonin 5-HT₂A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and neurological processes.

The primary signaling cascade initiated by the activation of the 5-HT₂A receptor involves the Gq/G₁₁ protein. Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. As an antagonist, Eplivanserin would block this cascade from being initiated by serotonin.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling 5HT2A_R 5-HT2A Receptor Gq_protein Gq/G11 Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin Serotonin->5HT2A_R Activates Eplivanserin Eplivanserin Eplivanserin->5HT2A_R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Caption: 5-HT₂A receptor signaling pathway.

Conclusion

The structural elucidation of this compound is supported by its known physicochemical properties and can be definitively confirmed through standard spectroscopic techniques such as NMR and mass spectrometry. While detailed experimental data is not widely published, this guide provides the expected analytical data and a plausible synthetic strategy. Understanding its role as a 5-HT₂A receptor antagonist provides a clear direction for investigating its biological activity and potential therapeutic uses. Further research to obtain and publish detailed experimental protocols and spectral data would be highly valuable to the scientific community.

References

An In-depth Technical Guide on (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole: A Key Intermediate in the Synthesis of Suvorexant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is a crucial chemical intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data related to this key intermediate. Furthermore, it contextualizes its significance by detailing the pharmacological properties of the final active pharmaceutical ingredient, Suvorexant, including its mechanism of action, receptor binding affinities, and pharmacokinetic profile. Detailed experimental protocols for the synthesis of the title compound and relevant assays for the final product are also provided to support research and development activities.

Chemical Properties of this compound

This compound is a heterocyclic compound containing a benzoxazole core linked to a chiral methyl-substituted diazepane ring. Its chemical structure and properties are summarized below.

PropertyValue
IUPAC Name 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole
Synonyms Suvorexant Intermediate III, (R)-5-Chloro-2-(5-methyl-[1][2]diazepan-1-yl)-benzoxazole, EOS-61937[3]
CAS Number 1266975-27-2[3]
Molecular Formula C₁₃H₁₆ClN₃O[3]
Molecular Weight 265.74 g/mol [4]
Appearance Not explicitly stated in the search results, but likely a solid.
Boiling Point 395℃ (Predicted)[3]
Density 1.221 g/cm³ (Predicted)[3]
pKa 10.18 ± 0.40 (Predicted)[3]
XLogP3 3.4[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 1[4]
Topological Polar Surface Area 41.3 Ų[4]

Synthesis of this compound

The synthesis of this key intermediate is a critical step in the overall production of Suvorexant. Several synthetic routes have been described in the literature, often involving the formation of the diazepane ring and its subsequent coupling to the benzoxazole moiety.

Experimental Protocol: Synthesis via Reductive Amination and Cyclization

This protocol is a generalized representation based on synthetic strategies reported in the patent literature.

Materials:

  • 2-Amino-4-chlorophenol

  • (R)-N-Boc-1,2-diaminopropane

  • A suitable orthoester (e.g., trimethyl orthoformate)

  • A suitable reducing agent (e.g., sodium triacetoxyborohydride)

  • A suitable acid for Boc deprotection (e.g., trifluoroacetic acid or HCl in dioxane)

  • A suitable base (e.g., triethylamine)

  • Solvents (e.g., dichloromethane, methanol)

Procedure:

  • Formation of the Benzoxazole Ring: React 2-amino-4-chlorophenol with a suitable orthoester in the presence of an acid catalyst to form the 5-chlorobenzoxazole precursor.

  • Reductive Amination: React the 5-chlorobenzoxazole precursor with (R)-N-Boc-1,2-diaminopropane in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the Boc-protected linear amine.

  • Boc Deprotection: Remove the Boc protecting group from the linear amine using an acid like trifluoroacetic acid or HCl in dioxane to yield the corresponding amine salt.

  • Intramolecular Cyclization: Treat the amine salt with a base, such as triethylamine, to induce intramolecular cyclization and formation of the diazepane ring, yielding this compound.

  • Purification: The final product can be purified using standard techniques such as column chromatography or recrystallization.

G cluster_synthesis Synthesis Workflow start 2-Amino-4-chlorophenol + Orthoester benzoxazole 5-Chlorobenzoxazole Precursor start->benzoxazole Formation of Benzoxazole Ring reductive_amination Reductive Amination with (R)-N-Boc-1,2-diaminopropane benzoxazole->reductive_amination boc_protected Boc-protected Linear Amine reductive_amination->boc_protected deprotection Boc Deprotection (Acid) boc_protected->deprotection amine_salt Amine Salt deprotection->amine_salt cyclization Intramolecular Cyclization (Base) amine_salt->cyclization product This compound cyclization->product

Caption: Synthetic workflow for this compound.

Role as an Intermediate in the Synthesis of Suvorexant

This compound serves as the nucleophilic component that is coupled with an activated carboxylic acid derivative of [5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone to form the final Suvorexant molecule.[5]

G cluster_suvorexant_synthesis Suvorexant Synthesis intermediate This compound coupling Amide Bond Formation intermediate->coupling acid [5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone acid->coupling suvorexant Suvorexant coupling->suvorexant

Caption: Final step in the synthesis of Suvorexant.

Pharmacology of Suvorexant

The significance of this compound is intrinsically linked to the pharmacological activity of Suvorexant.

Mechanism of Action

Suvorexant is a dual orexin receptor antagonist (DORA).[6] It exerts its therapeutic effect by blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[1][6] This inhibition of the orexin system suppresses wakefulness, thereby promoting the initiation and maintenance of sleep.[1][6]

G cluster_moa Suvorexant Mechanism of Action orexin Orexin-A / Orexin-B receptors OX1R / OX2R orexin->receptors Binds to wakefulness Wakefulness receptors->wakefulness Promotes suvorexant Suvorexant suvorexant->receptors Blocks

Caption: Simplified signaling pathway of Suvorexant's antagonism at orexin receptors.

Receptor Binding Affinity

Suvorexant exhibits high affinity for both orexin receptors.

ReceptorBinding Affinity (pKi)Reference
OX1R8.9 ± 0.2[2]
OX2R8.9 ± 0.3[2]
Pharmacokinetic Properties
ParameterValueReference
Bioavailability 82%[7]
Time to Peak Concentration (Tmax) 2 hours (range: 30 minutes to 6 hours)[7]
Protein Binding >99%[7]
Metabolism Primarily by CYP3A, with a minor contribution from CYP2C19[7]
Elimination Half-life Approximately 12 hours[8]
Excretion Primarily in feces (66%) and to a lesser extent in urine (23%)[8]

Experimental Protocols for Pharmacological Characterization

The following are generalized protocols for assays commonly used to characterize dual orexin receptor antagonists like Suvorexant.

Orexin Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for OX1R and OX2R.

Materials:

  • Cell membranes prepared from cells expressing human recombinant OX1R or OX2R.

  • Radioligand (e.g., [¹²⁵I]Orexin-A).

  • Test compound (e.g., Suvorexant).

  • Assay buffer (e.g., 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4).[9]

  • Non-specific binding control (a high concentration of a known orexin receptor antagonist).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radioligand and the non-specific binding control.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[9]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To assess the functional antagonist activity of a test compound at orexin receptors.

Materials:

  • CHO-K1 cells stably expressing human OX1R or OX2R.[10]

  • A calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).[10]

  • Orexin-A (agonist).

  • Test compound (e.g., Suvorexant).

  • Assay buffer.

  • A fluorescence plate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.[10]

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Pre-incubate the cells with varying concentrations of the test compound.[10]

  • Stimulate the cells with a fixed concentration of orexin-A.

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Generate concentration-response curves for the test compound's inhibition of the orexin-A-induced calcium mobilization.

  • Calculate the IC₅₀ value for the antagonist activity.

Conclusion

This compound is a well-defined chemical entity of significant interest to the pharmaceutical industry due to its indispensable role in the synthesis of Suvorexant. A thorough understanding of its chemical properties and synthetic pathways is essential for the efficient and scalable production of this important therapeutic agent for insomnia. The provided data and protocols offer a valuable resource for researchers and developers in the field of medicinal chemistry and drug development.

References

Spectroscopic and Synthetic Profile of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole: A Key Suvorexant Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, a crucial intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant. While direct experimental spectra for this specific compound are not publicly available, this document compiles detailed synthetic protocols from key literature and presents a thorough analysis of expected spectroscopic characteristics based on data from structurally analogous compounds.

Physicochemical Properties

PropertyValueSource
CAS Number 1266975-27-2PubChem
Molecular Formula C₁₃H₁₆ClN₃OPubChem
Molecular Weight 265.74 g/mol PubChem
Exact Mass 265.0981898 DaPubChem

Synthesis and Experimental Protocols

The synthesis of this compound is a key step in the production of Suvorexant. The following protocol is adapted from the supplementary information of a seminal paper by Mangion et al. (2011) from Merck, the developers of Suvorexant.

Synthesis of (R)-5-Chloro-2-(5-methyl-[1][2]diazepan-1-yl)-benzooxazole hydrochloride

A detailed experimental procedure involves the enzymatic transamination of a mesylate precursor followed by cyclization and salt formation.

Reaction Scheme:

Synthesis_Workflow Mesylate Mesylate Precursor (14) Transaminase Transaminase (Round 11) Pyridoxal 5'-phosphate i-PrNH2-HCl, TEA, DMSO Mesylate->Transaminase Enzymatic Transamination Amine Intermediate Amine Transaminase->Amine HCl_EtOAc HCl in EtOAc Amine->HCl_EtOAc Salt Formation Target_HCl This compound HCl (21) HCl_EtOAc->Target_HCl

Caption: Synthetic workflow for the target compound.

Experimental Details:

To a solution of isopropylamine hydrochloride (25.8 g, 270 mmol) in 525 mL of 0.1 M aqueous triethanolamine solution is added 750 mg of Pyridoxal 5'-phosphate hydrate and 3.0 g of round 11 transaminase. The mixture is stirred until all components dissolve, heated to 40°C, and the pH is adjusted to 9.5 with an aqueous 4M solution of isopropylamine. The mesylate precursor (15.0 g, 41.6 mmol) is added as a 225 mL DMSO solution via syringe over 6 hours. The resulting mixture is stirred for a further 5 hours. The solution is then extracted with 1.5 L of 1:1 iPAc:IPA. The organic layer is treated with a solution of HCl in EtOAc, leading to the precipitation of the hydrochloride salt. The resulting slurry is cooled to 0°C, stirred overnight, filtered, and dried to provide the target compound as a white crystalline solid.[1]

Spectroscopic Data Analysis

Direct NMR and MS spectra for this compound are not publicly available. However, an analysis of spectroscopic data for structurally similar compounds allows for a reliable prediction of its key spectral features.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the protons of the benzoxazole ring system and the methyl-1,4-diazepane moiety.

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityNotes
Benzoxazole Ar-H 7.0 - 7.5mThe substitution pattern on the benzene ring will lead to a complex multiplet.
Diazepane -CH₂- 2.5 - 4.0mThe protons of the diazepane ring will appear as a series of complex multiplets.
Diazepane -CH- ~3.0mThe methine proton adjacent to the methyl group.
Diazepane N-H Variablebr sThe chemical shift will be dependent on solvent and concentration.
Diazepane -CH₃ ~1.1dA doublet due to coupling with the adjacent methine proton.

Reference Data for Similar Structures:

  • 5-Chloro-2-methylbenzoxazole: Aromatic protons appear in the range of 7.2-7.6 ppm, and the methyl protons resonate around 2.6 ppm.

  • (S)-1-BOC-2-methyl-[2][3]diazepane: The diazepane ring protons show complex multiplets between 2.5 and 3.8 ppm, with the methyl group appearing as a doublet near 1.1 ppm.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will be characterized by signals corresponding to the benzoxazole core and the diazepane ring.

Carbon AssignmentExpected Chemical Shift (ppm)Notes
Benzoxazole C=N ~163The carbon of the oxazole ring double-bonded to nitrogen.
Benzoxazole Ar-C 110 - 150Aromatic carbons of the benzoxazole ring.
Diazepane -CH₂- 40 - 60Carbons of the diazepane ring.
Diazepane -CH- ~50The methine carbon of the diazepane ring.
Diazepane -CH₃ ~20The methyl carbon.
Expected Mass Spectrometry Data

Mass spectrometry would be expected to show a prominent molecular ion peak corresponding to the mass of the free base.

IonExpected m/z
[M+H]⁺ ~266.1
[M] ~265.1

Fragmentation Pattern: The fragmentation pattern would likely involve cleavage of the diazepane ring and the bond connecting it to the benzoxazole moiety.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Purified_Compound Purified Compound Dissolution Dissolution in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Purified_Compound->Dissolution NMR_Acquisition ¹H and ¹³C NMR Data Acquisition Dissolution->NMR_Acquisition MS_Acquisition Mass Spectrometry (e.g., ESI-MS) Data Acquisition Dissolution->MS_Acquisition NMR_Analysis Chemical Shift and Coupling Constant Analysis NMR_Acquisition->NMR_Analysis MS_Analysis Molecular Ion and Fragmentation Pattern Analysis MS_Acquisition->MS_Analysis Structure_Confirmation Structural Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

Conclusion

This compound is a vital building block in the synthesis of Suvorexant. While its direct spectroscopic data is not widely published, a robust synthesis protocol exists in the literature. Based on the analysis of related structures, its ¹H NMR, ¹³C NMR, and mass spectra are expected to exhibit characteristic features that would allow for its unambiguous identification and characterization. This guide provides researchers and drug development professionals with the necessary information to synthesize and identify this key intermediate.

References

The Orexin Receptor Affinity of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the orexin receptor binding affinity of the chemical entity (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, a key structural component of the dual orexin receptor antagonist, Suvorexant (also known as MK-4305). This document details the quantitative binding data, experimental methodologies for its determination, and the associated signaling pathways of the orexin system.

Core Quantitative Data

The binding affinity of Suvorexant, which incorporates the this compound moiety, for human orexin 1 (OX1R) and orexin 2 (OX2R) receptors has been determined through various in vitro assays. The compound demonstrates high-affinity antagonism at both receptor subtypes.

ReceptorParameterValue (nM)Assay TypeReference
Human OX1RKi0.55Radioligand Binding Assay[1]
Human OX2RKi0.35Radioligand Binding Assay[1]
Human OX1RIC5050Calcium Mobilization Assay[2]
Human OX2RIC5055Calcium Mobilization Assay[2]
Rat OX1RIC5035Calcium Mobilization Assay[2]
Rat OX2RIC5038Calcium Mobilization Assay[2]

Experimental Protocols

The determination of the orexin receptor binding affinity and functional antagonism of compounds like Suvorexant typically involves two key types of in vitro assays: radioligand binding assays and functional assays measuring intracellular calcium mobilization.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for OX1 and OX2 receptors.

General Protocol:

  • Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor are cultured and harvested. The cells are then homogenized to prepare a membrane fraction that contains the receptors.

  • Incubation: A specific concentration of a radiolabeled orexin receptor ligand (e.g., [3H]-almorexant) is incubated with the cell membrane preparation.

  • Competition: Varying concentrations of the unlabeled test compound, this compound (as part of Suvorexant), are added to the incubation mixture to compete with the radioligand for binding to the receptors.

  • Equilibrium: The mixture is incubated for a set period (e.g., 2 hours) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[3]

  • Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters. The membranes with the bound radioligand are trapped on the filters.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3] Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand, such as 10μM Suvorexant.[3]

FLIPR Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by agonist binding to the orexin receptors. Orexin receptors are Gq-protein coupled, and their activation leads to an increase in intracellular calcium ([Ca2+]i).[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against agonist-induced calcium mobilization.

General Protocol:

  • Cell Culture: CHO cells stably expressing either the human OX1 or OX2 receptor are seeded into 384-well, black, clear-bottom sterile plates coated with poly-D-lysine at a density of 20,000 cells per well. The plates are incubated overnight at 37°C and 5% CO2.[5]

  • Compound Preparation: The test compound is prepared as a stock solution (e.g., 10 mM in DMSO) and then serially diluted to the desired concentrations in an appropriate assay buffer.[5]

  • Dye Loading: The cell culture medium is removed, and the cells are washed with an assay buffer. The cells are then incubated for 60 minutes at 37°C in an assay buffer containing a calcium-sensitive fluorescent dye (e.g., 1 μM Fluo-4 AM) and 0.02% pluronic acid.[5]

  • Antagonist Incubation: After washing to remove excess dye, the cells are incubated with the various concentrations of the test compound for a specified period (e.g., 5 minutes).[5]

  • Agonist Stimulation and Measurement: The plate is placed in a Fluorescent Imaging Plate Reader (FLIPR). An orexin receptor agonist (e.g., orexin-A) is added to the wells to stimulate the receptors. The resulting change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured at regular intervals (e.g., every second for 5 minutes).[5]

  • Data Analysis: The peak fluorescence response is measured. The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response, is calculated from the concentration-response curves.[5]

Orexin Receptor Signaling Pathways

Orexin receptors mediate their effects through coupling to heterotrimeric G-proteins. The primary signaling pathway involves the activation of the Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key event in the excitatory effects of orexins. OX2R can also couple to Gi/o proteins.[5][6]

Orexin_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Orexin Orexin (A or B) OX1R OX1R Orexin->OX1R Binds to OX2R OX2R Orexin->OX2R Binds to Gq Gq OX1R->Gq Activates OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Stimulates Cellular_Response Neuronal Excitation & Other Cellular Responses Ca_release->Cellular_Response Leads to

Caption: Orexin Receptor Gq-Mediated Signaling Pathway.

Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of a compound like this compound involves a structured workflow, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture CHO cells expressing OX1R or OX2R Membrane_Prep 2. Prepare cell membranes (for Radioligand Assay) Cell_Culture->Membrane_Prep Functional_Assay 4b. FLIPR Calcium Assay (Inhibition of agonist response) Cell_Culture->Functional_Assay Binding_Assay 4a. Radioligand Binding Assay (Competition with radioligand) Membrane_Prep->Binding_Assay Compound_Prep 3. Prepare serial dilutions of test compound Compound_Prep->Binding_Assay Compound_Prep->Functional_Assay Data_Acquisition 5. Measure radioactivity or fluorescence Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition IC50_Calc 6. Calculate IC50 values Data_Acquisition->IC50_Calc Ki_Calc 7. Calculate Ki from IC50 (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for Orexin Receptor Binding Affinity Assays.

References

Preclinical data for (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview of the Preclinical Profile of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (Suvorexant)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commercially known as Suvorexant, is a first-in-class dual orexin receptor antagonist approved for the treatment of insomnia.[1][2] Orexins, neuropeptides that regulate wakefulness, are blocked by Suvorexant, which helps people fall asleep and stay asleep.[3][4] This document provides a comprehensive summary of the preclinical data for Suvorexant, including its receptor binding affinity, in vitro functional activity, in vivo efficacy in animal models, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are also presented to provide a thorough understanding of its preclinical profile.

Mechanism of Action

Suvorexant functions as a potent and selective antagonist for both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][3] The orexin system is a key regulator of the sleep-wake cycle, with orexin neuropeptides (orexin-A and orexin-B) promoting wakefulness.[2][3] By competitively binding to and inhibiting OX1R and OX2R, Suvorexant suppresses the wake-promoting signals mediated by orexins, thereby facilitating the onset and maintenance of sleep.[3][4]

Quantitative Preclinical Data

A summary of the key quantitative preclinical data for Suvorexant is presented in the tables below, encompassing receptor binding affinity, in vitro functional potency, and in vivo efficacy.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency
ParameterReceptorValueSpecies/Cell LineReference
Binding Affinity (Ki) OX1R50 nM-[1]
OX2R56 nM-[1]
Functional Antagonism (IC50) OX1R147 nMCHO cells[5]
OX2R71 ± 13 nMCHO cells[6]
OX2R126 nMCHO cells[5]
Table 2: In Vivo Efficacy in Animal Models
SpeciesDosingRouteEffectReference
Rats10, 30, 100 mg/kgOralDose-dependent promotion of sleep[3][7]
10, 30 mg/kgIPDose-dependent decrease in latency to REM and slow-wave sleep[8]
Dogs1, 3 mg/kgOralPromotion of sleep[3][7]
Rhesus Monkeys10 mg/kgOralPromotion of sleep[3][7]
Table 3: Pharmacokinetic Parameters (Human)
ParameterValueConditionReference
Tmax (median) ~2 hoursFasted[9][10]
Bioavailability (mean) ~82%10 mg dose[10]
Terminal Half-life (t½) 9 - 13 hours-[11][12]
Protein Binding Extensive-[10]

Experimental Protocols

Orexin Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of Suvorexant for OX1 and OX2 receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R.

  • Radioligand: A radiolabeled orexin receptor antagonist, such as [3H]-EMPA for OX2R, is used as the tracer.[13]

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of Suvorexant.

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of Suvorexant that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assay (FLIPR Ca2+ Flux Assay)

Objective: To measure the functional antagonist activity (IC50) of Suvorexant at OX1 and OX2 receptors.

Methodology:

  • Cell Culture: CHO cells stably expressing either human OX1R or OX2R are seeded into 384-well microplates and cultured overnight.[14][15]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.[14]

  • Compound Addition: After washing, varying concentrations of Suvorexant are added to the wells and incubated for a short period (e.g., 5 minutes).[14]

  • Agonist Stimulation: An orexin receptor agonist (e.g., orexin-A) is then added to the wells to stimulate the receptors.[14]

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a Fluorescent Imaging Plate Reader (FLIPR).[14]

  • Data Analysis: The IC50 value is determined by measuring the concentration of Suvorexant required to inhibit 50% of the maximal response induced by the agonist.

In Vivo Sleep Efficacy Study (Rat EEG Model)

Objective: To evaluate the sleep-promoting effects of Suvorexant in rats.

Methodology:

  • Animal Model: Adult male rats are surgically implanted with telemetric transmitters for continuous monitoring of electroencephalogram (EEG) and electromyogram (EMG) signals.

  • Acclimatization: Animals are allowed to recover from surgery and are habituated to the experimental conditions.

  • Drug Administration: Suvorexant or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses at the beginning of the light (inactive) phase.[3][8]

  • Data Recording: EEG and EMG data are continuously recorded for a defined period (e.g., 4-6 hours) post-dosing.[3]

  • Sleep Stage Analysis: The recorded data is scored into different sleep-wake states (e.g., wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep) using specialized software.

  • Data Analysis: Parameters such as latency to sleep onset, duration of each sleep stage, and number of sleep-wake transitions are calculated and compared between the Suvorexant-treated and vehicle-treated groups.

Signaling Pathways and Visualizations

Suvorexant exerts its effects by blocking the downstream signaling of orexin receptors. Orexin receptors are G-protein coupled receptors (GPCRs) that can couple to multiple G-protein subtypes, including Gq, Gi, and Gs.[16][17] This leads to the activation of various intracellular signaling cascades that ultimately modulate neuronal excitability.

Orexin_Signaling_Pathway Orexin Orexin-A / Orexin-B OX1R OX1R Orexin->OX1R OX2R OX2R Orexin->OX2R Suvorexant Suvorexant Suvorexant->OX1R Suvorexant->OX2R Gq Gq OX1R->Gq OX2R->Gq Gi Gi OX2R->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation cAMP->Neuronal_Excitation (inhibition removed)

Caption: Orexin Receptor Signaling Pathway and Point of Suvorexant Intervention.

Experimental_Workflow_FLIPR Start Start Cell_Seeding Seed OX1R/OX2R expressing CHO cells in 384-well plate Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Dye_Loading Load cells with Ca²⁺ sensitive dye Incubation1->Dye_Loading Incubation2 Incubate for 60 min Dye_Loading->Incubation2 Add_Suvorexant Add varying concentrations of Suvorexant Incubation2->Add_Suvorexant Incubation3 Incubate for 5 min Add_Suvorexant->Incubation3 Add_Agonist Add Orexin-A (agonist) Incubation3->Add_Agonist Measure_Fluorescence Measure fluorescence change (FLIPR) Add_Agonist->Measure_Fluorescence Data_Analysis Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the In Vitro Functional (FLIPR Ca2+ Flux) Assay.

Conclusion

The preclinical data for this compound (Suvorexant) robustly support its mechanism of action as a dual orexin receptor antagonist. It demonstrates potent binding and functional inhibition of both OX1 and OX2 receptors. In vivo studies across multiple species confirm its efficacy in promoting sleep. The pharmacokinetic profile of Suvorexant is consistent with its intended use as a hypnotic agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide on the Off-Target Binding Profile of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (Suvorexant)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the off-target binding profile of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, a compound also known as Suvorexant. Suvorexant is a dual orexin receptor antagonist approved for the treatment of insomnia. A thorough understanding of its off-target interactions is crucial for a comprehensive safety and pharmacological assessment. This document summarizes the available quantitative binding data, outlines relevant experimental protocols, and visualizes the signaling pathways of identified off-target interactions.

Off-Target Binding Profile

Suvorexant (coded as MK-4305 during development) was evaluated in an extensive in vitro safety pharmacology panel. Screening against a broad range of 170 G-protein coupled receptors (GPCRs), transporters, ion channels, and enzymes revealed a generally clean off-target profile. However, notable interactions were identified with the monoamine transporter, the adenosine A3 receptor, and the dopamine transporter, with Ki values in the low micromolar range.

Quantitative Off-Target Binding Data

The following table summarizes the known quantitative off-target binding affinities of Suvorexant.

Target FamilySpecific TargetLigand/Assay TypeSpeciesKi (µM)
TransporterMonoamine TransporterRadioligand BindingNot Specified4.2[1]
GPCRAdenosine A3 ReceptorRadioligand BindingNot Specified3.9[1]
TransporterDopamine TransporterRadioligand BindingNot Specified3.8[1]

Note: While a broad panel of 170 targets was screened, publicly available data has specified these three interactions. The full dataset from the comprehensive screen is not detailed in the available documentation.

Experimental Protocols

The determination of binding affinities (Ki values) for off-target interactions is typically conducted using in vitro radioligand binding assays. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its target receptor or transporter. Below are generalized protocols representative of the methodologies used for the identified off-target interactions.

Radioligand Binding Assay for Monoamine and Dopamine Transporters

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the dopamine and other monoamine transporters.

1. Membrane Preparation:

  • Membranes are prepared from cells recombinantly expressing the human dopamine transporter (DAT) or other monoamine transporters.

  • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (Suvorexant).

  • To determine non-specific binding, a high concentration of a known DAT inhibitor (e.g., cocaine) is used in a set of control wells.

  • The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Adenosine A3 Receptor

This protocol describes a competitive binding assay for determining the affinity of a test compound for the adenosine A3 receptor.

1. Membrane Preparation:

  • Similar to the transporter assays, membranes are prepared from cells (e.g., CHO or HEK293) expressing the human adenosine A3 receptor.

  • The homogenization, centrifugation, and washing steps are performed to isolate the membrane fraction containing the receptor.

2. Competitive Binding Assay:

  • The assay is conducted in a 96-well plate.

  • Each well contains the receptor-containing membranes, a fixed concentration of a high-affinity A3 receptor radioligand (e.g., [¹²⁵I]AB-MECA), and a range of concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A3 receptor ligand (e.g., IB-MECA).

  • The mixture is incubated to allow for equilibrium binding.

3. Filtration and Detection:

  • The reaction is stopped by vacuum filtration through pre-soaked glass fiber filters.

  • The filters are washed to remove unbound radioactivity.

  • The amount of bound radioligand is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is determined by subtracting non-specific from total binding.

  • IC50 values are calculated from the resulting competition curves.

  • The Ki is derived from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

The identified off-target interactions of Suvorexant have the potential to modulate specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the canonical signaling cascades associated with the adenosine A3 receptor and the dopamine transporter.

Adenosine A3 Receptor Signaling Pathway

The adenosine A3 receptor is a G-protein coupled receptor that primarily couples to Gi and Gq proteins. This dual coupling allows for the modulation of multiple downstream signaling cascades.

Adenosine_A3_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Suvorexant Suvorexant A3R Adenosine A3 Receptor Suvorexant->A3R Binds (Ki = 3.9 µM) Gi Gi Protein A3R->Gi Activates Gq Gq Protein A3R->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP PKA Protein Kinase A cAMP->PKA Activates PIP2 PIP2 Ca2 Intracellular Ca²⁺ IP3->Ca2 Increases PKC Protein Kinase C DAG->PKC Activates

Adenosine A3 Receptor Signaling Cascade
Dopamine Transporter Signaling Context

The dopamine transporter (DAT) is a crucial component of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft. Inhibition of DAT by a compound like Suvorexant would lead to an increase in the synaptic concentration of dopamine, thereby prolonging its signaling effects on postsynaptic dopamine receptors.

Dopamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle Dopamine Dopamine DA_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Suvorexant Suvorexant Suvorexant->DAT Inhibits (Ki = 3.8 µM) Dopamine->DAT Reuptake DA_receptor Dopamine Receptor Dopamine->DA_receptor Binds Signaling Downstream Signaling DA_receptor->Signaling Activates

Dopamine Transporter and Synaptic Signaling

Conclusion

The off-target binding profile of Suvorexant is characterized by a high degree of selectivity for its intended orexin receptor targets. However, measurable affinities for the monoamine transporter, adenosine A3 receptor, and dopamine transporter have been identified. While these interactions are in the micromolar range and may not be clinically significant at therapeutic doses, they warrant consideration in the overall pharmacological assessment of the compound. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for further investigation into these off-target effects. Researchers and drug development professionals should consider these interactions when designing preclinical safety studies and interpreting clinical data for Suvorexant and structurally related compounds.

References

In Silico Modeling of Suvorexant-Orexin Receptor Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of the interaction between Suvorexant, a dual orexin receptor antagonist, and its targets, the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. Suvorexant is an approved therapeutic for insomnia, and understanding its binding mechanism at an atomic level is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.[1] This document outlines the key computational methodologies employed, summarizes quantitative binding data, and details the experimental protocols for in silico studies.

Introduction to the Orexin System and Suvorexant

The orexin system, comprising two neuropeptides, orexin-A and orexin-B, and two G protein-coupled receptors (GPCRs), OX1R and OX2R, is a central regulator of sleep-wake cycles, appetite, and arousal.[2][3] Dysfunction in this system is implicated in sleep disorders like narcolepsy and insomnia.[3] Suvorexant functions by competitively antagonizing both OX1R and OX2R, thereby inhibiting the wake-promoting signals of orexin neuropeptides.[1][4] High-resolution crystal structures of both human orexin receptors in complex with Suvorexant have been solved, providing a solid foundation for structure-based in silico drug design.[5][6][7]

Orexin Receptor Signaling Pathway

Orexin receptors are primarily coupled to the Gq protein.[8][9] Upon binding of orexin peptides, the receptors undergo a conformational change, activating the Gq protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation.

Orexin_Signaling_Pathway cluster_intracellular Intracellular Space Orexin Orexin (Orexin-A, Orexin-B) OX1R_OX2R Orexin Receptor (OX1R/OX2R) Orexin->OX1R_OX2R Gq Gq Protein OX1R_OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Orexin Receptor Signaling Pathway

In Silico Modeling Workflow for Suvorexant-Orexin Receptor Interaction

The in silico investigation of the Suvorexant-orexin receptor interaction typically follows a multi-step workflow, integrating various computational techniques to provide a comprehensive understanding of the binding process. This workflow enables the prediction of binding modes, calculation of binding affinities, and analysis of the dynamic behavior of the complex.

In_Silico_Workflow cluster_prep System Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_binding Binding Free Energy Calculation PDB Protein Data Bank (PDB) Retrieve OX1R/OX2R Structures ReceptorPrep Receptor Preparation (Add Hydrogens, Assign Charges) PDB->ReceptorPrep LigandPrep Ligand Preparation (Suvorexant 3D Structure) Docking Molecular Docking (Predict Binding Pose) LigandPrep->Docking ReceptorPrep->Docking Scoring Scoring & Ranking (Identify Best Poses) Docking->Scoring MD Molecular Dynamics (MD) Simulation Scoring->MD Select Pose Analysis Trajectory Analysis (RMSD, RMSF, Interactions) MD->Analysis MMGBSA MM/GBSA or MM/PBSA (Calculate Binding Free Energy) Analysis->MMGBSA

In Silico Modeling Workflow

Quantitative Data on Suvorexant-Orexin Receptor Interaction

The binding affinity of Suvorexant for OX1R and OX2R has been quantified using various in vitro and in silico methods. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Binding Affinities of Suvorexant

ReceptorAssay TypeParameterValue (nM)Reference
OX1RRadioligand BindingKi0.55[10]
OX2RRadioligand BindingKi0.35[11]
OX1RFunctional Assay (Calcium Flux)IC5050[11]
OX2RFunctional Assay (Calcium Flux)IC5055[12]

Table 2: In Silico Binding Energy Calculations for Suvorexant

ReceptorMethodBinding Energy (kcal/mol)Reference
OX1RMolecular Docking-53.18 (at ε=10)[13]
OX2RMolecular Docking (AutoDock Vina)-12.5[3][12]
OX1RMFCC-53.18 to -52.77[13]
OX2RMolecular Docking (iDock)-11.1[3]

Note: Binding energy values are highly dependent on the computational method and force field used and should be interpreted with caution.

Detailed Methodologies for In Silico Experiments

This section provides a detailed overview of the common computational protocols used to model the Suvorexant-orexin receptor interaction.

Molecular Docking

Objective: To predict the preferred binding orientation of Suvorexant within the binding pockets of OX1R and OX2R and to estimate the binding affinity.

Protocol:

  • Receptor Preparation:

    • Obtain the crystal structures of human OX1R and OX2R in complex with Suvorexant from the Protein Data Bank (PDB IDs: 4ZJ8 for OX1R and 4S0V for OX2R).[6]

    • Remove water molecules and any co-crystallized ligands other than Suvorexant.

    • Add hydrogen atoms to the protein structure.

    • Assign partial charges to all atoms using a force field such as AMBER or CHARMM.

    • Define the binding site (grid box) based on the position of the co-crystallized Suvorexant.

  • Ligand Preparation:

    • Obtain the 3D structure of Suvorexant from a chemical database (e.g., PubChem) or build it using molecular modeling software.

    • Optimize the ligand's geometry using a quantum mechanical or molecular mechanics method.

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Utilize docking software such as AutoDock Vina, Glide, or GOLD.

    • Perform the docking calculation, allowing for conformational flexibility of the ligand and potentially key residues in the receptor's binding site.

    • The software will generate a series of possible binding poses for Suvorexant.

  • Post-Docking Analysis:

    • Rank the generated poses based on their docking scores, which are an estimation of the binding free energy.

    • Visually inspect the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between Suvorexant and the receptor.[3][12] Key interacting residues for Suvorexant include Asn324 and Gln134 in OX2R.[3]

Molecular Dynamics (MD) Simulations

Objective: To study the dynamic behavior of the Suvorexant-orexin receptor complex over time, assess the stability of the binding pose, and analyze the conformational changes in both the ligand and the receptor.

Protocol:

  • System Setup:

    • Use the best-ranked docked pose of the Suvorexant-receptor complex as the starting structure.

    • Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.[2]

    • Solvate the system with a water model (e.g., TIP3P) and add counter-ions to neutralize the system's charge.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 310 K) while applying restraints to the protein and ligand atoms.

    • Run a series of equilibration steps under different ensembles (e.g., NVT, NPT) to allow the system to reach a stable state in terms of temperature, pressure, and density.

  • Production Run:

    • Run the production MD simulation for a significant length of time (typically hundreds of nanoseconds to microseconds) without restraints.[2][14]

    • Save the atomic coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess the stability of the complex.[2]

    • Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the receptor.

    • Analyze the intermolecular interactions between Suvorexant and the receptor throughout the simulation to identify stable contacts.

    • Perform principal component analysis (PCA) or other advanced analyses to investigate large-scale conformational changes.

Binding Free Energy Calculations

Objective: To obtain a more accurate estimation of the binding affinity of Suvorexant to the orexin receptors.

Protocol (MM/PBSA or MM/GBSA):

  • Trajectory Extraction:

    • Extract snapshots (frames) from the stable part of the MD simulation trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms using a molecular mechanics force field and a solvation model (Poisson-Boltzmann or Generalized Born):

      • The free energy of the complex (G_complex).

      • The free energy of the receptor (G_receptor).

      • The free energy of the ligand (G_ligand).

  • Binding Free Energy Calculation:

    • Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

  • Averaging:

    • Average the ΔG_bind values over all the extracted snapshots to obtain the final estimated binding free energy.

Key Interacting Residues

In silico studies, corroborated by crystal structure data, have identified several key amino acid residues within the orthosteric binding pockets of OX1R and OX2R that are crucial for the interaction with Suvorexant.[8][9]

Table 3: Key Residues in the Suvorexant Binding Site

ReceptorKey Interacting ResiduesReference
OX1RP123, N318, H344[8]
OX2RCys107, Ala110, Thr111, Val114, Trp120, Ile130, Pro131, Gln134[2]

The binding pocket of OX2R is slightly smaller than that of OX1R, and differences in key residues, such as Ala127 in OX1R versus Thr135 in OX2R, can be exploited for the design of subtype-selective antagonists.[6]

Conclusion

In silico modeling provides a powerful toolkit for elucidating the molecular mechanisms underlying the interaction between Suvorexant and the orexin receptors. Techniques such as molecular docking, molecular dynamics simulations, and binding free energy calculations offer valuable insights into the binding mode, stability, and affinity of this interaction. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design of novel therapeutics targeting the orexin system.

References

Methodological & Application

Enantioselective Synthesis of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, a key intermediate in the production of the dual orexin receptor antagonist, Suvorexant. Three primary methodologies are presented: chiral resolution of a racemic mixture via High-Performance Liquid Chromatography (HPLC), asymmetric reductive amination using a ruthenium catalyst or an imine reductase (IRED), and a multi-step synthesis commencing from a chiral precursor, (R)-3-(tert-butoxycarbonylamino)butanoic acid. This guide includes comprehensive experimental protocols, tabulated quantitative data for comparative analysis, and diagrams illustrating the synthetic pathways and the relevant biological signaling cascade.

Introduction

This compound is a crucial chiral building block in the synthesis of Suvorexant, a therapeutic agent for the treatment of insomnia. The stereochemistry at the C5 position of the diazepane ring is critical for the pharmacological activity of the final drug product. Therefore, robust and efficient methods for the enantioselective synthesis of this intermediate are of significant interest to the pharmaceutical industry. This document outlines and compares several effective strategies to obtain the desired (R)-enantiomer with high purity.

Synthetic Strategies and Protocols

Three distinct strategies for the enantioselective synthesis of the target molecule are detailed below. Each method offers unique advantages and is suited for different research and development scales.

Chiral Resolution via High-Performance Liquid Chromatography (HPLC)

This method involves the synthesis of the racemic 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole followed by the separation of the enantiomers using chiral HPLC.

Experimental Protocol:

  • Racemate Synthesis: The racemic amine can be prepared via standard synthetic routes, such as the condensation of 2-amino-4-chlorophenol with an appropriate precursor to form the benzoxazole ring, followed by the introduction of the methyl-1,4-diazepane moiety.

  • Chiral HPLC Separation:

    • Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® AD-H or a similar column, is typically effective.

    • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol is commonly used. The exact ratio should be optimized for baseline separation. For example, a starting point could be n-Hexane:Isopropanol (80:20 v/v).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength of 254 nm is suitable for this chromophoric molecule.

    • Sample Preparation: The racemic mixture is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

    • Procedure: Inject the sample onto the column and collect the fractions corresponding to each enantiomer as they elute. The elution order of the (R) and (S) enantiomers should be determined using a reference standard.

Quantitative Data:

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (80:20 v/v)
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV at 254 nm
Enantiomeric Excess (ee) >99% for each separated enantiomer
Yield Dependent on the efficiency of the racemic synthesis and the resolution process.

Diagram of Workflow:

G cluster_synthesis Racemate Synthesis cluster_hplc Chiral HPLC Resolution cluster_products Separated Enantiomers Start Starting Materials Racemate Racemic Mixture Start->Racemate HPLC Chiral HPLC Racemate->HPLC R_enantiomer (R)-enantiomer HPLC->R_enantiomer S_enantiomer (S)-enantiomer HPLC->S_enantiomer

Caption: Workflow for Chiral Resolution by HPLC.

Asymmetric Reductive Amination

This approach involves the construction of the chiral diazepine ring through an enantioselective reductive amination of a prochiral ketone precursor. This can be achieved using either a chiral metal catalyst or an enzyme.

2.1. Ruthenium-Catalyzed Asymmetric Reductive Amination

Experimental Protocol:

  • Precursor Synthesis: Synthesize the amino-ketone precursor, N-(2-aminoethyl)-N-(4-oxopentyl)-5-chlorobenzoxazol-2-amine.

  • Asymmetric Reductive Amination:

    • Catalyst: A chiral ruthenium-based transfer hydrogenation catalyst, such as one derived from a chiral diamine and a ruthenium source (e.g., [RuCl2(p-cymene)]2), is used.

    • Reducing Agent: Formic acid/triethylamine azeotrope is a common hydrogen source.

    • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

    • Temperature: The reaction is typically run at a controlled temperature, for instance, 40-60 °C.

    • Procedure: To a solution of the amino-ketone precursor in the chosen solvent, add the chiral ruthenium catalyst and the reducing agent. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, quench the reaction, perform an extractive work-up, and purify the product by column chromatography.

2.2. Enzymatic Reductive Amination

Experimental Protocol:

  • Enzyme Selection: An imine reductase (IRED) with high stereoselectivity for the (R)-enantiomer is required. Several commercially available IREDs can be screened for this transformation.

  • Reaction Components:

    • Substrate: The amino-ketone precursor.

    • Enzyme: The selected (R)-selective IRED.

    • Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH) or a recycling system (e.g., glucose/glucose dehydrogenase or formate/formate dehydrogenase) to regenerate the cofactor.

    • Buffer: A suitable buffer to maintain the optimal pH for the enzyme (e.g., potassium phosphate buffer, pH 7.0-8.0).

  • Procedure: In a buffered solution, combine the amino-ketone substrate, the IRED, and the NADPH cofactor or recycling system. Gently agitate the mixture at the optimal temperature for the enzyme (e.g., 30 °C). Monitor the reaction progress by HPLC.

  • Work-up and Purification: Once the reaction reaches completion, the enzyme can be removed by centrifugation or filtration. The product is then extracted from the aqueous phase with an organic solvent and purified.

Quantitative Data Comparison:

ParameterRu-Catalyzed MethodEnzymatic Method
Catalyst/Enzyme Chiral Ru-complex(R)-selective IRED
Typical Yield ~97%[1]High conversion, yield can be >90%
Enantiomeric Excess (ee) ~94.5%[1]>99%
Reaction Conditions Elevated temperature, organic solventMild temperature, aqueous buffer
Advantages High yield, well-establishedHigh enantioselectivity, green chemistry
Disadvantages Potential for metal contaminationEnzyme cost and stability

Diagram of Synthetic Pathway:

G cluster_catalytic Asymmetric Reductive Amination Prochiral_Ketone Prochiral Amino-Ketone Ru_Catalyst Chiral Ru Catalyst + H+ Source Prochiral_Ketone->Ru_Catalyst Chemical IRED (R)-selective IRED + NADPH Prochiral_Ketone->IRED Enzymatic Chiral_Product (R)-enantiomer Ru_Catalyst->Chiral_Product IRED->Chiral_Product

Caption: Asymmetric Reductive Amination Routes.

Synthesis from a Chiral Precursor

This strategy utilizes a commercially available chiral starting material to introduce the stereocenter, which is then carried through the synthetic sequence.

Experimental Protocol (starting from (R)-3-(tert-butoxycarbonylamino)butanoic acid):

  • Step 1: Amide Coupling: Couple (R)-3-(tert-butoxycarbonylamino)butanoic acid with N-benzylglycine ethyl ester using a standard peptide coupling reagent such as HATU or EDC/HOBt to form the corresponding dipeptide analog.

  • Step 2: Boc Deprotection: Remove the Boc protecting group from the amine using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Step 3: Intramolecular Cyclization: Induce intramolecular cyclization of the resulting amino ester to form the seven-membered diazepanedione ring. This is often achieved by heating in a suitable solvent.

  • Step 4: Reduction of Amides: Reduce the diazepanedione to the corresponding diazepane using a strong reducing agent like lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH3·THF).

  • Step 5: N-Arylation: Couple the resulting chiral diazepane with 2,5-dichlorobenzoxazole to introduce the benzoxazole moiety. This is typically performed in the presence of a base such as triethylamine.

  • Step 6: Debenzylation: Remove the N-benzyl group, for example, by catalytic hydrogenation (e.g., H2, Pd/C), to yield the final product.

Quantitative Data:

StepReactionTypical Yield
1 Amide Coupling>90%
2 Boc DeprotectionQuantitative
3 Cyclization70-85%
4 Reduction60-80%
5 N-Arylation80-95%
6 Debenzylation>90%
Overall Yield Variable, typically 30-50%
Enantiomeric Purity Maintained from the starting material (>99% ee)

Diagram of Synthetic Logic:

G Chiral_Precursor (R)-3-(Boc-amino)butanoic acid Dipeptide Dipeptide Analog Chiral_Precursor->Dipeptide Coupling Amino_Ester Deprotected Amino Ester Dipeptide->Amino_Ester Deprotection Diazepanedione Chiral Diazepanedione Amino_Ester->Diazepanedione Cyclization Diazepane Chiral Diazepane Diazepanedione->Diazepane Reduction Coupled_Product N-Arylated Diazepane Diazepane->Coupled_Product N-Arylation Final_Product (R)-5-chloro-2-(5-methyl- 1,4-diazepan-1-yl)benzo[d]oxazole Coupled_Product->Final_Product Debenzylation

Caption: Synthesis from a Chiral Precursor.

Biological Context: Orexin Signaling Pathway

The target molecule is an intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist. Orexin-A and Orexin-B are neuropeptides that promote wakefulness by binding to orexin receptors OX1R and OX2R, which are G-protein coupled receptors. Suvorexant blocks these receptors, thereby inhibiting the wake-promoting signals.

Diagram of Orexin Signaling Pathway:

G cluster_presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin Orexin-A / Orexin-B OX1R OX1R Orexin->OX1R binds OX2R OX2R Orexin->OX2R binds Gq Gq OX1R->Gq OX2R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Arousal Increased Neuronal Activity (Wakefulness) Ca_release->Arousal PKC->Arousal Suvorexant Suvorexant (Antagonist) Suvorexant->OX1R blocks Suvorexant->OX2R blocks

Caption: Simplified Orexin Receptor Signaling Pathway.

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through several distinct and effective methods. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and the available equipment and expertise. Chiral HPLC offers high purity but may be less suitable for large-scale production. Asymmetric reductive amination, particularly the enzymatic approach, provides an elegant and green solution with excellent enantioselectivity. Synthesis from a chiral precursor is a robust method that ensures the desired stereochemistry from the outset. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development to select and implement the most appropriate strategy for their specific needs.

References

Chiral Synthesis of Suvorexant Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral synthesis of a key intermediate of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia. The focus is on stereoselective methods to obtain the desired (R)-enantiomer of the diazepanone core, a critical component for the drug's efficacy.

Introduction

Suvorexant's therapeutic activity is intrinsically linked to the specific stereochemistry of its 1,4-diazepane ring. Consequently, the development of efficient and scalable chiral syntheses for its intermediates is a critical aspect of its manufacturing process. Several strategies have been developed to achieve high enantiopurity, primarily focusing on asymmetric synthesis or the use of chiral starting materials. This note outlines and compares some of the most effective methods reported in the literature, providing detailed protocols to facilitate their application in a research and development setting.

Key Strategies for Chiral Synthesis

The principal approaches for the enantioselective synthesis of the Suvorexant diazepanone intermediate can be categorized as follows:

  • Asymmetric Reductive Amination: This method involves the intramolecular cyclization of an amino-ketone precursor using a chiral catalyst to induce stereoselectivity.

  • Synthesis from Chiral Pool: This strategy utilizes a readily available and enantiomerically pure starting material, such as (R)-3-aminobutyric acid, to introduce the desired chirality.

  • Classical Resolution: This approach involves the separation of a racemic mixture of the intermediate, often through the formation of diastereomeric salts with a chiral resolving agent.

  • Enzymatic Transamination: Biocatalysis offers a green and highly selective alternative, employing transaminase enzymes to stereoselectively form a key amine intermediate.

Data Presentation: Comparison of Chiral Synthesis Strategies

Synthetic Strategy Key Reagents/Catalyst Overall Yield Enantiomeric Excess (ee) Key Advantages Key Disadvantages
Asymmetric Reductive AminationRu-based transfer hydrogenation catalyst97% (for the key cyclization step)94.5%High yield and good enantioselectivity in a single step.Requires a specific and potentially expensive catalyst.
Synthesis from Chiral Pool(R)-3-aminobutyric acid31% (over eight linear steps)>99%High enantiopurity from a commercially available starting material; avoids chiral separation.Longer synthetic route with a moderate overall yield.
Classical ResolutionRacemic diazepanone and a chiral resolving agentVariable (dependent on resolution efficiency)>99%Can be a straightforward method for obtaining high enantiopurity.Inefficient as it discards 50% of the material (the undesired enantiomer).
Enantioselective Transamination(R)-selective transaminases (e.g., CDX-017)Not explicitly stated in summariesHighHigh selectivity and environmentally friendly reaction conditions.May require specific enzyme screening and optimization; potential for side product formation.

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination

This protocol is based on the use of a novel Ruthenium-based transfer hydrogenation catalyst for the intramolecular asymmetric reductive amination of a dialkyl ketone.[1][2][3]

Reaction Scheme:

G AminoKetone Amino-ketone precursor Reaction Asymmetric Reductive Amination AminoKetone->Reaction Catalyst Ru-based chiral catalyst Formic acid/triethylamine Catalyst->Reaction Solvent Solvent (e.g., CH3CN) Solvent->Reaction ChiralDiazepanone (R)-diazepanone intermediate Reaction->ChiralDiazepanone

Figure 1: Asymmetric Reductive Amination Workflow.

Materials:

  • Amino-ketone precursor

  • Ru-based transfer hydrogenation catalyst

  • Formic acid

  • Triethylamine

  • Acetonitrile (CH3CN), anhydrous

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • To a solution of the amino-ketone precursor in anhydrous acetonitrile, add the Ru-based chiral catalyst (typically 0.1-1 mol%).

  • Add a mixture of formic acid and triethylamine (as the hydrogen source).

  • Stir the reaction mixture at the specified temperature (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-diazepanone intermediate.

Protocol 2: Synthesis from Chiral Pool using (R)-3-Aminobutyric Acid

This protocol outlines a multi-step synthesis starting from the commercially available chiral building block, (R)-3-aminobutyric acid.[1]

Reaction Pathway:

G cluster_0 Synthesis Pathway A (R)-3-aminobutyric acid B Protection A->B (Boc)2O, Et3N C Condensation B->C EDC, HOBt D Deprotection C->D HCl/EtOAc E Cyclization D->E CH3ONa F Hydrogenation E->F G Chiral Diazepane Intermediate F->G

Figure 2: Synthesis from (R)-3-aminobutyric acid.

Materials:

  • (R)-3-aminobutyric acid

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (Et3N)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Hydrochloric acid in ethyl acetate (HCl/EtOAc)

  • Sodium methoxide (CH3ONa)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Appropriate solvents (e.g., dichloromethane, methanol)

Procedure:

  • Protection: Protect the amino group of (R)-3-aminobutyric acid with a Boc group using (Boc)2O and triethylamine.

  • Condensation: Couple the Boc-protected amino acid with a suitable amine partner using EDC and HOBt as coupling agents.

  • Deprotection: Remove the Boc protecting group using a solution of HCl in ethyl acetate.

  • Cyclization: Induce intramolecular cyclization of the deprotected intermediate using a base such as sodium methoxide.

  • Hydrogenation: If a benzyl protecting group is used on the nitrogen, remove it via catalytic hydrogenation with Pd/C and H2 gas to yield the final chiral diazepane intermediate.

  • Each step requires appropriate work-up and purification, typically involving extraction and column chromatography.

Concluding Remarks

The choice of synthetic route for the chiral Suvorexant intermediate depends on various factors, including scalability, cost of goods, and desired enantiopurity. The asymmetric reductive amination offers an elegant and efficient approach, while the synthesis from a chiral pool provides a reliable method to achieve high enantiomeric excess, albeit with a longer synthetic sequence. For large-scale production, factors such as catalyst cost and availability, as well as overall process mass intensity, become critical considerations. The protocols provided herein serve as a foundation for the laboratory-scale synthesis and further process development of this important pharmaceutical intermediate.

References

Application Notes and Protocols: In Vitro Functional Characterization of Suvorexant at Orexin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the in vitro functional characterization of Suvorexant, a dual orexin receptor antagonist. Suvorexant is an approved therapeutic for the treatment of insomnia, and it functions by blocking the wake-promoting neuropeptides orexin-A and orexin-B from binding to their cognate receptors, OX1R and OX2R.[1][2][3] The following protocols describe common in vitro functional assays, including calcium flux and cAMP modulation, to determine the potency and efficacy of Suvorexant in a cell-based environment. These assays are fundamental for researchers in pharmacology and drug development who are investigating the orexin system.

Introduction to the Orexin System and Suvorexant

The orexin system, comprising orexin-A and orexin-B peptides and their G protein-coupled receptors (GPCRs), orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a key regulator of sleep-wake cycles, feeding behavior, and reward pathways.[4][5] Orexin neurons, located in the lateral hypothalamus, project throughout the brain, promoting wakefulness.[6] Dysregulation of the orexin system is implicated in sleep disorders such as narcolepsy.[7]

Suvorexant is a dual orexin receptor antagonist (DORA) that competitively binds to both OX1R and OX2R, thereby inhibiting the downstream signaling cascades initiated by orexin peptides.[1][2] This antagonism of the orexin system reduces wakefulness and facilitates the onset and maintenance of sleep.[3] In vitro functional assays are crucial for quantifying the antagonistic properties of compounds like Suvorexant and understanding their mechanism of action at a cellular level.

Orexin Receptor Signaling Pathways

Orexin receptors belong to the Class A family of GPCRs and can couple to multiple G protein subtypes, leading to diverse intracellular signaling events.[4][8]

  • Gq/11 Pathway: Activation of OX1R and OX2R primarily couples to Gq/11 proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4][9]

  • Gi/o Pathway: Orexin receptors can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][10]

  • Gs Pathway: In some cellular contexts, orexin receptor activation has been shown to couple to Gs proteins, stimulating adenylyl cyclase and resulting in an increase in cAMP levels.[4][11]

The following diagram illustrates the primary signaling pathways of orexin receptors.

Orexin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Orexin Orexin A / Orexin B OXR OX1R / OX2R Orexin->OXR Activates Suvorexant Suvorexant Suvorexant->OXR Blocks Gq Gq OXR->Gq Activates Gi Gi OXR->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Response Cellular Response (e.g., Neuronal Excitation) Ca_Cytosol->Response cAMP ↓ cAMP ATP->cAMP Calcium_Flux_Workflow A 1. Seed Cells (96/384-well plate) B 2. Incubate Overnight (37°C, 5% CO₂) A->B D 4. Load Cells with Dye (37°C, 45-60 min) B->D C 3. Prepare Dye Loading Solution (e.g., Fluo-4 AM) C->D F 6. Pre-incubate with Suvorexant (15-30 min) D->F E 5. Prepare Suvorexant & Orexin-A Dilutions E->F G 7. Measure Baseline Fluorescence F->G H 8. Add Orexin-A & Measure Kinetic Fluorescence G->H I 9. Data Analysis (Calculate IC₅₀) H->I

References

Application Notes and Protocols for Efficacy Testing of Suvorexant in Animal Models of Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the efficacy of Suvorexant, a dual orexin receptor antagonist (DORA), in preclinical animal models of insomnia. The included information is intended to guide researchers in designing and executing robust studies to assess the sleep-promoting effects of this compound.

Introduction to Suvorexant and its Mechanism of Action

Suvorexant is a novel hypnotic agent that functions by antagonizing both orexin receptor type 1 (OX1R) and type 2 (OX2R).[1][2][3][4] Orexin-A and orexin-B are neuropeptides produced in the lateral hypothalamus that play a crucial role in promoting and maintaining wakefulness.[2][5][6] By blocking the binding of these neuropeptides to their receptors, Suvorexant effectively suppresses the wake drive, thereby facilitating the onset and maintenance of sleep.[1][6] This mechanism of action is distinct from traditional hypnotics like benzodiazepines and "Z-drugs," which primarily act on the GABAergic system.[2] Preclinical studies have demonstrated that Suvorexant increases both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, with a notable effect on REM sleep.[4][7]

Animal Models of Insomnia

The selection of an appropriate animal model is critical for accurately assessing the hypnotic efficacy of Suvorexant. Rodent models are frequently used due to their well-characterized sleep-wake patterns and the availability of established methods for inducing insomnia-like phenotypes.[8][9]

Stress-Induced Insomnia Models

Stress is a common trigger for insomnia in humans. These models aim to mimic this by introducing environmental or psychological stressors.

  • Novel Environment/Cage Change: Placing a rodent in a new, clean cage can induce a state of hyperarousal and sleep fragmentation, mimicking the "first-night effect" observed in human sleep studies.[8] Mice moved to a clean cage show increased latency to both NREM and REM sleep, increased wakefulness, and decreased sleep amounts.[8]

  • Dirty Cage Stress: Placing a male rat in a cage previously occupied by another male can trigger acute insomnia, characterized by increased wakefulness and reduced NREM and REM sleep.[10]

  • Auditory Stimulation: Exposure to unpredictable, loud noises can lead to long-lasting decreases in and fragmentation of NREM and REM sleep in a subset of rats.[10]

Pharmacologically-Induced Insomnia Models

These models utilize pharmacological agents to disrupt normal sleep patterns.

  • Caffeine-Induced Arousal: Caffeine, an adenosine receptor antagonist, is a well-established stimulant that dose-dependently increases wakefulness and reduces NREM sleep time in rodents.[8] This model is useful for studying sleep-onset insomnia.

  • p-Chlorophenylalanine (PCPA)-Induced Insomnia: PCPA is a tryptophan hydroxylase inhibitor that depletes serotonin, leading to a significant reduction in both NREM and REM sleep.[11][12]

Sleep Deprivation Models

While not direct models of insomnia, sleep deprivation protocols are valuable for studying the homeostatic regulation of sleep and the rebound effects of hypnotic drugs.

  • Gentle Handling: This is a widely used method for total sleep deprivation where the animal is kept awake through gentle stimulation (e.g., tapping the cage, introducing novel objects) whenever it attempts to sleep.[13]

  • Flowerpot Method (for selective REM sleep deprivation): The animal is placed on a small platform surrounded by water. The muscle atonia that occurs during REM sleep causes the animal to fall into the water and awaken.[11]

  • Disk-over-Water Method: This method induces prolonged sleep deprivation by rotating a disk the animal is on whenever sleep is detected, forcing it to move to avoid falling into water.[10]

Experimental Protocols

General Animal Husbandry
  • Species and Strain: Sprague-Dawley or Wistar rats, and C57BL/6 mice are commonly used.[11][12][14]

  • Housing: Animals should be individually housed in a temperature and humidity-controlled environment (e.g., 20-24°C, 45% humidity) with a 12:12 hour light/dark cycle.[7][15] Food and water should be available ad libitum.

  • Acclimatization: Allow animals to acclimate to the housing and experimental conditions for at least one week prior to any procedures.[11]

Surgical Implantation for Polysomnography (PSG)

Polysomnography is the gold standard for assessing sleep-wake states in animals.[15][16]

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Electrode Placement:

    • Electroencephalogram (EEG): Implant stainless steel screw electrodes epidurally over the frontal and parietal cortices to record brain electrical activity.[14]

    • Electromyogram (EMG): Insert stainless steel wire electrodes into the nuchal (neck) muscles to record muscle tone.[14][17]

  • Recovery: Allow a recovery period of at least one week after surgery before starting any experiments.[14]

Protocol for Stress-Induced Insomnia (Cage Change Model)
  • Habituate surgically implanted mice to the recording chamber and cables for 2-3 days.[14]

  • Record baseline sleep-wake data for 24-48 hours.

  • On the experimental day, at the beginning of the light (inactive) phase, move the mouse to a new, clean cage.

  • Administer Suvorexant or vehicle control (e.g., orally or via intraperitoneal injection) at the desired dose.

  • Record EEG/EMG data continuously for at least the next 4-6 hours to assess the effects on sleep latency, sleep duration, and sleep architecture.

Protocol for Pharmacologically-Induced Insomnia (Caffeine Model)
  • Habituate surgically implanted rats or mice to the recording setup.

  • Record baseline sleep data.

  • On the experimental day, administer caffeine (e.g., 15 mg/kg, i.p.) at the beginning of the light phase.[14]

  • Administer Suvorexant or vehicle control at a predetermined time relative to the caffeine administration.

  • Record and analyze the subsequent sleep-wake patterns.

Data Acquisition and Analysis
  • Data Acquisition: Continuously record EEG and EMG signals using a computerized data acquisition system.[14]

  • Sleep Scoring: Manually or automatically score the recordings in epochs (e.g., 10-30 seconds) into three distinct states:

    • Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.

    • NREM Sleep: High-amplitude, low-frequency (delta) EEG; reduced EMG activity.

    • REM Sleep: Low-amplitude, high-frequency (theta) EEG; muscle atonia (lowest EMG activity).[14]

  • Key Parameters to Analyze:

    • Sleep Latency: Time to the first consolidated episode of NREM or REM sleep.

    • Total Sleep Time: Total duration of NREM and REM sleep over a specific period.

    • Wake After Sleep Onset (WASO): Total time spent awake after the initial onset of sleep.

    • Sleep Efficiency: (Total Sleep Time / Total Recording Time) x 100.

    • Bout Duration and Number: Average duration and number of individual sleep and wake episodes.

    • EEG Power Spectral Analysis: Analysis of the power of different EEG frequency bands (e.g., delta, theta, alpha, beta) during different sleep stages.

Data Presentation

Quantitative data from Suvorexant efficacy studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of Suvorexant on Sleep Architecture in a Rat Model of Insomnia

Treatment GroupDose (mg/kg)Latency to NREM Sleep (min)Latency to REM Sleep (min)Total NREM Sleep (min in 4h)Total REM Sleep (min in 4h)Total Wakefulness (min in 4h)
Vehicle-
Suvorexant10
Suvorexant30
Suvorexant100

Data should be presented as mean ± SEM. Statistical significance compared to the vehicle group should be indicated.

Table 2: Polysomnographic Parameters in Dogs Treated with Suvorexant

Treatment GroupDose (mg/kg)Active Wake (% of time)NREM Sleep (% of time)REM Sleep (% of time)Sleep Efficiency (%)
Vehicle-
Suvorexant1
Suvorexant3

Data adapted from preclinical studies.[3][18] Values represent changes over a specific post-dosing period.

Visualizations

Signaling Pathway

Suvorexant_Mechanism_of_Action Hypothalamus Lateral Hypothalamus Orexin_Neurons Orexin Neurons Hypothalamus->Orexin_Neurons Contains Orexin_A_B Orexin-A & Orexin-B (Neuropeptides) Orexin_Neurons->Orexin_A_B Produce & Release OX1R OX1 Receptor Orexin_A_B->OX1R Bind to & Activate OX2R OX2 Receptor Orexin_A_B->OX2R Bind to & Activate Arousal_Centers Arousal Centers (e.g., Locus Coeruleus, Raphe Nuclei) Wakefulness Wakefulness Arousal_Centers->Wakefulness Promote OX1R->Arousal_Centers Stimulate OX2R->Arousal_Centers Stimulate Suvorexant Suvorexant Suvorexant->OX1R Antagonizes (Blocks) Suvorexant->OX2R Antagonizes (Blocks) Sleep Sleep Wakefulness->Sleep Transition to

Caption: Mechanism of action of Suvorexant in the orexin signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Animal_Acclimatization Animal Acclimatization (1 week) Surgical_Implantation EEG/EMG Electrode Implantation Animal_Acclimatization->Surgical_Implantation Post_Op_Recovery Post-Operative Recovery (1 week) Surgical_Implantation->Post_Op_Recovery Baseline_Recording Baseline PSG Recording (24-48 hours) Post_Op_Recovery->Baseline_Recording Insomnia_Induction Induction of Insomnia (e.g., Cage Change, Caffeine) Baseline_Recording->Insomnia_Induction Drug_Administration Suvorexant/Vehicle Administration Insomnia_Induction->Drug_Administration Post_Treatment_Recording Post-Treatment PSG Recording (4-6 hours) Drug_Administration->Post_Treatment_Recording Sleep_Scoring Sleep Stage Scoring (Wake, NREM, REM) Post_Treatment_Recording->Sleep_Scoring Parameter_Extraction Extraction of Sleep Parameters (Latency, Duration, etc.) Sleep_Scoring->Parameter_Extraction Statistical_Analysis Statistical Analysis Parameter_Extraction->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for Suvorexant efficacy testing.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of Suvorexant's efficacy in treating insomnia. Careful selection of the animal model, rigorous surgical and experimental procedures, and detailed polysomnographic analysis are essential for obtaining reliable and translatable data. The unique mechanism of action of Suvorexant, targeting the orexin system to suppress wakefulness, offers a promising therapeutic approach for insomnia, and these preclinical methodologies are crucial for its continued development and characterization.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is a novel benzoxazole derivative with potential therapeutic applications.[1][2] Reliable quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies during drug development. This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented herein is based on established principles of bioanalytical method development and validation, ensuring accuracy, precision, and robustness for regulated bioanalysis.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • A suitable stable isotope-labeled internal standard (SIL-IS), e.g., (R)-5-chloro-2-(5-methyl-d3-1,4-diazepan-1-yl)benzo[d]oxazole, or a structurally similar analog.

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used. The system should be capable of performing gradient elution and multiple reaction monitoring (MRM).

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good chromatographic separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a re-equilibration step, is a suitable starting point.

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: The precursor and product ions for the analyte and internal standard must be optimized. For this compound (Molecular Formula: C13H16ClN3O, Molecular Weight: 265.74 g/mol ), the protonated molecule [M+H]+ would be m/z 266.1.[2] Product ions would be determined by infusion and fragmentation experiments.

    • Analyte (Example): m/z 266.1 → 150.1 (quantifier), 266.1 → 123.1 (qualifier)

    • Internal Standard (Example): m/z 269.1 → 153.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Standard Solutions and Quality Control Samples
  • Stock Solutions: Prepare stock solutions of the analyte and internal standard in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards.

  • Calibration Curve Standards: Spike blank human plasma with the working solutions to obtain final concentrations ranging from, for example, 0.1 to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.3, 5, and 80 ng/mL).

Sample Preparation

Protein precipitation is a straightforward and effective method for plasma sample preparation.[5][6]

  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[6][7]

Data Presentation

Quantitative Data Summary
Parameter Result
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%RE) ± 15%
Inter-day Accuracy (%RE) ± 15%
Mean Recovery > 85%
Matrix Effect Minimal

Note: The values presented are typical for a validated bioanalytical LC-MS/MS method and should be determined experimentally.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for plasma sample analysis.

Bioanalytical Method Validation Logic

G cluster_validation Validation Parameters method_dev Method Development validation Method Validation method_dev->validation selectivity Selectivity & Specificity validation->selectivity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lloq LLOQ validation->lloq recovery Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability

Caption: Key parameters in bioanalytical method validation.

This application note outlines a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including sample preparation, chromatography, and mass spectrometry conditions, provides a solid foundation for researchers in drug development. The method is designed to deliver high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic studies and other applications requiring accurate bioanalysis.

References

Application Notes and Protocols for Polysomnography (PSG) Studies with Suvorexant in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting polysomnography (PSG) studies with the dual orexin receptor antagonist, Suvorexant, in rodent models. This document outlines the mechanism of action, summarizes key quantitative findings from preclinical studies, and provides detailed experimental protocols.

Introduction to Suvorexant and its Mechanism of Action

Suvorexant is a first-in-class dual orexin receptor antagonist (DORA) approved for the treatment of insomnia.[1] It functions by competitively blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R.[1][2] These receptors are located in brain regions critical for regulating wakefulness and arousal.[3] By inhibiting the orexin system, which can be hyperactive in states of insomnia, Suvorexant facilitates the transition to and maintenance of sleep.[2][4] In rodent models, Suvorexant has been shown to dose-dependently decrease locomotor activity and promote sleep.[4]

dot

Suvorexant_Mechanism_of_Action cluster_pre Presynaptic Orexin Neuron cluster_post Postsynaptic Wake-Promoting Neuron Orexin_Neuron Orexin Neuron (Hypothalamus) Orexin_A Orexin A Orexin_Neuron->Orexin_A releases Orexin_B Orexin B Orexin_Neuron->Orexin_B releases OX1R OX1R Wake_Promotion Wakefulness Promotion OX1R->Wake_Promotion activates OX2R OX2R OX2R->Wake_Promotion activates Orexin_A->OX1R binds to Orexin_A->OX2R binds to Orexin_B->OX2R binds to Suvorexant Suvorexant Suvorexant->OX1R blocks Suvorexant->OX2R blocks

Caption: Suvorexant's mechanism of action.

Quantitative Data from Rodent PSG Studies

The following tables summarize the effects of Suvorexant on key sleep parameters in rats and mice as measured by polysomnography.

Table 1: Effects of Suvorexant on Sleep Architecture in Rats

SpeciesDose (mg/kg)RouteTime PointChange in WakefulnessChange in NREM SleepChange in REM SleepLatency to NREM SleepLatency to REM SleepReference
Rat10, 30, 100p.o.Active PhaseDose-dependent decreaseDose-dependent increaseDose-dependent increaseDecreasedDecreased[4]
Rat30, 60i.p.Active PhaseSignificant reduction in locomotor activityNot specifiedNot specifiedNot specifiedNot specified[5]
Rat10, 30i.p.Light PhaseNot specifiedReduced latency to onsetReduced latency to onsetSignificant decreaseSignificant decrease[6]

Table 2: Effects of Suvorexant on Sleep Architecture in Mice

SpeciesDose (mg/kg)RouteTime PointChange in WakefulnessChange in NREM SleepChange in REM SleepLatency to NREM SleepLatency to REM SleepReference
Mouse25p.o.Inactive PhaseDecreased in the first hourNo significant effectSubstantially increased in the first 4 hoursTendency to shortenSignificantly shortened[7]
Mouse50p.o.Active PhaseNot specifiedMinimal effectsSignificantly increased for up to 5 hoursNot specifiedNot specified[8]

Experimental Protocols

This section provides a detailed methodology for conducting PSG studies with Suvorexant in rodents, synthesized from established protocols.

Animals
  • Species: Male Sprague Dawley rats (250-300g) or C57BL/6 mice (8-10 weeks old) are commonly used.

  • Housing: Animals should be individually housed in transparent cages within a sound-attenuated, temperature-controlled recording chamber. A 12:12 hour light/dark cycle should be maintained. Food and water are provided ad libitum.

Surgical Implantation of Electrodes

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic frame

  • Surgical drill

  • Stainless steel screws for EEG electrodes

  • Teflon-coated stainless steel wires for EMG electrodes

  • Dental cement

  • Suturing material

Procedure:

  • Anesthetize the animal and mount it in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill small holes through the skull for the EEG electrodes. Typical coordinates for rats are:

    • Anterior electrode: 2 mm anterior to bregma, 2 mm lateral to the midline.

    • Posterior electrode: 3 mm posterior to bregma, 2 mm lateral to the midline.

    • Reference electrode: over the cerebellum.

  • Gently screw the stainless steel electrodes into the drilled holes, ensuring they contact the dura mater without piercing it.

  • For EMG electrodes, insert the tips of two Teflon-coated wires into the nuchal (neck) muscles.

  • Solder the electrode leads to a head-mounted pedestal.

  • Secure the entire assembly to the skull using dental cement.

  • Suture the scalp incision.

  • Allow the animal a recovery period of at least 7 days post-surgery.

Polysomnography Recording
  • Habituation: Acclimate the animals to the recording chamber and tethered recording cable for at least 2-3 days before the experiment.

  • Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.

  • Drug Administration:

    • Suvorexant is typically administered orally (p.o.) or intraperitoneally (i.p.).

    • For oral administration, Suvorexant can be dissolved in a vehicle such as 0.5% methylcellulose.

    • Commonly used doses in rats range from 10-100 mg/kg and in mice from 25-50 mg/kg.[4][7]

    • Administration should occur at a specific time, usually at the beginning of the light (inactive) or dark (active) phase, depending on the study design.

  • Post-Dosing Recording: Continuously record EEG and EMG signals for at least 24 hours following drug administration.

Data Analysis
  • Scoring: The recorded data is typically divided into 10-second epochs and visually scored into three stages: Wake, NREM sleep, and REM sleep based on the following criteria:

    • Wake: Low-amplitude, high-frequency EEG and high-amplitude EMG activity.

    • NREM Sleep: High-amplitude, low-frequency (delta waves) EEG and low-amplitude EMG activity.

    • REM Sleep: Low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG).

  • Quantitative Analysis: Calculate the following parameters for both baseline and post-drug conditions:

    • Total time spent in each stage (Wake, NREM, REM).

    • Latency to the first episode of NREM and REM sleep.

    • Number and duration of sleep/wake bouts.

    • Sleep efficiency (Total sleep time / Total recording time).

Visualizations

dot

Rodent_PSG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Housing Electrode_Implantation Surgical Implantation of EEG/EMG Electrodes Animal_Acclimation->Electrode_Implantation Post_Op_Recovery Post-Operative Recovery (>= 7 days) Electrode_Implantation->Post_Op_Recovery Habituation Habituation to Recording Setup Post_Op_Recovery->Habituation Baseline_Recording Baseline PSG Recording (24h) Habituation->Baseline_Recording Drug_Administration Suvorexant/Vehicle Administration Baseline_Recording->Drug_Administration Post_Dose_Recording Post-Dose PSG Recording (24h) Drug_Administration->Post_Dose_Recording Data_Scoring Sleep Stage Scoring (Wake, NREM, REM) Post_Dose_Recording->Data_Scoring Quantitative_Analysis Quantitative Analysis of Sleep Parameters Data_Scoring->Quantitative_Analysis Statistical_Analysis Statistical Analysis & Interpretation Quantitative_Analysis->Statistical_Analysis

Caption: Experimental workflow for a rodent PSG study.

References

Application Notes and Protocols: (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole in Sleep Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Clarification

Initial investigations into the direct application of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole in sleep research have revealed a critical clarification. This compound is not an active pharmaceutical ingredient (API) studied for its direct effects on sleep. Instead, it is a key chiral intermediate in the chemical synthesis of Suvorexant [1][2], a dual orexin receptor antagonist approved for the treatment of insomnia. Some chemical databases have erroneously listed this intermediate with synonyms such as "Eplivanserin," a serotonin 5-HT2A receptor antagonist, leading to confusion regarding its mechanism of action. This document will therefore focus on the role of this compound as a precursor to Suvorexant and provide detailed application notes and protocols relevant to the study of Suvorexant in sleep research.

Part 1: The Intermediate - this compound

This benzoxazole derivative is a crucial building block in the multi-step synthesis of Suvorexant. Its specific stereochemistry, denoted by the (R)-configuration, is essential for the final biological activity of Suvorexant. The synthesis of Suvorexant involves the coupling of this intermediate with a triazole acid derivative[1][2].

Chemical Properties:

PropertyValue
CAS Number 1266975-27-2[3][4][5]
Molecular Formula C13H16ClN3O[3][4][5]
Molecular Weight 265.74 g/mol [3][5]
IUPAC Name 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole[5]
Synthesis Workflow Diagram

The following diagram illustrates the position of the intermediate in the broader synthesis of Suvorexant.

G Simplified Synthesis Pathway of Suvorexant A Starting Materials (e.g., R-3-aminobutyric acid) B This compound (Key Intermediate) A->B Multiple Steps D Suvorexant (Final API) B->D Amide Coupling C [1,2,4]triazolo[4,3-a]pyridine derivative (Coupling Partner) C->D Amide Coupling G Suvorexant Mechanism of Action cluster_0 Orexin Neuron cluster_1 Wake-Promoting Neuron Orexin Orexin A & B Receptor OX1 & OX2 Receptors Orexin->Receptor Binds & Activates Wakefulness Wakefulness Receptor->Wakefulness Promotes Suvorexant Suvorexant Suvorexant->Receptor Blocks G Preclinical EEG/EMG Study Workflow A 1. Surgical Implantation (EEG/EMG Electrodes) B 2. Recovery Period (7-10 days) A->B C 3. Habituation & Baseline Recording (24h) B->C D 4. Drug Administration (Suvorexant or Vehicle) C->D E 5. Post-Dose Recording (24h) D->E F 6. Data Analysis (Sleep Scoring, Spectral Analysis) E->F

References

Application Notes and Protocols: Clinical Trial Design for Insomnia Medications Featuring Suvorexant

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep, leading to significant distress and impairment in daily functioning. The development of new insomnia medications requires robust clinical trial designs to establish efficacy and safety. Suvorexant, the first dual orexin receptor antagonist (DORA) approved by the U.S. Food and Drug Administration (FDA) in 2014, serves as an excellent case study.[1] Unlike traditional hypnotics that enhance the activity of gamma-aminobutyric acid (GABA) to induce sedation, Suvorexant targets the orexin system, which regulates wakefulness.[2][3] These application notes provide a detailed overview of the clinical trial design, key experimental protocols, and data presentation pertinent to the evaluation of insomnia medications like Suvorexant.

Mechanism of Action: The Orexin Signaling Pathway

Suvorexant's therapeutic effect is achieved by antagonizing orexin receptors.[4] Orexin neuropeptides, specifically orexin-A and orexin-B, are produced in the lateral hypothalamus and play a critical role in promoting and maintaining wakefulness and arousal.[2][3] In individuals with insomnia, the orexin system can be overactive.[2] Suvorexant functions as a competitive antagonist, reversibly binding to and blocking both orexin receptor type 1 (OX1R) and type 2 (OX2R).[1][5] This inhibition dampens the wake-promoting signals, thereby facilitating the natural transition to and maintenance of sleep.[5]

Suvorexant_Mechanism_of_Action cluster_0 Wakefulness Pathway cluster_1 Therapeutic Intervention Hypothalamus Hypothalamus Orexin Orexin A & B (Neuropeptides) Hypothalamus->Orexin Produces Receptors OX1 & OX2 Receptors on Wake-Promoting Neurons Orexin->Receptors Activates Wakefulness Wakefulness & Arousal Receptors->Wakefulness Promotes Sleep Sleep Promotion Suvorexant Suvorexant (DORA) Suvorexant->Receptors Blocks

Caption: Suvorexant blocks orexin peptides from activating receptors, thus suppressing wakefulness.

Clinical Trial Design Framework

Phase 3 clinical trials for Suvorexant were typically randomized, double-blind, placebo-controlled, parallel-group studies.[6] These trials were designed to assess both efficacy and long-term safety, with durations ranging from three months to one year.[6][7]

Key Design Elements:

  • Participants: Trials included non-elderly (18-64 years) and elderly (≥65 years) patients with a formal diagnosis of primary insomnia.[6][7] Specific trials have also been conducted in populations with comorbidities such as Alzheimer's disease.[8][9]

  • Randomization: Participants are randomly assigned to receive either Suvorexant at varying doses or a matching placebo.

  • Blinding: Both participants and investigators are masked to the treatment assignment to prevent bias.

  • Phases: The trial structure generally includes a screening period, a treatment period, and a follow-up or discontinuation period to evaluate for potential withdrawal or rebound insomnia effects.[7][10]

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Double-Blind Treatment cluster_followup Phase 3: Follow-up & Analysis Recruitment Patient Recruitment (DSM-V Insomnia Criteria) Screening Screening Period (2-4 weeks) Recruitment->Screening Baseline Baseline Data Collection (PSG, Sleep Diary, CGI-S) Screening->Baseline Randomization Randomization Baseline->Randomization SuvorexantArm Treatment Arm: Suvorexant (e.g., 10-20mg) Randomization->SuvorexantArm PlaceboArm Control Arm: Placebo Randomization->PlaceboArm DataCollection Ongoing Data Collection (Night 1, Month 1, Month 3, etc.) SuvorexantArm->DataCollection PlaceboArm->DataCollection Discontinuation Discontinuation Phase (2 months) DataCollection->Discontinuation FinalAnalysis Final Efficacy & Safety Analysis Discontinuation->FinalAnalysis

Caption: A typical workflow for a placebo-controlled insomnia clinical trial.

Key Experimental Protocols

A multi-faceted approach using both objective and subjective measures is essential for a comprehensive evaluation of an insomnia therapeutic.

Protocol: Polysomnography (PSG)

Objective: To obtain objective, gold-standard measurements of sleep architecture and continuity.[11][12] PSG is crucial for assessing physiological sleep parameters that are not captured by subjective reports.

Methodology:

  • Participant Preparation: Participants arrive at a sleep laboratory in the evening. Standardized procedures are followed for the application of electrodes and sensors.

  • Montage: A full PSG montage is applied, which includes:

    • Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.

    • Electrooculogram (EOG): To record eye movements, critical for identifying REM sleep.

    • Electromyogram (EMG): Placed on the chin to measure muscle atonia during REM sleep.

    • Electrocardiogram (ECG): To monitor heart rate and rhythm.

    • Respiratory Sensors: To rule out sleep-related breathing disorders.

    • Pulse Oximetry: To measure blood oxygen saturation.

  • Data Acquisition: Participants are monitored continuously for a fixed period (e.g., 8 hours) in a controlled environment (sound-attenuated, light- and temperature-controlled).[13]

  • Scoring and Analysis: Trained technicians score the recordings according to standardized criteria (e.g., American Academy of Sleep Medicine - AASM rules).[14] Key endpoints are derived from the scored data.

Table 1: Key Objective Endpoints Measured by Polysomnography (PSG)

Endpoint Abbreviation Description
Wakefulness After Sleep Onset WASO Total time spent awake from the onset of persistent sleep until the final awakening.
Latency to Persistent Sleep LPS Time from "lights out" to the first 10 consecutive minutes of sleep.
Total Sleep Time TST The total duration of time spent in all sleep stages (N1, N2, N3, and REM).

| Sleep Efficiency | SE | The ratio of Total Sleep Time to the total time in bed, expressed as a percentage. |

Protocol: Patient-Reported Outcomes (Sleep Diary)

Objective: To capture the patient's subjective assessment of their sleep quality, onset, and maintenance on a daily basis.

Methodology:

  • Diary Distribution: Participants are provided with an electronic or paper sleep diary and trained on its proper use.

  • Data Entry: Participants are instructed to complete the diary each morning within 30-60 minutes of waking.

  • Core Questions: The diary typically includes questions to estimate:

    • Time of going to bed.

    • Time of "lights out" with the intention to sleep.

    • Estimated time it took to fall asleep.

    • Number and duration of awakenings during the night.

    • Time of final awakening.

    • Time of getting out of bed.

    • A rating of overall sleep quality.

  • Data Calculation: The collected data is used to calculate subjective endpoints.

Table 2: Key Subjective Endpoints from Sleep Diaries

Endpoint Abbreviation Description
Subjective Total Sleep Time sTST Patient's estimate of the total time they were asleep during the night.
Subjective Time to Sleep Onset sTSO Patient's estimate of the time it took to fall asleep after turning the lights out.

| Subjective Wake After Sleep Onset | sWASO | Patient's estimate of the total time spent awake after initially falling asleep. |

Protocol: Clinician-Rated Assessment (CGI Scale)

Objective: To allow a trained clinician to provide a global assessment of the severity of the patient's insomnia and their improvement over the course of the trial.

Methodology:

  • Rater Training: Clinicians involved in the trial are trained to administer the CGI scale consistently.

  • Administration: The CGI is completed by the clinician at baseline and at specified follow-up visits (e.g., Week 2, Week 4, Month 3).[11][12]

  • CGI-Severity (CGI-S): The clinician rates the severity of the patient's insomnia at the time of assessment on a 7-point scale, based on their clinical experience.[15]

    • Scale: 1 (Normal, not at all ill) to 7 (Among the most extremely ill patients).[15]

  • CGI-Improvement (CGI-I): The clinician rates how much the patient's condition has improved or worsened relative to their baseline state.[15]

    • Scale: 1 (Very much improved) to 7 (Very much worse).[15]

Efficacy and Safety Data from Suvorexant Phase 3 Trials

The following tables summarize pooled quantitative data from pivotal Phase 3 clinical trials, demonstrating the efficacy and safety profile of Suvorexant compared to placebo.

Table 3: Change from Baseline in Subjective Efficacy Endpoints (Suvorexant vs. Placebo)

Endpoint & Time Point Suvorexant (40/30 mg) Placebo Difference [95% CI] p-value
sTST (minutes) at Month 1 38.7 16.0 22.7 [16.4 to 29.0] <0.0001
sTSO (minutes) at Month 1 -18.0 -8.4 -9.5 [-14.6 to -4.5] 0.0002

Data from a 1-year safety and tolerability trial.[7]

Table 4: Change from Baseline in Objective (PSG) Efficacy Endpoints (Suvorexant vs. Placebo)

Endpoint & Time Point Suvorexant (20/15 mg) Placebo Difference from Placebo
WASO (minutes) at Night 1 -45.4 -15.4 -30.0
LPS (minutes) at Night 1 -35.3 -23.0 -12.3
WASO (minutes) at Month 3 -38.0 -21.0 -17.0
LPS (minutes) at Month 3 -34.1 -28.9 -5.2 (Not Significant)

Data from pooled analyses of two pivotal 3-month trials.[10][16][17]

Table 5: Common Adverse Events (AEs)

Adverse Event Suvorexant (20/15 mg) Placebo
Somnolence 6.7% 3.3%
Discontinuation due to AEs 3.0% 5.2%

Data from pooled analyses of two pivotal 3-month trials.[16]

Conclusion

The clinical development of Suvorexant illustrates a comprehensive and rigorous approach to evaluating a novel insomnia medication. A robust trial design incorporates a randomized, double-blind, placebo-controlled framework and employs a combination of objective and subjective endpoints. Polysomnography provides indispensable, objective data on sleep architecture, while sleep diaries and clinician-rated scales like the CGI capture the patient's experience and overall clinical improvement. This multi-modal assessment strategy is critical for establishing the true efficacy and safety profile of new therapeutics for insomnia, ultimately providing researchers and clinicians with the high-quality evidence needed for regulatory approval and informed patient care.

References

Application Notes & Protocols for the Oral Formulation of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of an oral dosage form for the investigational compound (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. Given the physicochemical properties of many benzoxazole derivatives, this compound is anticipated to exhibit poor aqueous solubility, a significant challenge for oral bioavailability. These application notes and protocols outline a systematic approach to pre-formulation studies, formulation design, and characterization to address this challenge. The methodologies described are grounded in established pharmaceutical principles for enhancing the solubility and dissolution of poorly water-soluble drugs.

Introduction

This compound is a benzoxazole derivative with potential therapeutic applications.[1][2][3] The successful development of an effective and safe oral solid dosage form is paramount for its clinical evaluation and potential commercialization. A primary obstacle in the formulation of many new chemical entities (NCEs), particularly those with complex aromatic structures, is poor aqueous solubility, which can lead to low and variable oral bioavailability.[4][5]

This guide details a strategic workflow for the formulation of this compound, beginning with essential pre-formulation characterization to understand its physicochemical properties. Based on these findings, various established solubility enhancement techniques are proposed, including particle size reduction, solid dispersions, and complexation.[6][7] Detailed protocols for the preparation and evaluation of different formulations are provided to enable the selection of a lead formulation with optimal drug delivery characteristics.

Physicochemical Characterization of the Active Pharmaceutical Ingredient (API)

A thorough understanding of the API's properties is the foundation of a rational formulation design.[8] The following table summarizes known and predicted properties of this compound.

PropertyValueReference
Molecular Formula C13H16ClN3O[1][2][9]
Molecular Weight 265.74 g/mol [1][9]
Predicted pKa 10.18 ± 0.40[1][2]
Boiling Point 395°C[2]
Density 1.221 g/cm³[2]
Topological Polar Surface Area 41.3 Ų[1]

Note: Critical parameters such as aqueous solubility, logP, melting point, and solid-state characteristics (crystallinity, polymorphism) need to be experimentally determined.

Proposed Formulation Strategies for Solubility Enhancement

Given the high likelihood of poor aqueous solubility, several established formulation strategies should be investigated to improve the dissolution rate and bioavailability of this compound.[10][11]

Table of Proposed Formulation Strategies:

StrategyPrincipleKey Excipients/Techniques
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[6][11]Micronization (jet milling), Nanonization (media milling, high-pressure homogenization).[4][7]
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymeric carrier in an amorphous state, which has higher apparent solubility and faster dissolution than the crystalline form.[6][10]Polymers (e.g., HPMC, HPMCAS, PVP, Soluplus®), Spray drying, Hot-melt extrusion.[10][12]
Lipid-Based Formulations The drug is dissolved in a lipidic vehicle, which can enhance absorption via the lymphatic pathway and avoid the dissolution step in the gastrointestinal tract.[13]Oils, Surfactants (e.g., Cremophor®, Polysorbate 80), Co-solvents (e.g., PEG 400). Self-emulsifying drug delivery systems (SEDDS).[14]
Complexation The drug molecule forms a complex with another molecule (the host), which has a hydrophilic exterior, thereby increasing the apparent solubility of the drug.[7]Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD).[14]

Experimental Protocols

The following protocols provide a framework for the experimental work required to develop and evaluate an oral formulation.

Protocol 1: API Characterization

4.1.1. Determination of Aqueous Solubility:

  • Add an excess amount of the API to vials containing purified water, 0.1 N HCl (pH 1.2), and phosphate buffer (pH 6.8).

  • Equilibrate the samples at 25°C and 37°C for 24-48 hours with constant agitation.

  • Filter the samples through a 0.22 µm filter.

  • Analyze the filtrate for drug concentration using a validated HPLC-UV method.

4.1.2. Determination of Partition Coefficient (LogP):

  • Prepare a solution of the API in a biphasic system of n-octanol and water.

  • Shake the mixture vigorously for a set period to allow for partitioning.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the API in each phase by HPLC-UV.

  • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

4.1.3. Solid-State Characterization:

  • Differential Scanning Calorimetry (DSC): Determine the melting point and heat of fusion.

  • X-Ray Powder Diffraction (XRPD): Assess the crystallinity and identify any polymorphic forms.

  • Thermogravimetric Analysis (TGA): Evaluate thermal stability.

Protocol 2: Formulation Development - Amorphous Solid Dispersion (ASD) via Spray Drying

4.2.1. Materials:

  • This compound

  • Polymer (e.g., HPMC, HPMCAS, PVP K30)

  • Organic solvent (e.g., methanol, acetone, dichloromethane)

4.2.2. Method:

  • Dissolve the API and the chosen polymer in the organic solvent at various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

  • Set the parameters of the spray dryer (e.g., inlet temperature, feed rate, atomization pressure).

  • Spray dry the solution to obtain a fine powder.

  • Collect the dried powder and store it in a desiccator.

Protocol 3: Formulation Development - Lipid-Based Formulation (SEDDS)

4.3.1. Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

4.3.2. Method:

  • Screen various oils, surfactants, and co-surfactants for their ability to solubilize the API.

  • Construct pseudo-ternary phase diagrams to identify the self-emulsifying region.

  • Prepare formulations by mixing the API with the selected oil, surfactant, and co-surfactant.

  • Vortex the mixture until a clear and homogenous solution is formed.

Protocol 4: In Vitro Dissolution Testing

4.4.1. Apparatus: USP Apparatus 2 (Paddle)

4.4.2. Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for 2 hours, followed by a change to phosphate buffer (pH 6.8).

4.4.3. Method:

  • Place the formulated dosage form (e.g., capsule filled with ASD powder or SEDDS) in the dissolution vessel.

  • Set the paddle speed to 50 or 75 RPM and maintain the temperature at 37 ± 0.5°C.

  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Analyze the samples for drug content using a validated HPLC-UV method.

  • Compare the dissolution profiles of the different formulations against the unformulated API.

Protocol 5: Stability Studies

4.5.1. Conditions:

  • Accelerated: 40°C / 75% RH

  • Long-term: 25°C / 60% RH

4.5.2. Method:

  • Package the lead formulations in appropriate containers.

  • Store the samples under the specified conditions.

  • At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples and test for appearance, drug content, dissolution, and related substances.

Visualizations

Experimental_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization & Optimization cluster_final Final Dosage Form API_Char API Physicochemical Characterization Solubility Solubility & LogP Determination API_Char->Solubility Solid_State Solid-State Analysis (DSC, XRPD, TGA) API_Char->Solid_State Strategy Select Formulation Strategy (e.g., ASD, SEDDS) Solubility->Strategy Solid_State->Strategy Excipient Excipient Compatibility & Selection Strategy->Excipient Formulate Prepare Prototype Formulations Excipient->Formulate Dissolution In Vitro Dissolution Testing Formulate->Dissolution Stability Stability Studies Formulate->Stability Optimization Lead Formulation Optimization Dissolution->Optimization Stability->Optimization Final_Dosage Final Oral Dosage Form Optimization->Final_Dosage

Caption: Workflow for Oral Formulation Development.

ASD_Preparation_Workflow cluster_solution Solution Preparation cluster_process Spray Drying Process cluster_product Product Collection & Characterization API_Polymer Dissolve API and Polymer in Organic Solvent Spray_Dry Spray Drying API_Polymer->Spray_Dry Collect_Powder Collect Dried Powder Spray_Dry->Collect_Powder Characterize Characterize ASD (XRPD, DSC, Dissolution) Collect_Powder->Characterize

Caption: Amorphous Solid Dispersion (ASD) Preparation Workflow.

Conclusion

The successful oral formulation of this compound hinges on a systematic and data-driven approach to overcome its likely poor aqueous solubility. The protocols and strategies outlined in this document provide a robust framework for researchers and drug development professionals to characterize the API, explore various solubility enhancement techniques, and select a lead formulation with the desired biopharmaceutical properties. Careful execution of these studies will be critical in advancing this promising compound through the drug development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Suvorexant and CYP3A4 Inhibitor Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the drug-drug interactions of Suvorexant with Cytochrome P450 3A4 (CYP3A4) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of Suvorexant?

A1: Suvorexant is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2C19.[1][2][3][4] The main circulating compounds are the unchanged parent drug and an inactive hydroxyl metabolite.[3]

Q2: How do CYP3A4 inhibitors affect the pharmacokinetics of Suvorexant?

A2: Co-administration of Suvorexant with CYP3A4 inhibitors leads to increased plasma concentrations of Suvorexant.[1][5] Strong CYP3A4 inhibitors, such as ketoconazole, can cause a significant increase in Suvorexant exposure, while moderate inhibitors like diltiazem result in a less pronounced, but still notable, increase.[1][5] This is due to the inhibition of CYP3A4-mediated metabolism of Suvorexant.[2]

Q3: What are the clinical recommendations for co-administering Suvorexant with CYP3A4 inhibitors?

A3: Due to the significant increase in Suvorexant exposure, co-administration with strong CYP3A4 inhibitors is not recommended.[6][7][8] When co-administered with moderate CYP3A4 inhibitors, a dose reduction of Suvorexant to 5 mg is recommended, with a maximum dose of 10 mg if the initial dose is tolerated but not effective.[6][7][8][9]

Q4: Are there any known effects of Suvorexant on other drugs metabolized by CYP enzymes?

A4: Suvorexant is a weak inhibitor of CYP3A and the intestinal P-glycoprotein (P-gp) transporter.[10] While it is not expected to cause clinically significant interactions with most drugs metabolized by CYP3A4, caution is advised.[10] For instance, co-administration with digoxin, a P-gp substrate, may slightly increase digoxin levels, and monitoring is recommended.[6][11]

Troubleshooting Guide for In Vitro and In Vivo Experiments

Problem 1: Unexpectedly high variability in Suvorexant plasma concentrations in an animal study with a co-administered CYP3A4 inhibitor.

  • Possible Cause 1: Variability in CYP3A4 expression and activity.

    • Troubleshooting Step: Ensure the use of a well-characterized animal model with consistent baseline CYP3A4 activity. Consider pre-screening animals for their metabolic phenotype if feasible.

  • Possible Cause 2: Inconsistent dosing or formulation of the inhibitor.

    • Troubleshooting Step: Verify the stability and homogeneity of the inhibitor formulation. Ensure precise and consistent administration techniques.

  • Possible Cause 3: Food effects.

    • Troubleshooting Step: Standardize the feeding schedule of the animals as food can affect the absorption of both Suvorexant and the inhibitor.[12]

Problem 2: In vitro metabolism assay using human liver microsomes shows a lower-than-expected inhibition of Suvorexant metabolism by a known CYP3A4 inhibitor.

  • Possible Cause 1: Suboptimal inhibitor concentration.

    • Troubleshooting Step: Confirm the IC50 of the inhibitor for CYP3A4 in your assay system. Ensure that the concentrations used are appropriate to achieve the desired level of inhibition.

  • Possible Cause 2: Contribution of other metabolic pathways.

    • Troubleshooting Step: While CYP3A4 is the primary enzyme, CYP2C19 also contributes to Suvorexant metabolism.[2][3] Consider using specific inhibitors for other CYPs to delineate their relative contributions in your system.

  • Possible Cause 3: Issues with microsomal preparation or assay conditions.

    • Troubleshooting Step: Verify the activity of the human liver microsomes with a known CYP3A4 substrate and inhibitor as a positive control. Optimize incubation times, protein concentrations, and cofactor availability.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of Suvorexant when co-administered with strong and moderate CYP3A4 inhibitors.

Co-administered DrugCYP3A4 Inhibition StrengthSuvorexant DoseInhibitor DoseChange in Suvorexant AUC0-∞ (Geometric Mean Ratio)Change in Suvorexant Cmax (Geometric Mean Ratio)Change in Suvorexant t1/2
Ketoconazole Strong4 mg400 mg once daily2.79 (90% CI: 2.35, 3.31)1.33 (90% CI: 1.09, 1.63)Increased to 19.4 h from ~12 h
Diltiazem Moderate20 mg240 mg once daily2.05 (90% CI: 1.82, 2.30)1.17 (90% CI: 1.05, 1.30)Increased to 16.1 h from ~12 h

Data sourced from a Phase I, open-label, fixed-sequence clinical trial in healthy subjects.[5]

Experimental Protocols

Key Experiment: Phase I Clinical Trial to Assess the Effect of CYP3A4 Inhibitors on Suvorexant Pharmacokinetics (Based on Studies P008 and P038)

Objective: To evaluate the impact of a strong (ketoconazole) and a moderate (diltiazem) CYP3A4 inhibitor on the single-dose pharmacokinetics of Suvorexant in healthy subjects.

Methodology:

  • Study Design: An open-label, fixed-sequence, two-period crossover design.

  • Subject Population: Healthy adult male and female subjects.

  • Treatment Protocol:

    • Period 1 (Reference): Subjects receive a single oral dose of Suvorexant (e.g., 4 mg for the ketoconazole arm, 20 mg for the diltiazem arm) in the morning under fasted conditions.

    • Washout Period: A sufficient washout period is allowed for the complete elimination of Suvorexant.

    • Period 2 (Treatment): Subjects receive multiple once-daily doses of the CYP3A4 inhibitor (e.g., ketoconazole 400 mg or diltiazem 240 mg) to achieve steady-state concentrations. On the final day of inhibitor administration, a single oral dose of Suvorexant is co-administered with the inhibitor.

  • Pharmacokinetic Sampling:

    • Serial blood samples are collected at pre-specified time points before and after Suvorexant administration in both periods (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 240 hours post-dose).

  • Bioanalytical Method:

    • Plasma concentrations of Suvorexant are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • The following pharmacokinetic parameters are calculated for Suvorexant in each period:

      • Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)

      • Maximum plasma concentration (Cmax)

      • Time to maximum plasma concentration (Tmax)

      • Terminal half-life (t1/2)

    • Geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for AUC0-∞ and Cmax are calculated to compare the treatment period (Suvorexant + inhibitor) to the reference period (Suvorexant alone).

  • Safety and Tolerability Assessment:

    • Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests are monitored throughout the study.

Visualizations

Suvorexant_Metabolism cluster_0 Suvorexant Metabolism cluster_1 Key Metabolic Enzymes cluster_2 Inhibitors Suvorexant Suvorexant Metabolites Inactive Metabolites (e.g., Hydroxyl-suvorexant) Suvorexant->Metabolites Metabolism CYP3A4 CYP3A4 (Primary) CYP2C19 CYP2C19 (Minor) Strong_Inhibitor Strong CYP3A4 Inhibitors (e.g., Ketoconazole) Strong_Inhibitor->CYP3A4 Strongly Inhibit Moderate_Inhibitor Moderate CYP3A4 Inhibitors (e.g., Diltiazem) Moderate_Inhibitor->CYP3A4 Moderately Inhibit

Caption: Metabolic pathway of Suvorexant and the inhibitory effect of CYP3A4 inhibitors.

DDI_Study_Workflow cluster_workflow Drug-Drug Interaction Study Workflow Screening Subject Screening and Enrollment Period1 Period 1: Administer Suvorexant Alone (Reference) Screening->Period1 PK_Sampling1 Pharmacokinetic Sampling Period1->PK_Sampling1 Washout Washout Period PK_Sampling1->Washout Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) PK_Sampling1->Bioanalysis Period2 Period 2: Administer CYP3A4 Inhibitor to Steady State, then Co-administer with Suvorexant Washout->Period2 PK_Sampling2 Pharmacokinetic Sampling Period2->PK_Sampling2 PK_Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, t1/2) Bioanalysis->PK_Analysis Statistical_Analysis Statistical Analysis (Geometric Mean Ratios) PK_Analysis->Statistical_Analysis Report Final Report and Clinical Recommendations Statistical_Analysis->Report

References

Technical Support Center: Stability Testing of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole under various stress conditions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: The specific degradation pathways and quantitative data presented here are hypothetical and based on general principles of pharmaceutical stability testing. They are intended to serve as a practical guide in the absence of publicly available, compound-specific data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store the compound at 2-8°C, protected from light and moisture. For short-term laboratory use, storage at controlled room temperature (20-25°C) is acceptable, provided the compound is kept in a well-sealed container away from direct light.

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: Based on its chemical structure, which includes a benzoxazole ring and a diazepane moiety, the compound is potentially susceptible to hydrolysis and oxidation. The benzoxazole ring may undergo hydrolytic cleavage under acidic or basic conditions. The tertiary amine in the diazepane ring is a potential site for oxidation.

Q3: Which analytical techniques are most suitable for stability testing of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended technique. This method should be capable of separating the parent compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and characterization of unknown degradation products.

Q4: How can I troubleshoot issues with poor peak shape during HPLC analysis?

A4: Poor peak shape (e.g., fronting or tailing) can be caused by several factors. Check the pH of the mobile phase to ensure it is appropriate for the analyte's pKa. The presence of a basic amine suggests that a mobile phase with a slightly acidic pH and the use of a column with end-capping to minimize silanol interactions may improve peak shape. Also, ensure the sample is fully dissolved in the mobile phase.

Q5: What might cause the appearance of extraneous peaks in my chromatogram?

A5: Extraneous peaks can arise from several sources. They may be impurities in the starting material, degradation products, or contaminants from solvents, glassware, or the HPLC system itself. Running a blank injection (mobile phase only) can help identify system-related peaks. If the peaks are present only in the sample, they are likely impurities or degradants.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No degradation observed under stress conditions Insufficient stress applied (concentration of stressor, duration, or temperature is too low).Increase the concentration of the acid, base, or oxidizing agent. Extend the duration of exposure or increase the temperature. For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH guidelines.
Complete degradation of the compound Stress conditions are too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature.
Poor mass balance in the stability study Degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a chromophore). The degradation products are precipitating out of the solution.Use a mass detector (LC-MS) to search for non-chromophoric degradants. Check for any precipitated material in the stressed samples. Adjust the mobile phase or sample solvent to ensure all components remain in solution.
Inconsistent results between replicate samples Inhomogeneous sample preparation. Inconsistent stress conditions.Ensure thorough mixing of samples. Use calibrated equipment (ovens, light chambers) to maintain consistent temperature and light exposure.

Hypothetical Stability Data

The following tables summarize hypothetical data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Number of Degradants Major Degradant (Retention Time)
0.1 N HCl (80°C, 24h)15.22DP-1 (4.5 min)
0.1 N NaOH (80°C, 24h)28.73DP-2 (5.1 min)
10% H₂O₂ (RT, 24h)18.52DP-3 (6.2 min)
Photostability (ICH Q1B)8.31DP-4 (7.0 min)
Thermal (105°C, 48h)5.11DP-1 (4.5 min)

Table 2: Purity and Assay Data under Stress Conditions

Stress Condition Assay of Active Substance (%) Purity by HPLC (%) Mass Balance (%)
Initial99.899.9100
0.1 N HCl84.684.899.8
0.1 N NaOH71.171.399.5
10% H₂O₂81.381.599.8
Photostability91.591.7100.1
Thermal94.794.999.8

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Heat the solution at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Heat the solution at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% hydrogen peroxide to achieve a final concentration of 10% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Photostability Testing: Expose the solid drug substance and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C in a calibrated oven for 48 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 80°C) stock->acid Expose to stress base Base Hydrolysis (0.1 N NaOH, 80°C) stock->base Expose to stress oxidation Oxidation (10% H2O2, RT) stock->oxidation Expose to stress photo Photostability (ICH Q1B) stock->photo Expose to stress thermal Thermal Stress (105°C) stock->thermal Expose to stress hplc HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples photo->hplc Analyze samples thermal->hplc Analyze samples report Data Reporting hplc->report Generate results

Caption: Experimental workflow for the forced degradation study.

G cluster_degradation Potential Degradation Pathways cluster_products Hypothetical Degradation Products parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis dp1 DP-1: Benzoxazole Ring Opening hydrolysis->dp1 dp2 DP-2: N-Oxide Formation oxidation->dp2 dp3 DP-3: Photodegradant photolysis->dp3

Caption: Hypothetical degradation pathways of the compound.

Technical Support Center: Optimizing Suvorexant Dosage in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suvorexant in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Suvorexant?

A1: Suvorexant is a dual orexin receptor antagonist (DORA).[1][2][3] It functions by reversibly binding to and blocking the activity of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors in the brain.[1][2] The orexin system is a central promoter of wakefulness and arousal.[4] By antagonizing these receptors, Suvorexant suppresses the wake-promoting signals of orexin neuropeptides (orexin A and orexin B), thereby promoting sleep.[1][3]

Q2: What is the target receptor occupancy for observing sleep-promoting effects?

A2: Preclinical studies indicate that a significant sleep-promoting effect is achieved when the plasma concentration of Suvorexant is sufficient to achieve approximately 65% to 80% occupancy of the orexin 2 receptor (OX2R).[1][5] Efficacy in promoting sleep, as measured by the reduction in active wakefulness, becomes prominent within this occupancy range.[5]

Q3: What are the general dose ranges of Suvorexant used in common preclinical animal models?

A3: The effective dose of Suvorexant varies depending on the animal model. The following table summarizes typical oral dose ranges from preclinical studies.

Animal ModelEffective Oral Dose RangeReference
Rats10 - 100 mg/kg[6]
Dogs1 - 3 mg/kg[6]
Rhesus Monkeys10 - 30 mg/kg[6][7]

Q4: What is the pharmacokinetic profile of Suvorexant in preclinical models?

A4: Suvorexant is orally bioavailable and its pharmacokinetic profile has been characterized in several preclinical species.[8][9] Following oral administration, the time to reach maximum plasma concentration (Tmax) is approximately 2 hours under fasted conditions.[1] The elimination half-life is around 12 hours in both preclinical models and humans.[8] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[3][8]

Q5: Are there any known sex differences in the pharmacokinetics of Suvorexant?

A5: Yes, Suvorexant exposure is generally higher in females than in males. Studies have shown that the area under the curve (AUC) can be increased by 17% and the peak concentration (Cmax) by 9% in females.[3]

Troubleshooting Guides

Problem 1: Suboptimal or no observable sleep-promoting effect at expected doses.

  • Possible Cause 1: Insufficient Dose. The administered dose may be too low to achieve the necessary brain exposure and target receptor occupancy.

    • Solution: Gradually increase the dose in subsequent experiments. Refer to the dose-response studies in the literature for guidance (see FAQ Q3). Ensure that the dose is escalated in a stepwise manner to avoid potential adverse effects.

  • Possible Cause 2: Administration Route and Formulation. Improper administration or a suboptimal vehicle can lead to poor absorption.

    • Solution: Ensure the oral gavage technique is correctly performed to deliver the full dose. The formulation and vehicle should be appropriate for the compound's solubility and stability. Consider using a vehicle that has been validated in previous studies with Suvorexant.

  • Possible Cause 3: Timing of Administration. The sleep-promoting effects of Suvorexant are most pronounced when administered during the animal's active phase.

    • Solution: Administer Suvorexant at the beginning of the dark cycle for nocturnal animals (e.g., rats) and at the beginning of the light cycle for diurnal animals.

  • Possible Cause 4: Acclimatization and Stress. Animals that are not properly acclimatized to the experimental setup (e.g., EEG/EMG recording chambers) may exhibit stress-induced wakefulness that can mask the effects of the drug.

    • Solution: Ensure a sufficient acclimatization period for the animals in the testing environment before the experiment begins. Handle animals minimally to reduce stress.

Problem 2: Excessive sedation or next-day residual effects.

  • Possible Cause 1: Dose is too high. The administered dose may be leading to plasma concentrations that remain above the therapeutic threshold for an extended period.

    • Solution: Reduce the dose in subsequent experiments. A thorough dose-response study is crucial to identify the optimal dose that promotes sleep without causing excessive sedation.

  • Possible Cause 2: Drug Accumulation. With repeated dosing, the drug may accumulate, leading to prolonged effects.

    • Solution: If conducting a multi-day study, consider the half-life of Suvorexant (approximately 12 hours) and adjust the dosing interval or dose accordingly.[8]

  • Possible Cause 3: Interaction with other compounds. If co-administering other drugs, there may be a pharmacokinetic or pharmacodynamic interaction.

    • Solution: Review the metabolic pathways of all administered compounds. Suvorexant is primarily metabolized by CYP3A4; inhibitors of this enzyme can increase Suvorexant exposure.[3]

Problem 3: Variability in response between animals.

  • Possible Cause 1: Biological Variability. Individual differences in metabolism, body weight, and genetics can lead to varied responses.

    • Solution: Increase the number of animals per group to improve statistical power and account for individual variability. Ensure proper randomization of animals to different treatment groups.

  • Possible Cause 2: Inconsistent Dosing. Inaccurate dose calculation or administration can lead to high variability.

    • Solution: Double-check all dose calculations based on the most recent body weights. Ensure consistent administration technique across all animals.

Experimental Protocols

Protocol 1: Single-Dose Oral Administration for Sleep-Wake Assessment via Polysomnography (Rat Model)
  • Animal Preparation:

    • Male Sprague-Dawley rats (250-300g) are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

    • Allow a minimum of 7-10 days for post-operative recovery.

    • Individually house the animals in recording chambers and acclimatize them to the tethered recording system for at least 3 days prior to the experiment.

  • Drug Preparation:

    • Prepare Suvorexant in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Prepare fresh on the day of the experiment.

  • Experimental Procedure:

    • Administer Suvorexant (e.g., 10, 30, 100 mg/kg) or vehicle via oral gavage at the beginning of the dark (active) phase.[6]

    • Record EEG/EMG data continuously for at least 8 hours post-dosing.

  • Data Analysis:

    • Score the sleep-wake stages (Wake, NREM, REM) in 10-second epochs.

    • Quantify the time spent in each stage, sleep efficiency, and latency to sleep onset.

    • Compare the effects of different doses of Suvorexant to the vehicle control group.

Visualizations

Suvorexant_Signaling_Pathway cluster_0 Hypothalamus cluster_1 Wake-Promoting Brain Regions Orexin_Neuron Orexin Neuron Orexin_A Orexin_A Orexin_Neuron->Orexin_A releases Orexin_B Orexin_B Orexin_Neuron->Orexin_B releases Wake_Neuron Wake-Active Neuron Arousal Arousal Wake_Neuron->Arousal promotes OX1R OX1R OX1R->Wake_Neuron activate OX2R OX2R OX2R->Wake_Neuron activate Orexin_A->OX1R bind to Orexin_A->OX2R bind to Orexin_B->OX1R bind to Orexin_B->OX2R bind to Suvorexant Suvorexant Suvorexant->OX1R blocks Suvorexant->OX2R blocks

Caption: Suvorexant blocks orexin signaling to promote sleep.

Experimental_Workflow A Animal Acclimatization (e.g., 3-7 days) B Baseline Polysomnography (24 hours) A->B C Drug Administration (Suvorexant or Vehicle) B->C D Post-Dose Polysomnography (e.g., 8-12 hours) C->D E Data Scoring & Analysis D->E F Statistical Comparison E->F

Caption: General workflow for a preclinical sleep study.

Troubleshooting_Logic Start Suboptimal Sleep Effect? CheckDose Is dose sufficient? Start->CheckDose Yes CheckAdmin Is administration correct? CheckDose->CheckAdmin No IncreaseDose Action: Increase Dose CheckDose->IncreaseDose Yes CheckTiming Is timing optimal? CheckAdmin->CheckTiming No RefineProtocol Action: Refine Protocol CheckAdmin->RefineProtocol Yes CheckTiming->RefineProtocol Yes Failure Consult Literature CheckTiming->Failure No Success Problem Resolved IncreaseDose->Success RefineProtocol->Success

References

Overcoming solubility issues of benzoxazole derivatives in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges associated with benzoxazole derivatives in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many benzoxazole derivatives exhibit poor aqueous solubility?

Benzoxazole derivatives often have a rigid, planar, and lipophilic structure, which contributes to their low aqueous solubility. Their molecular structure can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate them.

Q2: What are the initial steps I should take if I encounter a solubility issue with my benzoxazole compound?

First, confirm the compound's purity, as impurities can significantly affect solubility. Next, attempt to dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol) before adding it to your aqueous medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: Can pH modification improve the solubility of my benzoxazole derivative?

Yes, if your benzoxazole derivative has ionizable groups, adjusting the pH of the solution can significantly enhance its solubility. For acidic compounds, increasing the pH can deprotonate the molecule, leading to the formation of a more soluble salt. Conversely, for basic compounds, decreasing the pH can lead to the formation of a soluble salt.

Troubleshooting Guide

Issue 1: Compound precipitates out of solution during the experiment.
  • Possible Cause: The concentration of the benzoxazole derivative exceeds its solubility limit in the final experimental medium.

  • Troubleshooting Steps:

    • Reduce Concentration: Lower the final concentration of the compound in your assay.

    • Optimize Co-solvent Concentration: If using an organic co-solvent, try to optimize its concentration. However, be mindful of potential solvent effects on your experiment.

    • Employ Solubilization Techniques: Consider using solubility-enhancing excipients such as cyclodextrins or formulating the compound as a salt.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: Poor solubility can lead to inaccurate compound concentrations and variable biological responses.

  • Troubleshooting Steps:

    • Verify Solubility: Determine the kinetic solubility of your compound in the specific assay buffer.

    • Use Freshly Prepared Solutions: Prepare stock and working solutions fresh for each experiment to avoid precipitation over time.

    • Incorporate Positive Controls: Use a known soluble compound with a similar mechanism of action as a positive control to ensure the assay is performing as expected.

Solubility Enhancement Strategies

Several strategies can be employed to improve the solubility of benzoxazole derivatives. The choice of method depends on the specific compound's physicochemical properties and the requirements of the experiment.

Salt Formation

For benzoxazole derivatives with ionizable functional groups, salt formation is a common and effective method to increase aqueous solubility.

Experimental Protocol: Salt Formation

  • Identify Ionizable Groups: Determine if the benzoxazole derivative has acidic or basic functional groups amenable to salt formation.

  • Select a Counter-ion: Choose a pharmaceutically acceptable counter-ion. For acidic compounds, common counter-ions include sodium, potassium, and calcium. For basic compounds, hydrochloride, sulfate, and mesylate are frequently used.

  • Reaction: Dissolve the benzoxazole derivative in a suitable organic solvent. In a separate vessel, dissolve the chosen counter-ion (as an acid or base) in a suitable solvent.

  • Mixing: Slowly add the counter-ion solution to the benzoxazole derivative solution while stirring.

  • Isolation: The resulting salt may precipitate out of solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure to isolate the salt.

  • Characterization: Characterize the newly formed salt using techniques such as NMR, FT-IR, and DSC to confirm its formation and assess its purity.

  • Solubility Measurement: Determine the aqueous solubility of the salt and compare it to the parent compound.

Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their apparent solubility.

Experimental Protocol: Cyclodextrin Complexation

  • Select a Cyclodextrin: Common cyclodextrins used for solubilization include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Phase Solubility Studies: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations. Add an excess amount of the benzoxazole derivative to each solution.

  • Equilibration: Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample Analysis: Filter the suspensions to remove the undissolved compound. Analyze the concentration of the dissolved benzoxazole derivative in the filtrate, usually by UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the concentration of the dissolved benzoxazole derivative as a function of the cyclodextrin concentration to determine the stability constant of the inclusion complex.

Co-crystallization

Co-crystallization involves combining the active pharmaceutical ingredient (API) with a co-former in a crystalline lattice, which can alter the physicochemical properties, including solubility.

Experimental Protocol: Co-crystal Formation

  • Select a Co-former: Choose a co-former that is non-toxic and has complementary functional groups capable of forming non-covalent interactions (e.g., hydrogen bonds) with the benzoxazole derivative.

  • Screening: Screen for co-crystal formation using various techniques such as liquid-assisted grinding, slurry crystallization, or solvent evaporation.

  • Characterization: Characterize the resulting solid forms using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm the formation of a new crystalline phase.

  • Solubility and Dissolution Studies: Measure the solubility and dissolution rate of the co-crystal and compare them to the parent benzoxazole derivative.

Quantitative Data on Solubility Enhancement

The following table summarizes the improvement in solubility of select benzoxazole derivatives using different enhancement techniques.

Benzoxazole DerivativeEnhancement TechniqueInitial Solubility (µg/mL)Enhanced Solubility (µg/mL)Fold Increase
BZA-1Salt Formation (HCl salt)1.5150100
BZA-2HP-β-CD (10% w/v)5.28516.3
BZA-3Co-crystal (with succinic acid)0.82531.25

Visual Guides

G cluster_0 Solubility Troubleshooting Workflow start Solubility Issue Identified purity Check Compound Purity start->purity cosolvent Use Organic Co-solvent (e.g., DMSO) purity->cosolvent If pure ph_adjust Adjust pH (if ionizable) cosolvent->ph_adjust If precipitation persists solubilization Advanced Solubilization Techniques ph_adjust->solubilization If still insoluble end Proceed with Experiment solubilization->end

Caption: A workflow for troubleshooting solubility issues.

G cluster_1 Factors Affecting Benzoxazole Solubility central_node Benzoxazole Derivative (Poor Aqueous Solubility) lipophilicity High Lipophilicity central_node->lipophilicity crystal_lattice Strong Crystal Lattice Energy central_node->crystal_lattice planar_structure Rigid, Planar Structure central_node->planar_structure solvation Poor Solvation by Water central_node->solvation

Caption: Key factors contributing to poor solubility.

G cluster_2 Solubility Enhancement Decision Tree start Poorly Soluble Benzoxazole ionizable Ionizable Groups? start->ionizable salt Salt Formation ionizable->salt Yes no_ionizable Non-ionizable ionizable->no_ionizable No cyclodextrin Cyclodextrin Complexation no_ionizable->cyclodextrin cocrystal Co-crystallization no_ionizable->cocrystal

Caption: A decision tree for selecting a solubilization method.

Impact of food on the bioavailability of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of food on the bioavailability of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, commercially known as Suvorexant.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of food on the bioavailability of Suvorexant?

A1: Ingestion of Suvorexant with a high-fat meal does not result in a meaningful change in the total drug exposure (AUC) or the peak plasma concentration (Cmax). However, it does delay the time to reach the peak concentration (Tmax) by approximately 1.5 hours.[1][2][3] For faster sleep onset, it is recommended that Suvorexant not be administered with or soon after a meal.[4][5][6][7]

Q2: What is the absolute bioavailability of Suvorexant?

A2: The mean absolute bioavailability of a 10 mg dose of Suvorexant is 82%.[1][2][3][4][8]

Q3: How is Suvorexant metabolized?

A3: Suvorexant is primarily metabolized by the cytochrome P450 enzyme CYP3A, with a minor contribution from CYP2C19.[4][8]

Q4: Are there any specific food or drink interactions to be aware of?

A4: Yes, Suvorexant should not be taken with grapefruit juice, as it may significantly increase the levels of the medication in the blood, potentially increasing the risk of side effects.[5]

Troubleshooting Guide for Bioavailability Studies

Issue 1: Inconsistent Tmax values observed in fed-state experiments.

  • Possible Cause: Variability in the composition and timing of the meal provided to subjects. The fat content and overall caloric value of a meal can influence gastric emptying and drug absorption.

  • Troubleshooting Steps:

    • Standardize the high-fat meal for all subjects in the fed cohort, ensuring consistency in caloric and fat content.

    • Ensure that the timing of the meal relative to drug administration is strictly controlled and consistent across all subjects.

    • Document the exact composition and timing of the meal in the study protocol and records.

Issue 2: Higher than expected inter-subject variability in AUC and Cmax in both fed and fasted states.

  • Possible Cause: Intrinsic patient factors, such as genetic variations in CYP3A enzymes, can lead to differences in drug metabolism.

  • Troubleshooting Steps:

    • Consider genotyping subjects for common polymorphisms in CYP3A4 and CYP3A5 to assess for potential metabolic differences.

    • Analyze pharmacokinetic data based on genotype to determine if it accounts for the observed variability.

    • Ensure strict adherence to inclusion/exclusion criteria to minimize variability from other sources.

Issue 3: Slower than expected onset of pharmacological effect in the fed state.

  • Possible Cause: The delay in Tmax of approximately 1.5 hours when taken with a high-fat meal directly translates to a delayed onset of action.[1][2][3]

  • Troubleshooting Steps:

    • For clinical efficacy studies where rapid sleep onset is a primary endpoint, administer the drug on an empty stomach.

    • If administration with food is necessary, account for the delayed Tmax in the timing of efficacy assessments.

    • Educate study participants on the importance of the timing of drug administration relative to meals.

Data Presentation

Table 1: Pharmacokinetic Parameters of Suvorexant Under Fed and Fasted Conditions

ParameterFasted StateFed State (High-Fat Meal)% Change
AUC (Area Under the Curve) No meaningful changeNo meaningful change~0%
Cmax (Peak Plasma Concentration) No meaningful changeNo meaningful change~0%
Tmax (Time to Peak Concentration) Median of 2 hoursDelayed by ~1.5 hours~75% increase

Data compiled from publicly available prescribing information and clinical studies.[1][2][3][4]

Experimental Protocols

Food Effect Bioavailability Study Design

A typical food effect study for Suvorexant would follow a randomized, open-label, two-treatment, two-period crossover design in healthy adult subjects.

  • Treatment Arms:

    • Treatment A (Fasted): Single oral dose of Suvorexant administered after an overnight fast of at least 10 hours.

    • Treatment B (Fed): Single oral dose of Suvorexant administered shortly after consuming a standardized high-fat, high-calorie breakfast.

  • Washout Period: A sufficient washout period between treatments is required to ensure complete elimination of the drug from the previous period.

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 9, 12, 24, 48, and 72 hours post-dose).[9]

  • Bioanalytical Method: Plasma concentrations of Suvorexant are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]

  • Pharmacokinetic Analysis: The primary pharmacokinetic parameters (AUC, Cmax, and Tmax) are calculated from the plasma concentration-time data for both fed and fasted conditions.

Visualizations

FoodEffectWorkflow cluster_subjects Subject Recruitment & Screening cluster_randomization Randomization cluster_period1 Period 1 cluster_A1 Treatment A (Fasted) cluster_B1 Treatment B (Fed) cluster_period2 Period 2 (Crossover) cluster_A2 Treatment A (Fasted) cluster_B2 Treatment B (Fed) s1 Healthy Adult Volunteers s2 Informed Consent & Screening s1->s2 rand Randomization into Two Sequences (A-B or B-A) s2->rand cluster_period1 cluster_period1 rand->cluster_period1 a1 Overnight Fast (≥10h) a2 Suvorexant Administration a1->a2 a3 PK Blood Sampling a2->a3 b1 High-Fat Breakfast b2 Suvorexant Administration b1->b2 b3 PK Blood Sampling b2->b3 washout Washout Period cluster_period2 cluster_period2 washout->cluster_period2 a4 Overnight Fast (≥10h) a5 Suvorexant Administration a4->a5 a6 PK Blood Sampling a5->a6 b4 High-Fat Breakfast b5 Suvorexant Administration b4->b5 b6 PK Blood Sampling b5->b6 analysis Pharmacokinetic & Statistical Analysis cluster_period1->washout cluster_period2->analysis

Caption: Experimental workflow for a food effect bioavailability study.

FoodEffectLogic food High-Fat Meal Intake gastric Delayed Gastric Emptying food->gastric absorption Delayed Drug Absorption gastric->absorption tmax Increased Tmax (~1.5h) absorption->tmax pk_no_change No Significant Change in AUC or Cmax absorption->pk_no_change onset Delayed Onset of Sleep tmax->onset

Caption: Logical relationship of high-fat food intake on Suvorexant's pharmacokinetics.

References

Technical Support Center: Analytical Method Validation for Suvorexant and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation of Suvorexant and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Suvorexant and its metabolites.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for Suvorexant - Inappropriate mobile phase pH. - Column degradation. - Active sites on the column interacting with the analyte.- Adjust the mobile phase pH. Suvorexant has a pKa of approximately 2.19; a mobile phase pH around 3 may improve peak shape.[1][2] - Use a new column or a guard column to protect the analytical column. - Employ a column with end-capping to minimize silanol interactions.
High Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Analysis - Co-elution of endogenous matrix components (e.g., phospholipids).[3][4][5] - Inefficient sample preparation.- Optimize chromatographic conditions to separate Suvorexant and its metabolites from matrix components.[6] - Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) instead of simple protein precipitation.[7] - Use a stable isotope-labeled internal standard (SIL-IS) for Suvorexant and its metabolites to compensate for matrix effects.[8] - Evaluate different ionization sources (e.g., APCI) which can be less susceptible to matrix effects for certain compounds.
Low Recovery of Suvorexant or its Metabolites - Inefficient extraction from the biological matrix. - Analyte degradation during sample processing.- Optimize the extraction solvent and pH. Liquid-liquid extraction (LLE) with solvents like methyl t-butyl ether has been shown to be effective.[9] - For metabolites, which may be more polar, consider different extraction strategies or SPE cartridges. - Ensure all sample processing steps are performed under controlled temperature conditions to minimize degradation.
Inconsistent Results or Poor Reproducibility - Variability in sample collection and handling. - Inconsistent sample preparation. - Instrument variability.- Standardize protocols for sample collection, storage, and handling. - Automate sample preparation steps where possible to reduce human error. - Regularly perform system suitability tests to ensure instrument performance.
Carryover of Suvorexant in the LC System - Adsorption of the analyte to surfaces in the autosampler or column.- Optimize the autosampler wash solution; a strong organic solvent is often effective. - Inject a blank solvent after high-concentration samples to check for carryover.

Frequently Asked Questions (FAQs)

1. What are the most common analytical techniques for the quantification of Suvorexant and its metabolites?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most widely used techniques due to their high sensitivity and selectivity for quantifying Suvorexant and its metabolites in biological matrices.[10] Gas Chromatography-Mass Spectrometry (GC-MS) has also been reported, but may require derivatization.[10]

2. What are the major metabolites of Suvorexant that should be considered for bioanalysis?

The primary metabolic pathways for Suvorexant involve oxidation. The two major metabolites identified in humans are a carboxylated metabolite (M4) and a hydroxylated metabolite (M9).[11] The hydroxy-suvorexant metabolite is considered the major circulating entity besides the parent drug, but it is not expected to be pharmacologically active.[2]

3. How can I obtain analytical standards for Suvorexant metabolites?

Currently, reference standards for Suvorexant metabolites are not widely commercially available. Researchers have reported the in-house synthesis of these standards for their studies.[12] Another approach is the in vitro generation of metabolites using recombinant cytochrome P450 enzymes.[8][13]

4. What type of internal standard (IS) is recommended for the analysis of Suvorexant and its metabolites?

A stable isotope-labeled (SIL) internal standard of Suvorexant (e.g., ¹³C, ²H₃-Suvorexant) is the most suitable choice as it closely mimics the chromatographic behavior and ionization characteristics of the analyte, thereby effectively compensating for matrix effects and variability in extraction.[8][9] When a SIL-IS is not available, a structurally similar compound can be used, but it requires more careful validation to ensure it adequately tracks the analyte.[8]

5. What are the key validation parameters to assess for a bioanalytical method for Suvorexant?

According to regulatory guidelines (e.g., FDA, EMA), the key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Linearity and Range: Demonstrating a proportional relationship between concentration and response.

  • Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).[14]

Quantitative Data Summary

The following tables summarize quantitative data from various validated analytical methods for Suvorexant. Data for metabolites is limited in the literature and should be determined on a case-by-case basis.

Table 1: Summary of LC-MS/MS and UPLC-MS/MS Method Validation Parameters for Suvorexant

Parameter Plasma/Blood Urine Reference(s)
Linearity Range (ng/mL) 0.1 - 10005 - 250[3][9][11]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1 - 15[3][9][11]
Accuracy (% Bias) -4.4 to 5.0-2 to 4[9][11]
Precision (% CV) < 10< 8[9][11]
Recovery (%) ~83 (Blood)~92[15]

Table 2: Stability of Suvorexant in Human Plasma

Condition Duration Stability Reference(s)
Freeze-Thaw 3 cyclesStable[14]
Bench-Top (Room Temperature) 6 hoursStable[14]
Long-Term Storage (-20°C) 25 monthsStable[9]
Auto-sampler (4°C) 48 hoursStable[14]

Experimental Protocols

Detailed Methodology for Suvorexant Analysis in Human Plasma by LC-MS/MS

This protocol is a representative example based on published methods.[9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a 96-well plate, add 25 µL of internal standard solution (¹³C, ²H₃-Suvorexant in methanol).

  • Add 50 µL of 0.1 M sodium carbonate buffer.

  • Add 600 µL of methyl t-butyl ether.

  • Seal the plate and mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 500 µL of the organic layer to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

2. Chromatographic Conditions

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium formate (pH 3.0) (e.g., 70:30 v/v).[16]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Suvorexant: m/z 451.2 → 186.1

    • ¹³C, ²H₃-Suvorexant (IS): m/z 455.2 → 190.1

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).

Signaling Pathways and Experimental Workflows

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Sample Preparation Optimization (LLE, SPE, PP) MD2 Chromatographic Method Development (Column, Mobile Phase) MD1->MD2 MD3 Mass Spectrometry Optimization (Ionization, MRM) MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery MV3->MV4 MV5 Matrix Effect MV4->MV5 MV6 Stability MV5->MV6 SA1 Batch Preparation (Unknowns, QCs, Calibrators) MV6->SA1 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3

Caption: Bioanalytical Method Validation Workflow for Suvorexant.

Suvorexant_Metabolism_Pathway Suvorexant Suvorexant M9 M9 (Hydroxylated Metabolite) Suvorexant->M9 CYP3A4, CYP2C19 (Hydroxylation) M4 M4 (Carboxylated Metabolite) Suvorexant->M4 Oxidation Glucuronides Glucuronide Conjugates M9->Glucuronides UGTs M4->Glucuronides UGTs

Caption: Major Metabolic Pathways of Suvorexant.

References

Technical Support Center: Forced Degradation Studies of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available forced degradation studies for (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole are limited. This guide is based on general principles of forced degradation for similar heterocyclic compounds and is intended to provide a framework for experimental design and troubleshooting. The hypothetical data and pathways presented herein should be confirmed by laboratory experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for this compound?

A successful forced degradation study aims to:

  • Identify potential degradation products under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

  • Elucidate the degradation pathways of the drug substance.

  • Develop and validate a stability-indicating analytical method capable of separating the parent drug from its degradation products.

  • Provide insights into the intrinsic stability of the molecule, which can inform formulation development and packaging selection.[1]

Q2: Which stress conditions are typically employed for the forced degradation of this compound?

Based on its structure (a benzoxazole fused to a diazepane ring system), the following stress conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at room or elevated temperatures. The benzoxazole ring may be susceptible to cleavage under basic conditions.

  • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature. The tertiary amines in the diazepane ring are potential sites for oxidation.

  • Thermal Degradation: Dry heat (e.g., 105 °C) and humid heat (e.g., 80 °C / 75% RH).

  • Photostability: Exposure to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).

Q3: What are the potential sites of degradation in the this compound molecule?

The molecule has several functional groups susceptible to degradation:

  • Benzoxazole Ring: The oxazole ring can be susceptible to hydrolysis, particularly under basic conditions, leading to ring-opening.

  • Diazepane Ring: The tertiary amines within this ring are prone to oxidation, potentially forming N-oxides.

  • Aminal Linkage: The bond connecting the diazepane ring to the benzoxazole is an aminal-type linkage, which can be susceptible to hydrolysis under acidic conditions.

Troubleshooting Guide

Issue 1: Poor Mass Balance in the Forced Degradation Study

  • Symptom: The sum of the assay value of the parent drug and the known degradation products is significantly less than 100%.

  • Possible Causes & Solutions:

    • Non-UV Active Degradants: One or more degradation products may lack a chromophore and are therefore not detected by a UV-based detector.

      • Solution: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector to identify non-chromophoric degradants.

    • Volatile Degradants: Degradation may produce volatile impurities that are lost during sample preparation or analysis.

      • Solution: Use headspace gas chromatography (GC) to analyze for volatile compounds.

    • Incomplete Elution: Highly polar or strongly retained degradation products may not be eluting from the HPLC column under the current method conditions.

      • Solution: Modify the gradient to include a stronger organic solvent or a steeper gradient at the end of the run. Consider using a different stationary phase.

    • Precipitation of Degradants: The degradation product may have poor solubility in the analytical mobile phase or diluent, causing it to precipitate.

      • Solution: Visually inspect samples for precipitation. Adjust the composition of the sample diluent to improve solubility.

Issue 2: Atypical Peak Shapes for Degradation Products

  • Symptom: Degradation product peaks are broad, tailing, or splitting.

  • Possible Causes & Solutions:

    • Secondary Interactions with Stationary Phase: Basic analytes (like the diazepane moiety) can interact with residual silanols on C18 columns, leading to peak tailing.

      • Solution: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Lowering the mobile phase pH can also help by protonating the basic sites.

    • Co-elution of Impurities: The peak may represent more than one co-eluting degradation product.

      • Solution: Improve the chromatographic resolution by adjusting the mobile phase composition, gradient slope, or column temperature. A higher efficiency column (smaller particle size) may also be necessary.

    • On-Column Degradation: The analyte may be unstable under the analytical conditions.

      • Solution: Investigate the effect of mobile phase pH and temperature on the stability of the degradant.

Hypothetical Quantitative Data

The following table summarizes hypothetical degradation data for this compound under various stress conditions.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl24 hours80 °C15.2%DP-1 (Hydrolytic cleavage of aminal linkage)
0.1 M NaOH8 hours60 °C25.8%DP-2 (Benzoxazole ring opening)
10% H₂O₂24 hoursRoom Temp18.5%DP-3 (N-oxide of diazepane ring)
Dry Heat72 hours105 °C5.1%Minor unidentified degradants
PhotolyticICH Q1B25 °C8.9%DP-4 (Photolytic rearrangement product)

Experimental Protocols

1. Preparation of Stock and Stress Samples

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to obtain a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate in a water bath at the desired temperature. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the analytical concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate as required. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 20% H₂O₂. Keep at room temperature, protected from light. At specified time points, dilute to the analytical concentration.

  • Thermal Stress: Store the solid drug substance in a hot air oven (dry heat) and a stability chamber (humid heat) at the specified conditions. At each time point, withdraw a sample, dissolve it in the diluent, and analyze.

  • Photolytic Stress: Expose the solid drug substance and a solution of the drug to light as per ICH Q1B guidelines. A control sample should be kept in the dark.

2. Stability-Indicating HPLC Method (Example)

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at a suitable wavelength (e.g., determined by UV scan) and/or Mass Spectrometer.

  • Injection Volume: 10 µL

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH) stock->base Expose to stress oxidative Oxidation (10% H2O2) stock->oxidative Expose to stress thermal Thermal Stress (Dry & Humid Heat) stock->thermal Expose to stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to stress hplc HPLC-UV/MS Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidative->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples characterization Characterize Degradants (LC-MS/MS, NMR) hplc->characterization Identify peaks method Validate Stability-Indicating Method hplc->method pathway Elucidate Degradation Pathways characterization->pathway

Caption: Experimental workflow for a forced degradation study.

G start Poor Mass Balance Observed (<95%) q1 Are there peaks with no UV absorbance in LC-MS? start->q1 a1_yes Identify & Quantify Non-Chromophoric Degradants q1->a1_yes Yes q2 Does the chromatogram show late eluting peaks? q1->q2 No end_node Mass Balance Issue Resolved a1_yes->end_node a2_yes Modify Gradient: Increase %B or extend run time q2->a2_yes Yes q3 Is precipitation visible in the sample vial? q2->q3 No a2_yes->end_node a3_yes Change Sample Diluent to Improve Solubility q3->a3_yes Yes q4 Could degradants be volatile? q3->q4 No a3_yes->end_node a4_yes Analyze by Headspace GC-MS q4->a4_yes Yes q4->end_node No a4_yes->end_node

Caption: Troubleshooting logic for poor mass balance.

References

Technical Support Center: Impurity Analysis in Suvorexant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of Suvorexant.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered in Suvorexant synthesis?

A1: Impurities in Suvorexant synthesis can be broadly categorized into process-related impurities and degradation products. Process-related impurities may arise from starting materials, intermediates, or side reactions during synthesis.[1] Degradation products can form due to exposure of the drug substance to stress conditions like oxidation, hydrolysis, or light.[2][3]

Q2: What are the regulatory guidelines for controlling impurities in pharmaceutical substances like Suvorexant?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances.[2] For Suvorexant, it is crucial to identify and characterize any impurity present at a level of 0.10% or higher.[2] The reporting threshold for impurities is 0.05%.[2]

Q3: What analytical techniques are most effective for identifying and characterizing Suvorexant impurities?

A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of Suvorexant impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful for separation and quantification.[4][5] For structural elucidation, techniques like Mass Spectrometry (MS), particularly LC-MS/MS and High-Resolution Mass Spectrometry (HR-MS), along with Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), are indispensable.[4][6]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: Your HPLC analysis of a Suvorexant sample shows unexpected peaks that are not present in the reference standard.

Possible Causes & Solutions:

  • Contamination: The unexpected peaks could be due to contamination from solvents, glassware, or the HPLC system itself.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.

  • Degradation: The sample may have degraded during storage or sample preparation.

    • Troubleshooting Step: Prepare fresh samples and analyze them immediately. Review the storage conditions of your Suvorexant sample. Consider performing forced degradation studies to identify potential degradation products.[3][7]

  • Process-Related Impurities: The peaks could be impurities from the synthesis.

    • Troubleshooting Step: Review the synthetic route to identify potential by-products or unreacted starting materials.[8][9] If possible, synthesize and characterize potential impurities to confirm their retention times.

Issue 2: Difficulty in Elucidating the Structure of an Unknown Impurity

Symptom: You have isolated an unknown impurity, but are struggling to determine its chemical structure.

Possible Causes & Solutions:

  • Insufficient Data: The data from a single analytical technique may not be sufficient for complete structural elucidation.

    • Troubleshooting Step: A multi-technique approach is crucial.

      • Obtain Accurate Mass: Use HR-MS to determine the elemental composition of the impurity.[4]

      • Gather Fragmentation Data: Use LC-MS/MS to obtain information about the impurity's substructures.[4]

      • Perform NMR Analysis: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to establish the connectivity of atoms within the molecule.[4][6]

  • Isomeric Impurities: The impurity might be an isomer of Suvorexant or another known compound, making differentiation challenging.

    • Troubleshooting Step: Pay close attention to subtle differences in spectroscopic data (e.g., chemical shifts in NMR, fragmentation patterns in MS). Chiral separation techniques may be necessary if stereoisomers are suspected.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for identified oxidative degradation and process-related impurities of Suvorexant.

Table 1: Oxidative Degradation Impurities of Suvorexant [4][5][6]

Impurity ID[M+H]⁺ (m/z)
SUV-ODI-1469
SUV-ODI-2485
SUV-ODI-3467
SUV-ODI-4483
SUV-ODI-5172

Table 2: Process-Related Impurities and Intermediates in Suvorexant Synthesis [6]

CompoundChemical Name
Compound A5-chlorobenzo[d]oxazole
Compound B(R)-1-benzyl-5-methyl-1,4-diazepane
Compound C5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Compound D2-iodo-5-methylbenzoic acid
Compound E(R)-4-benzyl-7-methyl-1,4-diazepan-2-one

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of Suvorexant

This protocol is based on methods described for the analysis of Suvorexant and its impurities.[4][6]

  • Chromatographic System: A validated HPLC or UPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Puritis C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: Buffer (e.g., 0.01M ammonium acetate in water, pH adjusted)

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient program to ensure separation of Suvorexant from its impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Suvorexant sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of Suvorexant.[3][7]

  • Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60°C for a specified period.

  • Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the drug substance with 3-30% hydrogen peroxide at room temperature.[4][6]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the drug substance to UV and visible light as per ICH guidelines.

  • Analysis: Analyze the stressed samples using the validated HPLC method (Protocol 1) to identify and quantify any degradation products.

Visualizations

Experimental_Workflow cluster_synthesis Suvorexant Synthesis cluster_analysis Impurity Analysis cluster_characterization Characterization Techniques cluster_reporting Reporting & Control Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Crude Crude Suvorexant Synthesis->Crude HPLC HPLC/UPLC Analysis Crude->HPLC Detect Detection of Impurities HPLC->Detect Isolate Isolation of Impurities (Prep-HPLC) Detect->Isolate Characterize Structural Characterization Isolate->Characterize LCMS LC-MS/MS Characterize->LCMS HRMS HR-MS Characterize->HRMS NMR 1D & 2D NMR Characterize->NMR Report Impurity Profiling Report Characterize->Report Control Implement Control Strategy Report->Control

Caption: Workflow for the identification and characterization of impurities in Suvorexant synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Unexpected Peak in HPLC Contamination Contamination? Start->Contamination Check for Degradation Degradation? Start->Degradation Check for ProcessImpurity Process-Related Impurity? Start->ProcessImpurity Consider BlankRun Run Blank Injection Clean Glassware Contamination->BlankRun If yes FreshSample Prepare Fresh Sample Check Storage Degradation->FreshSample If yes ReviewSynth Review Synthesis Route Synthesize Standards ProcessImpurity->ReviewSynth If yes

Caption: Troubleshooting logic for unexpected peaks in an HPLC chromatogram during Suvorexant analysis.

References

Technical Support Center: Polymorphism Screening of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers involved in the solid-form screening and characterization of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (hereinafter referred to as "the compound").

Disclaimer: The following data and protocols are illustrative and based on standard pharmaceutical industry practices for polymorphism screening. Specific experimental parameters should be optimized for the unique properties of the compound.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: We are having difficulty obtaining any crystalline material and consistently get an amorphous solid. What can we do?

A1: Obtaining a crystalline solid from an amorphous material can be challenging. Here are several strategies to try:

  • Solvent Selection: Expand your solvent screen. Use a wider range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points. Anti-solvent crystallization is often effective; try dissolving the compound in a good solvent (e.g., DCM, acetone) and adding an anti-solvent (e.g., heptane, water) dropwise.

  • Control Evaporation Rate: Slowing down the evaporation rate can promote crystal growth over amorphous precipitation. Try techniques like vapor diffusion or slow evaporation from a loosely covered vial in a controlled environment.

  • Temperature Variation: Experiment with different crystallization temperatures. Some compounds crystallize more effectively at sub-ambient temperatures, while others may require elevated temperatures to overcome kinetic barriers.

  • Slurry Experiments: Slurrying the amorphous solid in a non-solvent or a poor solvent for an extended period (days to weeks) can facilitate its conversion to a more stable crystalline form. Agitation and temperature cycling during slurrying can also be beneficial.

Q2: Our XRPD patterns for the same batch are inconsistent. What could be the cause?

A2: Inconsistent X-Ray Powder Diffraction (XRPD) patterns often point to issues with sample preparation or the presence of multiple forms.

  • Preferred Orientation: Ensure the sample is packed correctly and has a random orientation of crystallites. Gently grinding the sample or using a zero-background sample holder can mitigate this effect.

  • Mixtures of Polymorphs: The batch may be a mixture of two or more polymorphic forms. Re-run the crystallization experiment under more tightly controlled conditions. Consider using techniques like Raman microscopy to check for phase heterogeneity within the batch.

  • Hygroscopicity: The compound may be hygroscopic, and water absorption could be causing changes in the crystal structure. Analyze the sample immediately after preparation or under controlled humidity conditions.

Q3: We have identified two polymorphs. How do we determine their thermodynamic relationship (monotropic vs. enantiotropic)?

A3: Determining the thermodynamic relationship between two polymorphs is crucial for selecting the most stable form for development. Several methods can be used:

  • Heat of Fusion Rule (Burger and Ramberger): If the higher-melting polymorph has the lower heat of fusion, the relationship is enantiotropic. Conversely, if the higher-melting form has the higher heat of fusion, the relationship is monotropic. This rule is generally reliable but can have exceptions.

  • Solubility Studies: Measure the solubility of both forms as a function of temperature in the same solvent. If the solubility curves cross, the system is enantiotropic, and the intersection point is the transition temperature. If the curves do not cross and one form is always more soluble than the other, the system is monotropic.

  • Competitive Slurry Experiments: Slurry a 1:1 mixture of the two forms in a solvent at various temperatures. Below the transition temperature, the more stable form will cause the less stable form to dissolve and recrystallize as the stable form. Above the transition temperature, the opposite will occur in an enantiotropic system. In a monotropic system, one form will always be the most stable.

Q4: Our DSC thermogram shows a complex series of events, not a simple melt. How do we interpret this?

A4: Complex Differential Scanning Calorimetry (DSC) thermograms can indicate several phenomena occurring upon heating.

  • Desolvation: An initial broad endotherm may correspond to the loss of solvent from a solvate. This should be confirmed with Thermogravimetric Analysis (TGA), which will show a corresponding mass loss.

  • Polymorphic Transition: An endotherm followed by an exotherm can indicate a melt of a less stable form, which then recrystallizes into a more stable form before finally melting at a higher temperature. This is a classic sign of a monotropic relationship being observed kinetically.

  • Decomposition: A sharp or broad exotherm at higher temperatures, often accompanied by significant mass loss in TGA, indicates decomposition of the compound. It is important to distinguish this from melting.

Illustrative Solid-Form Data

The following table summarizes hypothetical data for three potential solid forms of the compound.

PropertyForm IForm IIAmorphous
Appearance White, crystalline powderColorless, needle-like crystalsWhite, glassy solid
XRPD Pattern Sharp peaks at 8.5, 12.3, 15.7 °2θSharp peaks at 9.1, 11.5, 18.2 °2θBroad halo, no distinct peaks
DSC Onset 155.4 °C148.2 °CGlass Transition (Tg) at 65 °C
Enthalpy of Fusion (ΔHfus) 85.2 J/g76.9 J/gN/A
TGA Mass Loss (up to 180°C) < 0.1%< 0.1%Variable (depends on moisture)
Hygroscopicity (DVS at 80% RH) 0.2% water uptake1.5% water uptake> 5% water uptake
Aqueous Solubility (25°C) 0.15 mg/mL0.28 mg/mL1.10 mg/mL

Based on this illustrative data, Form I is the most stable anhydrous form due to its higher melting point and lower solubility.

Standardized Experimental Protocols

1. Protocol: Polymorph Screening via Slurry Crystallization

  • Objective: To discover new crystalline forms of the compound.

  • Procedure:

    • Add approximately 20 mg of the compound to a 1.5 mL glass vial.

    • Add 0.5 mL of the selected solvent (e.g., methanol, acetonitrile, ethyl acetate, toluene, water).

    • Seal the vial and place it on a shaker or magnetic stir plate at a controlled temperature (e.g., 25°C and 40°C).

    • Allow the slurry to agitate for 7-14 days.

    • After the equilibration period, filter the solids and allow them to air dry briefly.

    • Analyze the resulting solid by XRPD and DSC/TGA immediately.

2. Protocol: X-Ray Powder Diffraction (XRPD) Analysis

  • Objective: To identify the solid form of the compound based on its unique crystal lattice.

  • Procedure:

    • Gently grind a small amount of the sample (5-10 mg) with a mortar and pestle to ensure homogeneity and reduce preferred orientation.

    • Mount the powdered sample onto a zero-background sample holder.

    • Place the holder into the XRPD instrument.

    • Set the instrument parameters (e.g., Cu Kα radiation, 40 kV, 40 mA).

    • Scan the sample over a suitable 2θ range (e.g., 2° to 40°) with an appropriate step size (e.g., 0.02°) and scan speed.

    • Process the resulting diffractogram to identify peak positions and relative intensities.

3. Protocol: Differential Scanning Calorimetry (DSC)

  • Objective: To measure thermal events such as melting, recrystallization, and glass transitions.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Crimp the pan with a lid (use a pinhole lid if solvent loss is expected).

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature over a specified range (e.g., 25°C to 200°C).

    • Analyze the resulting thermogram for thermal events, noting their onset temperature and enthalpy.

Visualized Workflows and Relationships

PolymorphScreeningWorkflow cluster_screening Phase 1: Form Discovery cluster_analysis Phase 3: Stability & Selection Start Amorphous or Starting Material Screening Polymorph Screen (Slurry, Evaporation, Cooling) Start->Screening Solids Isolate Unique Solid Forms Screening->Solids XRPD XRPD Solids->XRPD Primary ID DSC_TGA DSC / TGA XRPD->DSC_TGA Microscopy Microscopy DSC_TGA->Microscopy DVS DVS Microscopy->DVS Stability Determine Thermodynamic Relationship DVS->Stability Selection Select Candidate Form for Development Stability->Selection XRPD_Troubleshooting Start Unexpected XRPD Pattern (e.g., broad halo, extra peaks) Q1 Is the pattern a broad halo with no sharp peaks? Start->Q1 A1_Yes Result: Likely Amorphous Material Action: Review crystallization methods. Q1->A1_Yes Yes A1_No Are there unexpected sharp peaks? Q1->A1_No No A2_Yes Result: Possible Polymorph Mixture or Solvate Action: Check purity, analyze with TGA. A1_No->A2_Yes Yes A2_No Are peak intensities inconsistent between samples? A1_No->A2_No No A3_Yes Result: Likely Preferred Orientation Action: Re-prepare sample (gentle grinding). A2_No->A3_Yes Yes A3_No Issue persists. Action: Re-calibrate instrument. A2_No->A3_No No ThermodynamicRelationship Thermodynamic Relationships Between Polymorphs cluster_enantiotropic Enantiotropic System cluster_monotropic Form II is always more stable than Form I. FormA_en Form A Transition Transition Temperature (T_t) FormA_en->Transition Stable below T_t FormB_en Form B FormB_en->Transition Stable above T_t Transition->FormA_en Transition->FormB_en FormI_mo Form I (Metastable) FormII_mo Form II (Stable) FormI_mo->FormII_mo Irreversible Conversion

Validation & Comparative

A Head-to-Head Comparison of Suvorexant and Zolpidem for the Treatment of Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The landscape of insomnia therapeutics has evolved significantly with the introduction of novel mechanisms of action beyond the traditional gamma-aminobutyric acid (GABA) receptor agonism. This guide provides a detailed, data-driven comparison of Suvorexant, a dual orexin receptor antagonist (DORA), and Zolpidem, a non-benzodiazepine GABA-A receptor agonist, two prominent treatments for insomnia. This analysis is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: A Tale of Two Pathways

Suvorexant and Zolpidem employ fundamentally different strategies to promote sleep. Suvorexant acts by blocking the wake-promoting signals of orexin neuropeptides, whereas Zolpidem enhances the inhibitory effects of GABA.[1][2]

Suvorexant's Orexin Antagonism: Suvorexant is a dual orexin receptor antagonist, targeting both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[3] The orexin system is a key regulator of wakefulness, with orexin signaling increasing during the day and decreasing at night.[3] By blocking the binding of orexin A and B to their receptors, Suvorexant effectively suppresses the wake drive, facilitating the transition to and maintenance of sleep.[2][3]

Zolpidem's GABAergic Modulation: Zolpidem is a positive allosteric modulator of the GABA-A receptor, with a preferential affinity for receptors containing the α1 subunit.[2][4] GABA is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the effect of GABA, Zolpidem increases neuronal inhibition, leading to sedation and sleep induction.[1]

Suvorexant_Signaling_Pathway cluster_presynaptic Presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin Orexin A & B OX1R OX1R Orexin->OX1R Binds OX2R OX2R Orexin->OX2R Binds Gq Gq-protein OX1R->Gq Activates OX2R->Gq Activates Wakefulness Wakefulness Gq->Wakefulness Promotes Suvorexant Suvorexant Suvorexant->OX1R Blocks Suvorexant->OX2R Blocks

Suvorexant's mechanism of action.

Zolpidem_Signaling_Pathway cluster_presynaptic_gaba Presynaptic GABAergic Neuron cluster_postsynaptic_gaba Postsynaptic Neuron GABA GABA GABA_A GABA-A Receptor (α1 subunit) GABA->GABA_A Binds Cl_channel Chloride Ion Channel GABA_A->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to Zolpidem Zolpidem Zolpidem->GABA_A Potentiates GABA effect

Zolpidem's mechanism of action.

Comparative Efficacy: Sleep Onset and Maintenance

Clinical trials have demonstrated that both Suvorexant and Zolpidem are effective in treating insomnia, though their profiles on sleep onset and maintenance may differ.

Efficacy OutcomeSuvorexantZolpidem
Sleep Onset Latency Modest reduction.[4]Significant reduction.[4]
Wake After Sleep Onset (WASO) Significant reduction.[4]Less pronounced effect.[4]
Total Sleep Time Increased.[4][5]Increased.[4]
Sleep Efficiency Increased.[4][5]Increased.[4]

Zolpidem generally exhibits a more rapid onset of action, making it particularly effective for sleep-onset insomnia.[4] In contrast, Suvorexant has shown a more robust effect on reducing wakefulness after sleep onset, positioning it as a strong option for sleep-maintenance insomnia.[4][5]

Safety and Tolerability Profile

The distinct mechanisms of Suvorexant and Zolpidem translate to different safety and tolerability profiles.

Safety AspectSuvorexantZolpidem
Common Adverse Events Somnolence, headache, dizziness, abnormal dreams.[5][6]Drowsiness, dizziness, headache, gastrointestinal upset.[6]
Next-Day Residual Effects Can occur, particularly at higher doses; may impair driving.[7][8]Can cause next-day impairment, especially longer-acting formulations.[6][8]
Risk of Falls Increased odds ratio of falls has been reported.[9]Associated with an increased risk of falls.
Abuse Potential Demonstrated abuse potential, but may be lower than Zolpidem.[10][11]Known abuse potential and risk of dependence.[1][6]
Complex Sleep Behaviors Can occur.Associated with "sleep-driving" and other complex behaviors.[6]

A study comparing the abuse potential of Suvorexant and Zolpidem found that while both showed abuse potential compared to placebo, the incidence of abuse-related adverse events like euphoric mood and hallucinations was numerically lower with Suvorexant.[10][11]

Impact on Sleep Architecture

Polysomnography (PSG) studies have revealed differing effects of Suvorexant and Zolpidem on the underlying structure of sleep.

Sleep Architecture ParameterSuvorexantZolpidem
REM Sleep Increased REM sleep time and reduced REM latency.[12][13]May suppress REM sleep.
Slow-Wave Sleep (NREM Stage 3) Minimal effect.[4]May have variable effects.
EEG Power Spectral Density Profile more closely approximates natural sleep compared to Zolpidem.[4]Reduces theta and alpha frequency bands during NREM and REM sleep.[4]

Notably, a study in healthy elderly subjects found that REM sleep time with Suvorexant was longer than with Zolpidem.[12][13] Furthermore, the EEG power spectral density profile after Suvorexant administration more closely resembles that of natural sleep when compared to Zolpidem.[4]

Experimental Protocols: A Representative Head-to-Head Clinical Trial

To provide a clearer understanding of how these two compounds are compared, a representative experimental protocol for a randomized, double-blind, placebo-controlled, crossover study is outlined below.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Periods (Crossover Design) cluster_assessment Assessments cluster_analysis Data Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Polysomnography (PSG) & Subjective Sleep Questionnaires Screening->Baseline Randomization Randomization to Treatment Sequence Period1 Treatment Period 1 (Suvorexant, Zolpidem, or Placebo) Randomization->Period1 Washout1 Washout Period Period1->Washout1 PSG_Recording Overnight PSG Recording Period1->PSG_Recording Subjective_Reports Subjective Sleep Diaries Period1->Subjective_Reports Period2 Treatment Period 2 (Crossover) Washout1->Period2 Washout2 Washout Period Period2->Washout2 Period2->PSG_Recording Period2->Subjective_Reports Period3 Treatment Period 3 (Crossover) Washout2->Period3 Period3->PSG_Recording Period3->Subjective_Reports NextDay_Testing Next-Day Residual Effects Testing (e.g., DSST, CTT, Body Sway) PSG_Recording->NextDay_Testing Analysis Statistical Analysis of Efficacy and Safety Endpoints NextDay_Testing->Analysis Subjective_Reports->Analysis

A representative experimental workflow.

1. Study Design: A randomized, double-blind, placebo-controlled, three-period crossover design is often employed.[4][12] This design allows each participant to serve as their own control, reducing variability. A washout period of at least one week separates each treatment period to minimize carryover effects.[12]

2. Participant Population: Healthy volunteers or patients with a diagnosis of primary insomnia according to DSM-5 criteria are recruited.[14] Key exclusion criteria often include other sleep disorders, unstable medical or psychiatric conditions, and substance abuse.

3. Interventions: Participants receive single nightly doses of Suvorexant (e.g., 10 mg or 20 mg), Zolpidem (e.g., 5 mg or 10 mg), and a matching placebo.[4][12] Dosages may be adjusted for elderly populations.[14]

4. Efficacy Assessments:

  • Polysomnography (PSG): Standard overnight PSG is conducted to objectively measure sleep parameters, including Latency to Persistent Sleep (LPS), Wake After Sleep Onset (WASO), Total Sleep Time (TST), and Sleep Efficiency (SE).[14] Sleep staging is performed to analyze the effects on REM and slow-wave sleep.
  • Subjective Sleep Questionnaires: Participants complete daily sleep diaries to record subjective measures such as time to fall asleep, number of awakenings, and overall sleep quality.[14]

5. Safety and Tolerability Assessments:

  • Adverse Event Monitoring: All adverse events are recorded throughout the study.
  • Next-Day Residual Effects: A battery of tests is administered the morning after drug administration to assess cognitive and psychomotor performance. These may include:
  • Digit Symbol Substitution Test (DSST): Measures processing speed, attention, and executive function.
  • Continuous Tracking Test (CTT): Assesses sustained attention and motor control.
  • Body Sway Test: Quantifies postural stability.[12]
  • Choice Reaction Time (CRT): Measures processing speed and motor response time.[8]
  • Abuse Potential Assessment: Specialized studies in recreational drug users may employ Visual Analog Scales (VAS) for "drug liking" and other subjective measures to assess abuse liability.[10]

6. Pharmacokinetic and Pharmacodynamic (PK/PD) Assessments: Blood samples may be collected at specified time points to determine the pharmacokinetic profiles of the drugs and correlate them with pharmacodynamic effects.

Conclusion

Suvorexant and Zolpidem represent two distinct and effective pharmacological approaches to the management of insomnia. Zolpidem, with its rapid onset of action, is a well-established option for sleep-onset difficulties. Suvorexant, through its novel mechanism of orexin receptor antagonism, offers a valuable alternative, particularly for patients with sleep-maintenance insomnia. Its potential for a lower abuse liability and a more natural sleep architecture profile are areas of ongoing research and clinical interest. The choice between these agents for clinical use or further development should be guided by a thorough understanding of their comparative efficacy, safety profiles, and impact on sleep physiology. Future head-to-head trials with longer durations are warranted to further delineate the long-term benefits and risks of these two important therapies.

References

Suvorexant in Insomnia: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Suvorexant with other leading insomnia treatments, supported by a meta-analysis of pivotal clinical trial data. The following sections detail the efficacy and safety profiles, experimental methodologies, and underlying pharmacological pathways.

Comparative Efficacy of Insomnia Treatments

The following table summarizes the key efficacy outcomes from clinical trials of Suvorexant and its comparators. Data is presented as the mean change from baseline for subjective total sleep time (sTST), subjective time to sleep onset (sTSO), and wake after sleep onset (WASO).

Treatment (Dosage)TrialPrimary EndpointMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)Placebo-Adjusted Difference (95% CI)
Suvorexant (40/30 mg) Herring et al. (Trial 1)sTST (min)19.7-22.7 (16.4 to 29.0)[1]
sTSO (min)-8.4--9.5 (-14.6 to -4.5)[1]
Suvorexant (20/15 mg) Herring et al. (Trial 1)sTST (min)10.7--
Suvorexant (40/30 mg) Michelson et al.sTST (min) at Month 138.716.022.7 (16.4 to 29.0)[1]
sTSO (min) at Month 1-18.0-8.4-9.5 (-14.6 to -4.5)[1]
Lemborexant (5 mg) Inoue et al. (I-SSD group)sTST (min)--24.26 (4.62 to 43.91)[2]
sSOL (LSGM treatment ratio)--0.861 (0.746, 0.994)[2]
Lemborexant (10 mg) Inoue et al. (I-SSD group)sTST (min)--31.64 (12.19 to 51.10)[2]
sSOL (LSGM treatment ratio)--0.717 (0.621, 0.827)[2]
Zolpidem ER (6.25 mg) Inoue et al. (I-SSD group)sTST (min)--39.97 (20.17 to 59.76)[2]
sSOL (LSGM treatment ratio)--0.890 (0.771, 1.029)[2]
Zolpidem (5 mg sublingual) Sublingual vs Oral Zolpidem TrialSleep Latency (min)-1410-24[3]

I-SSD: Insomnia with Short Sleep Duration; sSOL: subjective Sleep Onset Latency; LSGM: Least Squares Geometric Mean. Data from Herring et al. for the 20/15mg dose did not provide a placebo-adjusted difference.

Safety and Tolerability Profile

This table outlines the most frequently reported adverse events in clinical trials for Suvorexant and its comparators, showcasing the safety profile of each treatment.

Adverse EventSuvorexant (15/20 mg)Suvorexant (30/40 mg)PlaceboLemborexant (5/10 mg)Zolpidem ER (6.25 mg)
Somnolence 6.7%[4]13%[1]3.3%[4]25.4%-35.4% (overall TEAEs)[5]25.4%-35.4% (overall TEAEs)[5]
Headache ≥2%[6]≥2%[6]<2%[6]-25% (includes headache)[3]
Dizziness ≥2%[6]≥2%[6]<2%[6]-25% (includes dizziness)[3]
Abnormal Dreams ≥2%[6]≥2%[6]<2%[6]--
Dry Mouth ≥2%[6]≥2%[6]<2%[6]--
Discontinuation due to AEs 3%[4]11.7%[6]5.2%[4]--

TEAEs: Treatment-Emergent Adverse Events. Data for Lemborexant and Zolpidem ER from the SUNRISE 1 study represents the range for all treatment-emergent adverse events, not just somnolence.

Experimental Protocols

A rigorous and standardized methodology is crucial for the evaluation of insomnia treatments. The clinical trials included in this meta-analysis predominantly utilized the following experimental protocols for key efficacy assessments.

Polysomnography (PSG)

Polysomnography is considered the gold standard for objective sleep measurement. In the evaluated trials, PSG was used to measure endpoints such as Latency to Persistent Sleep (LPS) and Wake After Sleep Onset (WASO).

  • Procedure : Participants underwent overnight PSG recordings in a sleep laboratory. Standard PSG montages were used, including electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) of the chin.

  • Scoring : Sleep stages were scored in 30-second epochs according to the Rechtschaffen and Kales (R&K) criteria or the more recent American Academy of Sleep Medicine (AASM) scoring manual.[7][8] The AASM manual provides detailed rules for scoring sleep stages, arousals, respiratory events, and limb movements.[8]

  • Key Parameters Measured :

    • Latency to Persistent Sleep (LPS) : Time from lights out to the first 10 consecutive minutes of non-wakefulness.

    • Wake After Sleep Onset (WASO) : Total time spent awake from the onset of persistent sleep until the final awakening.

    • Total Sleep Time (TST) : The total duration of all sleep stages.

    • Sleep Efficiency (SE) : The ratio of total sleep time to the total time in bed.

Subjective Sleep Diaries

Patient-reported outcomes are critical for assessing the real-world efficacy of insomnia treatments. The Consensus Sleep Diary (CSD) has been developed to standardize the collection of subjective sleep data in clinical trials.[9][10][11]

  • Procedure : Participants completed a daily sleep diary, typically in the morning upon waking. Electronic diaries are often used to ensure timely and accurate data entry.[12]

  • Content : The CSD includes core questions to assess key sleep parameters from the patient's perspective.[10][13]

  • Key Parameters Measured :

    • Subjective Total Sleep Time (sTST) : The patient's estimate of the total time they were asleep during the night.

    • Subjective Time to Sleep Onset (sTSO) : The patient's estimate of how long it took them to fall asleep after getting into bed.

    • Subjective Wake After Sleep Onset (sWASO) : The patient's estimate of the time they were awake during the night after initially falling asleep.

    • Subjective Sleep Quality (sSQ) : A rating of the overall quality of the night's sleep.

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and study designs, the following diagrams are provided.

Suvorexant_Pathway cluster_presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Orexin_A Orexin A OX1R OX1 Receptor Orexin_A->OX1R Orexin_B Orexin B OX2R OX2 Receptor Orexin_B->OX2R Wakefulness Wakefulness Promotion OX1R->Wakefulness OX2R->Wakefulness Suvorexant Suvorexant Suvorexant->OX1R Suvorexant->OX2R

Caption: Suvorexant's mechanism as a dual orexin receptor antagonist.

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (Insomnia Diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (PSG & Sleep Diary) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., Suvorexant) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Placebo) Randomization->Treatment_Arm_B Treatment_Arm_C Treatment Arm C (e.g., Comparator) Randomization->Treatment_Arm_C Efficacy_Assessment Efficacy Assessment (PSG & Sleep Diary) Treatment_Arm_A->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Arm_A->Safety_Monitoring Treatment_Arm_B->Efficacy_Assessment Treatment_Arm_B->Safety_Monitoring Treatment_Arm_C->Efficacy_Assessment Treatment_Arm_C->Safety_Monitoring Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Workflow of a typical insomnia clinical trial.

References

A Comparative Guide to the Binding Kinetics of Suvorexant and Other Orexin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of suvorexant with other commercially available dual orexin receptor antagonists (DORAs), lemborexant and daridorexant. The information presented is supported by experimental data from publicly available scientific literature, offering a valuable resource for researchers in sleep medicine and drug development.

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness. Antagonism of these receptors is a therapeutic strategy for the treatment of insomnia. The binding kinetics of these antagonists—how quickly they bind to and dissociate from the orexin receptors—play a crucial role in their efficacy and side-effect profiles.

Quantitative Comparison of Binding Kinetics

The following table summarizes the available quantitative data on the binding affinity (Ki) of suvorexant, lemborexant, and daridorexant for the human orexin-1 (OX1R) and orexin-2 (OX2R) receptors. Lower Ki values indicate higher binding affinity. While comprehensive data on association (k_on) and dissociation (k_off) rates are not available in a single comparative study, qualitative descriptions of these kinetic properties are included where possible.

DrugReceptorBinding Affinity (Ki) [nM]Association Rate (k_on)Dissociation Rate (k_off)Reference
Suvorexant OX1R0.55-Slow[1]
OX2R0.35-Slow (t½ = 77 min)[1][2]
Lemborexant OX1R6.1RapidRapid[3]
OX2R2.6RapidRapid[3]
Daridorexant OX1R0.47--[4]
OX2R0.8--[4]

Note: The binding affinity values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Orexin Signaling Pathway

The binding of orexin-A or orexin-B to their G-protein coupled receptors, OX1R and OX2R, initiates a signaling cascade that promotes neuronal excitation and wakefulness. The simplified signaling pathway is depicted below.

OrexinSignaling cluster_membrane Cell Membrane OX1R OX1R Gq Gq OX1R->Gq Activates OX2R OX2R OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Orexin Orexin A / B Orexin->OX1R Binds to Orexin->OX2R Binds to Neuronal_Excitation Neuronal Excitation & Wakefulness Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation RadioligandBindingWorkflow A 1. Membrane Preparation (Cells expressing OX1R/OX2R) B 2. Incubation (Membranes + Radioligand + Test Compound) A->B C 3. Filtration (Separate bound from free radioligand) B->C D 4. Quantification (Scintillation Counting) C->D E 5. Data Analysis (Calculate IC₅₀ and Ki) D->E

References

Navigating GPCR Selectivity: A Comparative Analysis of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical step in the preclinical evaluation of any G-protein coupled receptor (GPCR) targeted compound is the characterization of its selectivity profile. Understanding the cross-reactivity with other GPCRs is paramount for predicting potential off-target effects and ensuring a desirable therapeutic window. This guide provides a comparative analysis of the cross-reactivity of two distinct compounds that share the chemical name (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole: the 5-HT2A receptor antagonist Eplivanserin and the dual orexin receptor antagonist Suvorexant.

While sharing a common chemical nomenclature, these two compounds exhibit markedly different primary pharmacological targets and therapeutic indications. This guide will delineate their respective cross-reactivity profiles against a panel of GPCRs, present the underlying experimental methodologies, and visualize the key signaling pathways involved.

Comparative Cross-Reactivity Profiles

The selectivity of a compound is typically assessed through broad screening panels, such as radioligand binding assays, which determine the binding affinity of the compound for a wide array of receptors. The data is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity.

Eplivanserin (SR 46349): A Selective 5-HT2A Antagonist

Eplivanserin is a potent and selective antagonist of the serotonin 5-HT2A receptor. Its cross-reactivity profile reveals significantly lower affinity for other serotonin receptor subtypes, as well as for adrenergic, histaminergic, and dopaminergic receptors.

Target ReceptorLigand/AssaySpeciesIC50 (nM)
5-HT2A [3H]ketanserin bindingRat (cortical membrane)5.8
5-HT1ARat (hippocampus)14,000
5-HT1BRat (striatum)16,000
5-HT1CPig (cortex)120
5-HT1DOx (caudate nucleus)16,000
5-HT2B>100
5-HT2C>100
Adrenergic α1Rat (cortex)3,400
Adrenergic α2Rat (cortex)1,000
Histamine H1Rat (whole brain)5,000
Dopamine D1Rat (striatum)9,000
Dopamine D2Rat (striatum)28,000
Sodium Channel39,000

Data compiled from publicly available pharmacological studies.

Suvorexant (MK-4305): A Dual Orexin Receptor Antagonist

Suvorexant is a dual antagonist of the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. A comprehensive safety pharmacology profile of Suvorexant (MK-4305) was evaluated against a panel of 170 GPCRs, transporters, ion channels, and enzymes. While showing high affinity for its primary targets, it demonstrated significantly lower affinity for other receptors.

Target ReceptorLigand/AssaySpeciesKi (nM)
Orexin 1 (OX1R) Radioligand BindingHuman0.55
Orexin 2 (OX2R) Radioligand BindingHuman0.35
Adenosine A3 ReceptorRadioligand BindingHuman3,900
Dopamine Transporter (DAT)Radioligand BindingHuman3,800
Monoamine TransporterRadioligand BindingHuman4,200

Data for OX1R and OX2R from preclinical studies. Off-target data from FDA regulatory documents.[1] It is important to note that while a broad panel was screened, specific Ki values for all 170 targets are not publicly available. The table highlights the most significant off-target interactions identified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways of the target receptors for Eplivanserin and Suvorexant, along with a typical experimental workflow for assessing GPCR cross-reactivity.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5_HT2A 5-HT2A Receptor Gq Gαq 5_HT2A->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Leads to Serotonin Serotonin Serotonin->5_HT2A Activates Eplivanserin Eplivanserin Eplivanserin->5_HT2A Blocks

Caption: 5-HT2A Receptor Signaling Pathway

Orexin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OXR Orexin Receptor (OX1R/OX2R) Gq Gαq OXR->Gq Couples to Gi Gαi OXR->Gi Couples to PLC Phospholipase C IP3_DAG IP3 & DAG Production PLC->IP3_DAG Leads to AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Reduces Gq->PLC Activates Gi->AC Inhibits Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Results in Orexin_A_B Orexin-A / Orexin-B Orexin_A_B->OXR Activates Suvorexant Suvorexant Suvorexant->OXR Blocks

Caption: Orexin Receptor Signaling Pathways

Experimental_Workflow Start Start: Compound of Interest Assay_Selection Select GPCR Panel (e.g., Radioligand Binding Assay) Start->Assay_Selection Membrane_Prep Prepare Membranes from Cells Expressing Target GPCRs Assay_Selection->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound (Varying Concentrations) Membrane_Prep->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Detection Quantify Bound Radioactivity (e.g., Scintillation Counting) Separation->Detection Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki Detection->Data_Analysis End End: Cross-Reactivity Profile Data_Analysis->End

Caption: GPCR Cross-Reactivity Workflow

Experimental Protocols

The following are generalized protocols for the key experiments used to determine the GPCR cross-reactivity profiles.

Radioligand Binding Assay (for determining Ki/IC50)

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific receptor.

  • Receptor Preparation: Cell membranes are prepared from cell lines (e.g., HEK293, CHO) stably or transiently expressing the human recombinant GPCR of interest. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (e.g., Eplivanserin or Suvorexant).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This process separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the cellular response following receptor activation or inhibition, providing information on the compound's efficacy (agonist, antagonist, or inverse agonist activity).

  • Cell Culture: Cells stably expressing the GPCR of interest (e.g., OX1R or OX2R) are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye extrusion, and incubated in the dark.

  • Compound Addition and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR). The test compound (antagonist) is added to the wells, followed by the addition of a known agonist for the receptor. The fluorescence intensity is measured in real-time before and after the addition of the compounds. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The change in fluorescence intensity is used to determine the concentration-response curves for the agonist in the presence and absence of the antagonist. From these curves, the potency of the antagonist (e.g., IC50) in blocking the agonist-induced response can be calculated.

Conclusion

This guide highlights the critical importance of comprehensive cross-reactivity profiling in drug development. While sharing the same chemical name, Eplivanserin and Suvorexant possess distinct pharmacological profiles. Eplivanserin demonstrates high selectivity for the 5-HT2A receptor with weak affinity for other screened GPCRs. Suvorexant is a potent dual orexin receptor antagonist with minimal off-target activity at the other receptors for which quantitative data is available. The provided experimental protocols offer a foundational understanding of the methodologies employed to generate such crucial selectivity data, which is indispensable for advancing safe and effective therapeutics.

References

Validating Suvorexant's In Vivo Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Suvorexant's in vivo performance with alternative orexin receptor antagonists and traditional hypnotics. Supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to facilitate a comprehensive understanding of Suvorexant's mechanism of action.

Introduction: The Orexin System and a Novel Approach to Insomnia

Insomnia, a prevalent sleep disorder, has traditionally been managed by agents that potentiate the inhibitory neurotransmitter GABA, such as benzodiazepines and "Z-drugs." However, these medications can be associated with side effects like next-day somnolence, tolerance, and dependence. The discovery of the orexin neuropeptide system, a central regulator of wakefulness, has paved the way for a novel therapeutic approach. Orexin-A and orexin-B, produced in the lateral hypothalamus, promote arousal by binding to orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1]

Suvorexant (Belsomra®) is a first-in-class dual orexin receptor antagonist (DORA) that competitively blocks the binding of both orexin-A and orexin-B to OX1R and OX2R, thereby suppressing wakefulness and promoting sleep.[1][2] This guide delves into the in vivo validation of this mechanism, comparing Suvorexant to other DORAs and traditional GABA-A modulators.

Mechanism of Action: Dual Orexin Receptor Antagonism

Suvorexant's primary mechanism of action is the reversible blockade of OX1 and OX2 receptors.[1] This dual antagonism is crucial as both receptors are involved in promoting and maintaining wakefulness. The orexin system exhibits a circadian rhythm, with higher levels of orexin peptides during the active (wake) period.[1] By antagonizing these receptors, Suvorexant effectively dampens the "wake drive," allowing for the natural onset and maintenance of sleep.[1] Preclinical studies indicate that a receptor occupancy of approximately 65-80% is necessary to promote sleep.[3]

Orexin_Neuron Orexin Neuron (Lateral Hypothalamus) Orexin_A_B Orexin-A & Orexin-B Orexin_Neuron->Orexin_A_B Releases OX1R_OX2R OX1 & OX2 Receptors Orexin_A_B->OX1R_OX2R Bind & Activate Wake_Promoting_Systems Wake-Promoting Neurotransmitter Systems (e.g., Histamine, Norepinephrine) OX1R_OX2R->Wake_Promoting_Systems Stimulate Arousal Wakefulness & Arousal Wake_Promoting_Systems->Arousal Promote Suvorexant Suvorexant Suvorexant->OX1R_OX2R Blocks

Suvorexant's mechanism of action.

Comparative In Vivo Efficacy: Sleep Parameters

The efficacy of Suvorexant and comparator molecules has been extensively evaluated in preclinical animal models, primarily through polysomnography (PSG) to measure objective sleep parameters.

Table 1: Effect of Orexin Receptor Antagonists on Sleep Parameters in Rodents
CompoundSpeciesDose (mg/kg, p.o.)Change in Total Sleep Time (TST)Change in Sleep Onset Latency (SOL)Change in Wake After Sleep Onset (WASO)Reference
Suvorexant Rat10, 30, 100Dose-dependent increaseDose-dependent decreaseDose-dependent decrease[4]
Lemborexant Rat3, 10, 30Dose-dependent increaseDose-dependent decreaseNot explicitly stated[5]
Vornorexant Rat10, 30, 100Prolonged sleep timeReduced sleep onset latencyNot explicitly stated[6]
Almorexant Mouse100Increased NREM and REM sleepNot explicitly statedNot explicitly stated[7]
Table 2: Comparison with GABA-A Receptor Modulators in Rodents
CompoundSpeciesDose (mg/kg, i.p.)Effect on Sleep ArchitectureReference
Zolpidem Rat5, 10, 20Increased Delta sleep, Reduced REM sleep[8][9]
Diazepam Rat5Increased NREM sleep, Decreased REM sleep[10][11]

As shown in the tables, DORAs, including Suvorexant, generally increase total sleep time and decrease sleep onset latency in a dose-dependent manner. A key differentiator from GABA-A modulators is the effect on sleep architecture. While drugs like Zolpidem and Diazepam can suppress REM sleep, DORAs tend to preserve or even increase REM sleep, leading to a more natural sleep profile.[5][8][11]

Comparative In Vivo Pharmacokinetics

The pharmacokinetic profiles of these compounds are critical for their clinical utility, influencing onset of action and the potential for next-day residual effects.

Table 3: Preclinical Pharmacokinetic Parameters of Orexin Receptor Antagonists
CompoundSpeciesTmax (hours)Half-life (t½) (hours)Oral Bioavailability (%)Reference
Suvorexant Healthy Men~2 (fasted)~1282[3]
Lemborexant Mouse~1-317-19 (human)Not specified[5][12]
Vornorexant Rat< 1~1.07.6[13][14]
Dog< 1~2.558.0[13][14]
Almorexant HumanNot specifiedNot specifiedNot specified[15]

Vornorexant exhibits a more rapid absorption and shorter half-life compared to Suvorexant and Lemborexant, which may translate to a faster onset of action and a lower risk of next-morning residual effects.[13][14] Suvorexant's longer half-life may contribute to its efficacy in maintaining sleep throughout the night.[3]

In Vivo Abuse Potential Assessment

A critical aspect of validating any new hypnotic is assessing its potential for abuse. This is typically done through drug discrimination and self-administration studies in animals.

  • Drug Discrimination Studies: These studies assess whether an animal trained to recognize a known drug of abuse (e.g., zolpidem) will also recognize the test compound. Preclinical studies have shown that Suvorexant did not fully generalize to the discriminative stimulus effects of zolpidem in rats.[5]

  • Self-Administration Studies: These studies determine if an animal will voluntarily work to receive an infusion of the drug, indicating its reinforcing properties. In rhesus monkeys, Suvorexant did not show evidence of positive reinforcing effects.[5] Similarly, Lemborexant did not increase self-administration rates compared to a control.[16]

While preclinical data for Suvorexant and other DORAs suggest a low abuse potential, human abuse potential studies have shown some "drug liking" at supratherapeutic doses, leading to their classification as Schedule IV controlled substances.[5][17][18]

Experimental Protocols

Rodent Polysomnography (PSG)

This is the gold standard for objectively measuring sleep-wake states in animals.

cluster_0 Surgical Implantation cluster_1 Recovery & Habituation cluster_2 Data Acquisition cluster_3 Data Analysis S1 Anesthetize Animal S2 Implant EEG & EMG Electrodes S1->S2 S3 Secure Headmount with Dental Cement S2->S3 R1 Post-operative Recovery (1-2 weeks) S3->R1 R2 Habituation to Recording Chamber & Cable (2-3 days) R1->R2 D1 Connect Animal to Recording System R2->D1 D2 Administer Test Compound or Vehicle (p.o. or i.p.) D1->D2 D3 Record EEG/EMG Data Continuously (e.g., 24 hours) D2->D3 A1 Score Sleep-Wake States (Wake, NREM, REM) D3->A1 A2 Quantify Sleep Parameters (TST, SOL, WASO, etc.) A1->A2 A3 Statistical Analysis A2->A3

Workflow for rodent polysomnography.

Detailed Methodology:

  • Surgical Implantation: Under anesthesia, stainless steel screw electrodes are implanted into the skull for electroencephalogram (EEG) recording, and wire electrodes are inserted into the nuchal muscles for electromyogram (EMG) recording.

  • Recovery and Habituation: Animals are allowed to recover for at least one week post-surgery. They are then habituated to the recording chamber and tether for several days before the experiment.

  • Data Acquisition: On the experimental day, animals are connected to the recording apparatus. The test compound or vehicle is administered, typically at the beginning of the animal's active phase (dark period for rodents). EEG and EMG signals are continuously recorded.

  • Data Analysis: The recorded data is scored into distinct sleep-wake states (wakefulness, non-REM sleep, and REM sleep) based on the EEG and EMG patterns. Various sleep parameters are then quantified and statistically analyzed.

Intravenous Self-Administration

This model assesses the reinforcing properties of a drug.

cluster_0 Surgical Preparation & Training cluster_1 Drug Self-Administration cluster_2 Data Analysis P1 Implant Intravenous Catheter P2 Train to Lever Press for Food Reward P1->P2 SA1 Substitute Drug Infusion for Food P2->SA1 SA2 Acquisition of Self-Administration SA1->SA2 SA3 Dose-Response & Progressive Ratio Schedules SA2->SA3 DA1 Measure Number of Infusions SA3->DA1 DA2 Calculate Breakpoint (Progressive Ratio) DA1->DA2 DA3 Compare to Vehicle & Positive Control DA2->DA3

Workflow for intravenous self-administration.

Detailed Methodology:

  • Surgical Preparation and Training: Animals are surgically implanted with an intravenous catheter. They are then trained in an operant chamber to press a lever to receive a food reward.

  • Drug Self-Administration: Once lever pressing is established, the food reward is replaced with an intravenous infusion of the test drug. The number of lever presses required for an infusion can be fixed (e.g., fixed-ratio schedule) or progressively increased (progressive-ratio schedule) to assess the drug's reinforcing efficacy.

  • Data Analysis: The primary endpoint is the number of infusions self-administered. A significantly higher rate of self-administration compared to vehicle indicates reinforcing properties. The "breakpoint" in a progressive-ratio schedule (the point at which the animal stops responding) is a measure of the drug's motivational strength.

Conclusion

The in vivo validation of Suvorexant's mechanism of action demonstrates that dual orexin receptor antagonism is an effective strategy for promoting sleep. Preclinical studies consistently show that Suvorexant and other DORAs improve key sleep parameters in a dose-dependent manner, often with a more favorable sleep architecture profile compared to traditional GABA-A receptor modulators. While pharmacokinetic profiles vary among DORAs, offering potential for tailored therapeutic applications, their preclinical abuse potential appears to be low. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of novel hypnotic agents targeting the orexin system.

References

Lack of Publicly Available Preclinical Data Prevents Direct Reproducibility Assessment of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in preclinical findings for the compound (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. While basic chemical information such as its CAS number (1266975-27-2), molecular formula (C13H16ClN3O), and molecular weight (265.74 g/mol ) is available from various chemical suppliers, no peer-reviewed studies detailing its synthesis, biological activity, efficacy, or safety in preclinical models could be identified.[1][2][3][4][5][6][7] This absence of published data makes a direct assessment of the reproducibility of its preclinical findings impossible.

For researchers, scientists, and drug development professionals, the reproducibility of preclinical data is a cornerstone of translational science. Without access to initial findings and detailed experimental protocols, independent verification and further development of a compound are severely hampered.

In the absence of specific data for this compound, this guide will provide a comparative framework using related compounds from the broader benzodiazepine and oxadiazole classes, for which preclinical data is available. This will serve as a template for the types of data and experimental approaches that would be necessary to evaluate the target compound.

Comparative Framework: Evaluating Novel CNS-Active Compounds

To assess the preclinical potential of a novel compound like this compound, a series of standardized in vitro and in vivo experiments would be required. Below, we outline these key experiments and provide example data from related chemical classes.

Table 1: Illustrative In Vitro Affinity and Potency Data for CNS-Active Compounds

Compound ClassTarget ReceptorBinding Affinity (Ki, nM)Functional Potency (IC50/EC50, nM)Reference
BenzodiazepineGABA-A Receptor0.440.73 (IC50)[8]
Oxadiazole DerivativeGABA-A Receptor>1000>1000[8][9]
Factor Xa InhibitorFactor Xa0.31.2 (IC50)[10]

Experimental Protocols: A Methodological Blueprint

Detailed and transparent experimental protocols are critical for reproducibility. The following sections describe standard methodologies that would be employed to characterize a novel CNS-active compound.

1. Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity of the test compound for its target receptor.

  • Methodology:

    • Prepare crude synaptic membranes from rat whole brain.

    • Incubate the membranes with a specific radioligand (e.g., [3H]flumazenil for the benzodiazepine site on the GABA-A receptor) and varying concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value using the Cheng-Prusoff equation.[8]

2. In Vivo Behavioral Assays (Example: Elevated Plus Maze for Anxiolytic Activity)

  • Objective: To assess the anxiolytic-like effects of the test compound in a rodent model.

  • Methodology:

    • Administer the test compound or vehicle to mice or rats at various doses.

    • After a set pre-treatment time, place the animal at the center of an elevated plus maze, which consists of two open and two closed arms.

    • Record the time spent in and the number of entries into each arm for a 5-minute period.

    • Increased time spent in and entries into the open arms are indicative of an anxiolytic effect.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for clear communication.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Compound Compound Target Receptor Target Receptor Compound->Target Receptor Binds to Animal Model Animal Model Compound->Animal Model Administered to Binding Assay Binding Assay Target Receptor->Binding Assay Assessed by Functional Assay Functional Assay Target Receptor->Functional Assay Activity measured by Behavioral Test Behavioral Test Animal Model->Behavioral Test Pharmacokinetic Study Pharmacokinetic Study Animal Model->Pharmacokinetic Study Efficacy Efficacy Behavioral Test->Efficacy

Caption: Preclinical evaluation workflow for a novel CNS compound.

G Benzodiazepine Benzodiazepine GABA_A_Receptor GABA-A Receptor (α/γ subunit interface) Benzodiazepine->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Increased Frequency Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Anxiolytic_Effect Anxiolytic/Sedative Effect Neuronal_Hyperpolarization->Anxiolytic_Effect

Caption: Simplified signaling pathway of benzodiazepines at the GABA-A receptor.

Conclusion and Path Forward

While a direct comparative guide on the reproducibility of preclinical findings for this compound cannot be provided due to the lack of published data, this framework offers a clear roadmap for its evaluation. For the scientific community to build upon any potential therapeutic promise of this compound, the initial preclinical data, including detailed methodologies and quantitative results, must be made publicly available. Researchers interested in this molecule should focus on generating this foundational data through the types of in vitro and in vivo studies outlined above. This will be the first and most critical step in establishing a reproducible and verifiable scientific record for this compound.

References

A Comparative Guide to the Pharmacodynamics of Dual Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness.[1] Dual orexin receptor antagonists (DORAs) represent a targeted therapeutic approach for insomnia by competitively blocking the wake-promoting signals of orexins. This guide provides a comparative overview of the pharmacodynamics of three prominent DORAs: suvorexant, lemborexant, and daridorexant, supported by experimental data and detailed methodologies.

Comparative Pharmacodynamic Parameters

The in vitro binding affinity (Ki) and functional potency (IC50 or Kb) of DORAs at the human orexin receptors are key indicators of their pharmacological profiles. These parameters are crucial for understanding the potential efficacy and selectivity of these compounds. The following table summarizes these values for suvorexant, lemborexant, and daridorexant.

CompoundOrexin Receptor 1 (OX1R)Orexin Receptor 2 (OX2R)
Binding Affinity (Ki, nM) Functional Potency (Kb/IC50, nM)
Suvorexant 0.55[2]8.8[3]
Lemborexant 6.1[2]6.1[3]
Daridorexant 0.47[2][4]0.5[3]

Orexin Signaling Pathway

Orexin neuropeptides, released from neurons in the lateral hypothalamus, bind to G-protein coupled receptors OX1R and OX2R, which are widely distributed in the brain.[3] This binding initiates a signaling cascade that promotes wakefulness. DORAs competitively antagonize these receptors, thereby inhibiting this wake-promoting signal.

Orexin_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_receptor Postsynaptic Neuron Orexin Orexin A/B OX1R OX1R Orexin->OX1R Binds to OX2R OX2R Orexin->OX2R Binds to Gq Gq OX1R->Gq Activates OX2R->Gq Activates PLC PLC Gq->PLC IP3_DAG IP3/DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Wakefulness Wakefulness Ca_release->Wakefulness Promotes DORA DORA DORA->OX1R Blocks DORA->OX2R Blocks

Orexin signaling pathway and DORA mechanism of action.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes from cells recombinantly expressing human OX1R or OX2R are prepared.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]-suvorexant) and varying concentrations of the unlabeled DORA.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the DORA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

FLIPR Calcium Mobilization Assay for Determining Functional Potency (IC50/Kb)

This cell-based assay measures the functional antagonism of a compound by quantifying its ability to inhibit the increase in intracellular calcium concentration induced by an orexin agonist.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the DORA are added to the wells.

  • Agonist Stimulation: An orexin agonist (e.g., orexin-A) is added to stimulate the receptors.

  • Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The concentration of the DORA that inhibits 50% of the agonist-induced calcium response (IC50) is determined. The apparent equilibrium dissociation constant (Kb) can be calculated from the IC50 value.[3]

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional FLIPR Calcium Mobilization Assay b1 Prepare OX1R/OX2R Membranes b2 Incubate with Radioligand & DORA b1->b2 b3 Filter to Separate Bound/Free Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki b4->b5 f1 Culture OX1R/OX2R Expressing Cells f2 Load with Calcium-Sensitive Dye f1->f2 f3 Add DORA f2->f3 f4 Stimulate with Orexin Agonist f3->f4 f5 Measure Fluorescence f4->f5 f6 Calculate IC50/Kb f5->f6

References

Long-Term Safety and Tolerance of Suvorexant Versus Other Hypnotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety and tolerance of suvorexant, a dual orexin receptor antagonist (DORA), with other commonly prescribed hypnotics, including the newer DORA lemborexant, the non-benzodiazepine "Z-drug" eszopiclone, the widely used zolpidem, and the broader class of benzodiazepines. The information is supported by data from key clinical trials to aid in research, clinical development, and decision-making processes.

Executive Summary

Suvorexant operates via a novel mechanism of action by blocking orexin signaling, which promotes wakefulness, distinguishing it from traditional hypnotics that primarily enhance GABAergic inhibition. Long-term clinical data suggest that suvorexant is generally well-tolerated over periods of up to one year, with a primary adverse effect of somnolence. Compared to benzodiazepines and Z-drugs, suvorexant may present a lower risk of physical dependence and rebound insomnia upon discontinuation. However, direct long-term comparative studies with other hypnotics are limited. This guide synthesizes available data to facilitate a comparative understanding of their long-term safety profiles.

Data Presentation: Comparative Safety and Tolerance

The following tables summarize quantitative data on treatment-emergent adverse events (TEAEs) from long-term clinical trials of suvorexant and other selected hypnotics.

Table 1: Long-Term Treatment-Emergent Adverse Events (TEAEs) for Suvorexant (12-Month Study) [1]

Adverse EventSuvorexant (30/40 mg) (n=521)Placebo (n=258)
Any Adverse Event 69%64%
Serious Adverse Events 5%7%
Discontinuation due to AEs Not specified in sourceNot specified in source
Somnolence 13%3%
Headache Not specified in sourceNot specified in source
Dizziness Not specified in sourceNot specified in source
Dry Mouth Not specified in sourceNot specified in source

Data from the NCT01021813 trial, a 1-year study.[1]

Table 2: Long-Term Treatment-Emergent Adverse Events (TEAEs) for Lemborexant (SUNRISE 2 Trial - 6 Months)

Adverse EventLemborexant 5 mg (n=316)Lemborexant 10 mg (n=315)Placebo (n=318)
Any TEAE 53.2%56.8%48.4%
Serious TEAEs 2.5%3.5%3.1%
Discontinuation due to TEAEs 2.8%5.1%4.1%
Somnolence 8.5%9.5%1.9%
Headache 5.1%5.4%4.4%
Nightmare 1.6%3.2%0.9%
Fall 0.6%1.3%1.3%

Data from the 6-month placebo-controlled period of the SUNRISE 2 trial.

Table 3: Long-Term Treatment-Emergent Adverse Events (TEAEs) for Eszopiclone (6-Month Study) [2]

Adverse EventEszopiclone 3 mg (n=593)Placebo (n=195)
Discontinuation due to AEs 12.8%7.2%
Unpleasant Taste ≥2%<2%
Headache ≥2%<2%
Somnolence ≥2%<2%

Data from a 6-month placebo-controlled study. Specific percentages for most AEs were not detailed in the provided source beyond being ≥2% and more frequent than placebo.[2]

Table 4: Long-Term Adverse Effects Associated with Zolpidem and Benzodiazepines (Various Studies)

Adverse EffectZolpidem (Long-term use)Benzodiazepines (Long-term use)
Dependence and Withdrawal High risk, especially with prolonged use.[3]High risk of physiological dependence.[4]
Cognitive Impairment Amnesia, confusion.[5][6]Memory loss, anxiety, pain, low energy for >1 year.[7]
Complex Sleep Behaviors Sleepwalking, sleep-driving reported.[8]Not a primary reported feature.
Falls and Fractures Increased risk, especially in the elderly.[9]Increased risk of hip fractures by at least 50% in older persons.[9]
Depression/Suicidal Ideation Associated with worsening depression.[3]Linked to depression and increased suicide risk.[10]

Data compiled from various reviews and observational studies on the long-term use of zolpidem and benzodiazepines.

Experimental Protocols

Suvorexant - NCT01021813 (1-Year Safety and Efficacy Study) [1]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted at 106 centers globally.[1]

  • Participants: 781 patients aged 18 years or older with primary insomnia according to DSM-IV-TR criteria.[11]

  • Intervention: Patients were randomized (2:1) to receive either suvorexant or a placebo nightly for 12 months. The suvorexant dosage was 40 mg for patients younger than 65 years and 30 mg for those 65 years and older.[1] This was followed by a 2-month randomized discontinuation phase where patients on suvorexant were re-randomized to either continue suvorexant or switch to placebo.[1]

  • Safety Assessments: The primary objective was to assess the safety and tolerability of suvorexant over one year, monitored through the recording of all adverse events.[1] Specific assessments for rebound insomnia and withdrawal symptoms were conducted during the discontinuation phase.[12]

Lemborexant - SUNRISE 2 (12-Month Safety and Efficacy Study) [13][14][15]

  • Study Design: A 12-month, global, multicenter, randomized, double-blind, parallel-group phase 3 study. The initial 6 months were placebo-controlled, followed by a 6-month active-treatment-only period.[14][15]

  • Participants: 949 adult participants (≥18 years) with a diagnosis of insomnia disorder according to DSM-5 criteria.[15]

  • Intervention: Patients were randomized (1:1:1) to receive lemborexant 5 mg, lemborexant 10 mg, or a placebo once daily for the first 6 months.[14]

  • Safety Assessments: Treatment-emergent adverse events (TEAEs) were monitored throughout the study.[16] Efficacy was assessed using daily electronic sleep diaries.[16]

Eszopiclone - 6-Month Safety and Efficacy Study [17]

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial conducted at 54 research sites in the United States.[17]

  • Participants: 830 adult patients with primary insomnia as per DSM-IV criteria.[17]

  • Intervention: Patients were randomized to receive either eszopiclone 3 mg or a matching placebo nightly for 6 months.[17]

  • Safety Assessments: Safety was evaluated through the monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations.[3]

Zolpidem Extended-Release - 6-Month Safety and Efficacy Study (ZOLONG) [18][19][20]

  • Study Design: A 25-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase IIIb study.[18][20]

  • Participants: Patients aged 18 to 64 years meeting DSM-IV criteria for chronic primary insomnia.[18][20]

  • Intervention: Patients self-administered a single dose of zolpidem extended-release 12.5 mg (n=669) or a placebo (n=349) for a minimum of 3 and a maximum of 7 nights per week.[18][19]

  • Safety Assessments: Safety and tolerability were evaluated through the recording of adverse events. The potential for rebound effects after abrupt discontinuation was also assessed.[18]

Signaling Pathways and Mechanisms of Action

Orexin Receptor Antagonism (Suvorexant & Lemborexant)

Suvorexant and lemborexant are dual orexin receptor antagonists (DORAs) that function by blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R. This inhibition of the orexin system suppresses wakefulness and facilitates the transition to and maintenance of sleep.

Orexin_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Prepro_Orexin Prepro-orexin Orexin_A Orexin-A Prepro_Orexin->Orexin_A Cleavage Orexin_B Orexin-B Prepro_Orexin->Orexin_B Cleavage OX1R OX1R Orexin_A->OX1R OX2R OX2R Orexin_A->OX2R Orexin_B->OX2R Gq Gq OX1R->Gq OX2R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Suvorexant Suvorexant Suvorexant->OX1R Antagonism Suvorexant->OX2R Antagonism

Caption: Orexin Signaling Pathway and Suvorexant's Mechanism of Action.

GABA-A Receptor Modulation (Benzodiazepines, Eszopiclone, Zolpidem)

Benzodiazepines and "Z-drugs" like eszopiclone and zolpidem act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor distinct from the GABA binding site, increasing the receptor's affinity for GABA. This potentiation of GABA's inhibitory effect leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in sedation.

GABAA_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor (Chloride Channel) Cl_ion Cl⁻ Influx GABAA_R->Cl_ion Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition (Sedation) Hyperpolarization->Neuronal_Inhibition GABA->GABAA_R Binds Other_Hypnotics Benzodiazepines Eszopiclone Zolpidem Other_Hypnotics->GABAA_R Positive Allosteric Modulation

Caption: GABA-A Receptor Signaling and the Mechanism of Action of GABAergic Hypnotics.

Conclusion

The long-term safety and tolerance profiles of hypnotics vary significantly based on their mechanism of action. Suvorexant, with its targeted antagonism of the orexin system, demonstrates a favorable long-term safety profile in clinical trials up to one year, with a notable absence of significant rebound insomnia or withdrawal symptoms upon discontinuation.[21] Its most common adverse effect is somnolence.[21] Newer DORAs like lemborexant also show promise for long-term use with a similar safety profile.[22]

In contrast, while effective for short-term use, traditional hypnotics such as benzodiazepines and zolpidem are associated with a higher risk of dependence, withdrawal syndromes, cognitive impairment, and other adverse effects with long-term administration.[3][9][10] Eszopiclone has demonstrated long-term safety for up to six months, though it is associated with side effects like an unpleasant taste.[23]

For researchers and drug development professionals, the distinct safety profiles underscore the importance of mechanism-based drug design. The development of DORAs represents a significant advancement in insomnia therapeutics, offering a potentially safer alternative for long-term management compared to GABAergic agents. Further head-to-head, long-term comparative studies are warranted to more definitively establish the relative safety and tolerability of these different classes of hypnotics.

References

Safety Operating Guide

(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

For Immediate Reference: Treat as Hazardous Waste

Researchers, scientists, and drug development professionals must handle the disposal of this compound with stringent safety measures. Due to its nature as a halogenated and pharmacologically active compound, it must be managed as hazardous waste to ensure the safety of laboratory personnel and prevent environmental contamination. The primary recommended disposal method is incineration by a licensed hazardous waste management company.[1][2][3]

Key Compound Data

Below is a summary of the essential identification information for this compound.

IdentifierValue
CAS Number 1266975-27-2[4][5][6]
Molecular Formula C13H16ClN3O[4][6]
Chemical Class Halogenated Organic Compound[7]
Known Application Research chemical, Suvorexant intermediate[4][8]

Step-by-Step Disposal Protocol

The following protocol provides a detailed methodology for the safe disposal of this compound in solid form and as contaminated waste.

Personal Protective Equipment (PPE) and Safety Precautions
  • Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Wear standard laboratory attire, including a fully buttoned lab coat and closed-toe shoes.

    • Use chemical-resistant gloves (nitrile or neoprene). Always check the glove manufacturer's specifications for compatibility.

    • Wear safety glasses with side shields or chemical splash goggles.

Waste Segregation and Collection

Proper segregation is critical for safe and compliant disposal. This compound falls into the category of halogenated organic waste .

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, as this complicates the disposal process and increases costs.[9] Also, avoid mixing with acids, bases, or heavy metal waste.[9]

  • Solid Waste Collection:

    • Place pure, unadulterated this compound and any materials heavily contaminated with it (e.g., weighing paper, contaminated spatulas) into a dedicated, robust, and clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as polyethylene.[10]

  • Contaminated Labware (Sharps):

    • Needles, syringes, or other sharp objects contaminated with the compound should be disposed of in a designated sharps container for hazardous chemical waste.

  • Contaminated Labware (Non-Sharps):

    • Glassware (e.g., vials, flasks) and other non-sharp items should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate is considered acutely hazardous and must be collected as halogenated solvent waste. Subsequent rinses can be collected with other non-halogenated solvent waste, if appropriate for your institution's guidelines.

    • Empty, rinsed containers should be disposed of according to institutional policy, which may include disposal in regular laboratory glass waste.

Container Management and Labeling
  • Container: Use a designated waste container provided by your institution's Environmental Health & Safety (EHS) department. The container must have a secure, tight-fitting lid and be in good condition.[10]

  • Labeling:

    • As soon as the first item of waste is added, affix a "Hazardous Waste" tag to the container.

    • Clearly write the full chemical name: "this compound" and its CAS number: 1266975-27-2.

    • List all constituents and their estimated percentages.

    • Indicate the relevant hazards (e.g., Toxic).

    • Keep the container closed at all times, except when adding waste.

Storage and Disposal Request
  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. Ensure it is stored away from incompatible materials.[10]

  • Disposal Request: Once the container is nearly full (e.g., three-quarters full) or if you no longer need to dispose of this chemical, submit a chemical waste pickup request to your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[10]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Waste Generation This compound ppe Step 1: Don Appropriate PPE (Fume Hood, Gloves, Goggles) start->ppe characterize Step 2: Characterize Waste Is it solid/concentrated or contaminated labware? ppe->characterize solid_waste Solid/Concentrated Waste characterize->solid_waste Solid labware_waste Contaminated Labware characterize->labware_waste Labware collect_solid Step 3a: Collect in a Designated 'Halogenated Organic Solids' Waste Container solid_waste->collect_solid rinse_labware Step 3b: Triple-Rinse Labware with appropriate solvent labware_waste->rinse_labware label_container Step 4: Label Container (Chemical Name, CAS#, Hazards) collect_solid->label_container collect_rinse Collect first rinseate as 'Halogenated Liquid Waste' rinse_labware->collect_rinse collect_rinse->label_container store_waste Step 5: Store in Satellite Accumulation Area (Keep container closed) label_container->store_waste request_pickup Step 6: Submit Waste Pickup Request to Environmental Health & Safety (EHS) store_waste->request_pickup end End: Waste Collected by EHS for Incineration request_pickup->end

Caption: Disposal workflow for this compound.

References

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